Product packaging for 1-Azidoadamantane(Cat. No.:CAS No. 24886-73-5)

1-Azidoadamantane

Cat. No.: B1269512
CAS No.: 24886-73-5
M. Wt: 177.25 g/mol
InChI Key: JOMZSYXWYOVFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azidoadamantane is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614999. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B1269512 1-Azidoadamantane CAS No. 24886-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azidoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMZSYXWYOVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326773
Record name 1-Azidoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24886-73-5
Record name 1-Azidoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azidoadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Azidoadamantane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidoadamantane is a synthetically versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology.[1] Its unique structure, combining the rigid, three-dimensional adamantane (B196018) cage with the reactive azide (B81097) functional group, imparts a valuable set of chemical properties. The adamantane moiety, a stable and lipophilic hydrocarbon framework, is often utilized as a pharmacophore in drug design to enhance binding affinity and bioavailability. The azide group serves as a chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound.

Chemical Structure

The structure of this compound consists of a tricyclic alkane, adamantane, substituted at one of its four equivalent bridgehead positions with an azide group. The adamantane cage is a highly symmetrical and strain-free molecule with a diamondoid lattice structure.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high melting point and tendency to sublime are characteristic of the rigid adamantane core.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃[1][2]
Molecular Weight 177.25 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 80-82 °C[1][2]
Boiling Point Not available (sublimes)
Solubility Readily soluble in nonpolar organic solvents such as chloroform (B151607) and dichloromethane. Limited solubility in polar solvents. Quantitative data not readily available.[3][4][5]
CAS Number 24886-73-5[1][2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical nature of the adamantane cage simplifies the ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the azide group.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.15Broad singlet3HCH (bridgehead protons γ to N₃)
~1.85Broad singlet6HCH₂ (protons β to N₃)
~1.65Broad singlet6HCH₂ (protons δ to N₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an interpretation of publicly available spectra.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~60.5C-N₃ (bridgehead carbon attached to azide)
~42.0CH₂ (carbons β to N₃)
~35.5CH (bridgehead carbons γ to N₃)
~30.0CH₂ (carbon δ to N₃)

Note: The provided data is an interpretation of publicly available spectra.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2100Strong, SharpN₃ asymmetric stretch
2850-2950StrongC-H stretch (adamantyl)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
177[M]⁺ (Molecular ion)
149[M - N₂]⁺
135[C₁₀H₁₅]⁺ (Adamantyl cation)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound proceeds from 1-bromoadamantane (B121549) via nucleophilic substitution with sodium azide.

Materials:

  • 1-Bromoadamantane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by sublimation or recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford a white crystalline solid.

G cluster_0 Synthesis Workflow 1-Bromoadamantane 1-Bromoadamantane Reaction Mixture Reaction Mixture 1-Bromoadamantane->Reaction Mixture NaN₃, DMF Heating (80-90°C) Heating (80-90°C) Reaction Mixture->Heating (80-90°C) 12-24h Workup Workup Heating (80-90°C)->Workup Cooling, Extraction Purification Purification Workup->Purification Sublimation/Recrystallization This compound This compound Purification->this compound

Figure 2. General workflow for the synthesis of this compound.

Applications in Click Chemistry

This compound is a valuable building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[7][8][9][10]

Representative Protocol for CuAAC Reaction

Materials:

  • This compound

  • A terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common workup procedures involve dilution with water and extraction with an organic solvent, followed by standard purification techniques such as column chromatography or recrystallization.

G cluster_0 CuAAC Reaction Pathway Azide This compound Triazole 1-(Adamantan-1-yl)-4-substituted-1H-1,2,3-triazole Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Catalyst Cu(I) catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Triazole

Figure 3. Schematic of the CuAAC reaction with this compound.

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of a rigid, lipophilic adamantane core and a highly reactive azide functional group. Its well-defined structure and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed information on its chemical properties, spectroscopic data, and experimental protocols provided in this guide serves as a comprehensive resource for its effective utilization in various research and development endeavors. The continued exploration of this compound and its derivatives is expected to lead to the development of novel therapeutics, advanced materials, and innovative chemical probes.

References

The Synthesis and Discovery of 1-Azidoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 1-azidoadamantane, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The adamantane (B196018) cage, with its unique steric and electronic properties, imparts desirable characteristics such as high lipophilicity and metabolic stability to drug candidates.[2] The introduction of the azido (B1232118) group at the bridgehead position offers a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions, which are instrumental in drug discovery and bioconjugation.[1] This document details the primary synthetic routes to this compound, presenting quantitative data in structured tables and providing explicit experimental protocols. Furthermore, key reaction pathways are visualized using logical diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound

This compound is a white to off-white crystalline solid with a melting point of 80-82 °C.[1][3] Its molecular formula is C₁₀H₁₅N₃, and it has a molecular weight of 177.25 g/mol .[3][4] The rigid, three-dimensional structure of the adamantane core combined with the reactive azido functional group makes this compound a valuable building block in medicinal chemistry and materials science.[1] It serves as a precursor for the synthesis of various nitrogen-containing adamantane derivatives, including the antiviral drug amantadine.[2][5][6]

Key Synthetic Routes

Several methods have been developed for the synthesis of this compound, starting from readily available adamantane derivatives. The most prominent and efficient routes are detailed below.

From 1-Adamantanol (B105290)

A convenient and efficient synthesis of this compound involves the reaction of 1-adamantanol with sodium azide (B81097) in a mixture of sulfuric acid and chloroform (B151607).[7] This method, reported by Sasaki et al., provides high yields of the desired product.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1-Adamantanol This compound 1-Adamantanol->this compound + NaN₃ NaN3 NaN₃ H2SO4_CHCl3 H₂SO₄ / CHCl₃ H2SO4_CHCl3->this compound Reaction Conditions

Caption: Synthesis of this compound from 1-Adamantanol.

Experimental Protocol:

To a stirred solution of 1-adamantanol (1.52 g, 10 mmol) in chloroform (20 mL), concentrated sulfuric acid (98%, 10 mL) is added dropwise at 0 °C. Sodium azide (1.3 g, 20 mmol) is then added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2 hours. The chloroform layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from methanol (B129727) to afford pure this compound.

From 1-Bromoadamantane (B121549)

The substitution reaction of 1-bromoadamantane with an azide source is another common and effective method for preparing this compound.[8][9] This nucleophilic substitution can be carried out using sodium azide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

Reaction Workflow:

G start Start: 1-Bromoadamantane & Sodium Azide dissolve Dissolve in DMSO start->dissolve heat Heat at 60-80°C dissolve->heat monitor Monitor reaction by TLC/GC heat->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with ether workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from methanol concentrate->purify end_product Product: this compound purify->end_product

Caption: Experimental workflow for the synthesis from 1-bromoadamantane.

Experimental Protocol:

A mixture of 1-bromoadamantane (2.15 g, 10 mmol) and sodium azide (1.3 g, 20 mmol) in dimethyl sulfoxide (20 mL) is heated at 70 °C for 24 hours. The reaction mixture is cooled to room temperature and poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from aqueous methanol to give this compound as a white solid.

From 1,3-Dehydroadamantane

A more recent and highly efficient method involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether.[10] This approach is notable for its mild reaction conditions and rapid conversion.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions dehydroadamantane 1,3-Dehydroadamantane product This compound dehydroadamantane->product hydrogen_azide Anhydrous Hydrogen Azide (in ether) hydrogen_azide->product temp 20-40 °C temp->product time 10-20 minutes time->product ratio Molar Ratio (1 : 2-2.7) ratio->product

Caption: Key parameters for the synthesis from 1,3-dehydroadamantane.

Experimental Protocol:

Anhydrous hydrogen azide is prepared in diethyl ether by the reaction of dry sodium azide with concentrated sulfuric acid. A solution of 1,3-dehydroadamantane in diethyl ether is then added to the freshly prepared hydrogen azide solution at room temperature. The reaction is typically complete within 10-20 minutes. The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Routes

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
1-AdamantanolNaN₃, H₂SO₄Chloroform0 - RT2 h~85%[7]
1-BromoadamantaneNaN₃DMSO7024 hHigh[8]
1,3-DehydroadamantaneHN₃Diethyl Ether20-4010-20 min85-90%[10]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₁₀H₁₅N₃[1][4]
Molecular Weight177.25 g/mol [1][3][4]
AppearanceWhite to off-white crystalline powder[1]
Melting Point80-82 °C[1][3]
IR (KBr, cm⁻¹)2115 (N₃ stretch)[10]
¹H NMR (CDCl₃, δ)2.15 (br s, 3H), 1.88 (br s, 6H), 1.65 (br s, 6H)[11]
¹³C NMR (CDCl₃, δ)60.5, 45.2, 35.8, 30.6[12]

Applications in Drug Development and Beyond

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The azide functionality is readily converted to an amine, providing a straightforward route to 1-aminoadamantane (amantadine) and its derivatives, which are known for their antiviral and anti-Parkinsonian activities.[2][5][6]

Furthermore, the azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the adamantyl moiety to a wide range of molecules, including biomolecules and polymers, which is of significant interest in drug delivery and materials science.[1]

Conclusion

The synthesis of this compound has evolved to include several efficient and high-yielding methods, starting from common adamantane precursors. The choice of synthetic route may depend on the availability of starting materials, desired scale, and reaction conditions. The unique properties of this compound, stemming from the combination of the rigid adamantane scaffold and the reactive azide group, ensure its continued importance as a building block in the design and synthesis of novel therapeutic agents and functional materials. This guide provides the essential technical details to enable researchers to effectively synthesize and utilize this valuable compound in their scientific endeavors.

References

Spectroscopic and Synthetic Profile of 1-Azidoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-azidoadamantane, a key building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, and provides established experimental protocols for its synthesis and analysis.

Spectroscopic Data

The unique cage-like structure of the adamantane (B196018) core and the presence of the azido (B1232118) functional group give this compound a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The high symmetry of the adamantane cage simplifies the spectra, yet the substitution with the azide (B81097) group introduces characteristic shifts. The data presented here is for samples dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.15Broad Singlet3HMethanetriyl protons (γ-CH)
~1.88Broad Singlet6HMethylene protons (β-CH₂)
~1.65Broad Singlet6HMethylene protons (δ-CH₂)

Note: The broadness of the signals is characteristic of the rigid adamantane system and the quadrupolar relaxation effects of the nitrogen atoms in the azide group.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~63.0C1 (Carbon attached to N₃)
~42.0C3, C5, C7 (γ-CH)
~35.5C2, C8, C9 (β-CH₂)
~30.0C4, C6, C10 (δ-CH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900StrongC-H stretching (adamantane cage)
~2850StrongC-H stretching (adamantane cage)
~2100 Strong, Sharp N=N=N asymmetric stretch (azide)
~1450MediumCH₂ scissoring (adamantane cage)
~1350MediumC-H bending (adamantane cage)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The adamantane cage is known to be a stable carbocation upon ionization.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted FragmentRelative Abundance
177[C₁₀H₁₅N₃]⁺ (Molecular Ion)Moderate
135[C₁₀H₁₅]⁺ (Loss of N₂)High
93[C₇H₉]⁺Moderate
79[C₆H₇]⁺Moderate
41[C₃H₅]⁺Low

Note: The fragmentation is expected to be dominated by the loss of a neutral nitrogen molecule (N₂) to form the stable 1-adamantyl cation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound from 1-Bromoadamantane (B121549)

This procedure is adapted from the nucleophilic substitution reaction of 1-bromoadamantane with sodium azide in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • 1-Bromoadamantane

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromoadamantane in DMSO.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether multiple times.

  • Combine the organic layers and wash with deionized water to remove any residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or sublimation.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Prepare the sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton and 75 MHz or higher for carbon.

  • Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) as an internal reference.

IR Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for spectroscopic analysis.

Synthesis_of_1_Azidoadamantane 1-Bromoadamantane 1-Bromoadamantane This compound This compound 1-Bromoadamantane->this compound Nucleophilic Substitution NaN3_DMSO NaN3 / DMSO NaN3_DMSO->1-Bromoadamantane

Caption: Synthesis of this compound from 1-Bromoadamantane.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product This compound NMR NMR (1H, 13C) Synthesized_Product->NMR IR IR Synthesized_Product->IR MS MS Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Azidoadamantane Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical characteristics of 1-azidoadamantane powder, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physical properties, outlines experimental protocols for their determination, and presents relevant chemical synthesis information.

Core Physical and Chemical Properties

This compound is a versatile nitrogen-rich organic compound built upon a rigid adamantane (B196018) cage structure.[1][2] This unique structure imparts exceptional stability, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and energetic materials.[1] It is frequently utilized in "click chemistry" reactions for the efficient formation of complex molecules, a critical process in drug discovery and bioconjugation.[1]

The physical appearance of this compound is a white to off-white crystalline powder.[1]

Table 1: Summary of Quantitative Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N₃[1][3][4]
Molecular Weight 177.25 g/mol [1][3][4]
Melting Point 80 - 82 °C[1][2]
Flash Point 85 °C (closed cup)[2]
Appearance White to off-white powder or crystals[1]
Assay (Purity) ≥ 96.5% (GC), 97%[1]
CAS Number 24886-73-5[1][3][4]

Solubility Profile: While specific quantitative solubility data is not widely published, the solubility of this compound can be inferred from its structure. The parent adamantane molecule is nonpolar and practically insoluble in water but readily dissolves in nonpolar organic solvents like benzene, hexane (B92381), and chloroform.[5][6] The introduction of the polar azide (B81097) (-N₃) group to the adamantane cage may slightly increase its polarity. However, the large, nonpolar hydrocarbon core is expected to dominate its solubility characteristics. Therefore, this compound is predicted to have low solubility in water and good solubility in a range of organic solvents.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: A characteristic peak for the azide functional group is observed at approximately 2115 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, typically recorded in a CDCl₃ solvent.[8][9] These spectra are consistent with the highly symmetric structure of the adamantane cage.[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a solid organic compound like this compound are provided below.

2.1 Melting Point Determination (Capillary Method)

This protocol describes a standard method for accurately measuring the melting point range of a crystalline organic solid, which is a key indicator of purity.[10][11] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

  • Capillary tubes (sealed at one end)[12]

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of the this compound powder on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder using a mortar and pestle.[11]

  • Packing the Capillary Tube: Push the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of tightly packed powder is achieved.[12][13]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed to accurately read the temperature of the block.[10]

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb. The rubber band should remain above the level of the heating oil.[11] Immerse the assembly in the oil within the Thiele tube.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point.[10] For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of about 1-2°C per minute as the expected melting point is approached.[11]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the entire sample has completely liquefied (T₂).[10][13] The melting point is reported as the range T₁ - T₂.

2.2 Solubility Determination

This qualitative protocol outlines a systematic approach to determine the solubility of this compound in various solvents, which helps to classify the compound based on its functional groups and polarity.[14][15]

Materials:

  • Small test tubes

  • Spatula or weighing balance

  • Vortex mixer (optional)

  • Solvents: Water, 5% HCl, 5% NaOH, and a nonpolar organic solvent (e.g., hexane or toluene).

Procedure:

  • Initial Test in Water: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions. After each addition, shake or vortex the tube vigorously for at least 60 seconds.[14][16]

  • Observation: Observe if the solid dissolves completely. If it is water-soluble, the compound contains a significant polar functional group.

  • Tests in Acid and Base: If the compound is insoluble in water, use two new samples. To one, add 0.75 mL of 5% HCl solution. To the other, add 0.75 mL of 5% NaOH solution. Shake vigorously.[14][15]

    • Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).

    • Solubility in 5% NaOH indicates the presence of an acidic functional group.

  • Test in Organic Solvent: Place 25 mg of this compound into a test tube and add 0.75 mL of a nonpolar organic solvent like hexane. Shake vigorously.

  • Recording Results: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Visualization of Workflows and Synthesis

Experimental Workflow for Physical Characterization

The following diagram illustrates the logical flow for the physical characterization of an unknown solid organic compound, such as a new batch of this compound.

G cluster_0 Characterization Workflow start Start: Receive Solid Sample visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp solubility Solubility Tests (Water, Acid, Base, Organic) mp->solubility mp_check Sharp MP? mp->mp_check spectroscopy Spectroscopic Analysis (IR, NMR, MS) solubility->spectroscopy end_node End: Characterization Complete spectroscopy->end_node mp_check->solubility mp_check->end_node No (Impure) Consider Purification Synthesis cluster_reactants Reactants cluster_conditions Conditions R1 1,3-Dehydroadamantane Product This compound R1->Product R2 Hydrazoic Acid (HN₃) R2->Product C1 Solvent: Diethyl Ether C1->Product C2 Temperature: 20-40°C C2->Product

References

Molecular formula and weight of 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azidoadamantane, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key synthetic protocol, and explores its applications in various research and development fields.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its rigid, three-dimensional adamantane (B196018) core provides exceptional stability.[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₅N₃[1][2][3][4]
Molecular Weight 177.25 g/mol [1][2][3][4][5]
Melting Point 80 - 82 °C[1][3]
Appearance White to off-white crystalline powder[1]
Purity ≥ 96.5% (GC)[1]
CAS Number 24886-73-5[1][3]

Experimental Protocol: Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of 1,3-dehydroadamantane with an anhydrous solution of hydrogen azide (B81097) in diethyl ether.[6] This method is noted for its simplicity, safety, and high yield under mild conditions.[6]

Materials:

  • 1,3-dehydroadamantane

  • Dry sodium azide

  • Concentrated sulfuric acid

  • Diethyl ether

  • 2-propanol (for recrystallization)

Methodology:

  • Preparation of Anhydrous Hydrogen Azide Solution: Anhydrous hydrogen azide is generated in diethyl ether through the reaction of dry sodium azide with concentrated sulfuric acid.[6] It is crucial that the resulting hydrogen azide is immediately dissolved in diethyl ether to ensure the safety of the subsequent steps.[6]

  • Reaction: The synthesis of this compound is achieved through the alkylation of hydrogen azide with 1,3-dehydroadamantane.[6] The reaction is performed in diethyl ether at a temperature of 20-40°C for 10-20 minutes.[6] The molar ratio of 1,3-dehydroadamantane to hydrogen azide should be maintained at 1:2-2.7.[6]

  • Purification: The resulting this compound is purified by recrystallization from 2-propanol, yielding the final product with an 85-90% yield.[6]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_preparation Preparation of Hydrogen Azide Solution cluster_synthesis Synthesis of this compound cluster_purification Purification A Dry Sodium Azide C Anhydrous Hydrogen Azide in Diethyl Ether A->C Reaction B Concentrated Sulfuric Acid B->C Reaction E Reaction Mixture C->E D 1,3-dehydroadamantane D->E Alkylation 20-40°C, 10-20 min F Crude this compound E->F G Pure this compound F->G Recrystallization from 2-propanol

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research due to its unique structural and reactive properties.

  • Organic Synthesis: It serves as a versatile building block for creating complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

  • Click Chemistry: The azide functional group makes it a key component in click chemistry reactions, which are prized for their efficiency and are widely used in drug discovery and materials science.[1]

  • Bioconjugation: Researchers utilize this compound to attach biomolecules to other molecules or surfaces, which can enhance the functionality of therapeutic agents.[1]

  • Material Science: The stable adamantane structure is leveraged in the development of novel polymers and other materials with enhanced properties.[1]

Logical Relationship of this compound's Applications:

Applications cluster_fields Application Fields cluster_outcomes Outcomes A This compound B Organic Synthesis A->B C Click Chemistry A->C D Bioconjugation A->D E Material Science A->E F Pharmaceuticals & Agrochemicals B->F G Drug Discovery C->G H Functionalized Therapeutic Agents D->H I Novel Polymers E->I

Caption: Applications of this compound in various scientific fields.

References

An In-depth Technical Guide to 1-Azidoadamantane (CAS Number: 24886-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and handling of 1-Azidoadamantane (CAS No. 24886-73-5). The information is compiled from various safety data sheets and scientific literature to ensure a thorough resource for laboratory and development use.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 24886-73-5, is an organic compound featuring a rigid adamantane (B196018) cage structure with an azide (B81097) functional group.[1] This structure imparts unique stability and reactivity, making it a valuable building block in organic synthesis, particularly in click chemistry and for the creation of "Anti-Bredt" strained molecules.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N₃[3][4][5]
Molecular Weight 177.25 g/mol [5][6][7]
Appearance White to off-white crystalline powder[5]
Melting Point 80-82 °C[1][5][8]
Boiling Point Not available[1][6]
Flash Point 85 °C (185 °F) - closed cup[1][6][8]
Solubility Immiscible in water.[6][6]
Purity ≥ 96.5% (GC), 97%[3][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is a flammable solid and requires careful handling to prevent fire or explosion.[4][7]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable SolidsCategory 1
alt text
DangerH228: Flammable solid

Source:[4][7]

Toxicological Information

A comprehensive literature search reveals a lack of significant acute toxicological data for this compound.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated.[9] However, general precautions should be taken to avoid exposure.

  • Eye Contact: Direct contact may cause transient discomfort, such as tearing or redness.[6]

  • Skin Contact: Not expected to be a skin irritant based on animal models.[6]

  • Inhalation: Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis).[6]

  • Ingestion: First aid is generally not required, but seeking medical advice is recommended if in doubt.[6]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and toxicological properties of this compound are not extensively published. However, general methodologies for the synthesis and characterization of adamantane derivatives are available.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether.

Experimental Workflow: Synthesis of this compound

G A Preparation of Anhydrous Hydrogen Azide (Sodium azide + Sulfuric acid in Diethyl ether) B Reaction (1,3-dehydroadamantane in Diethyl ether + Hydrogen azide solution) A->B C Incubation (20 minutes) B->C D Work-up (Distillation of Diethyl ether under vacuum) C->D E Purification (Recrystallization from propan-2-ol) D->E F Final Product (this compound) E->F

Caption: Synthesis workflow for this compound.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

Experimental Workflow: Characterization of this compound

G cluster_0 Spectroscopic Analysis cluster_1 Physical Properties A Infrared (IR) Spectroscopy (to identify functional groups, e.g., N₃ at ~2115 cm⁻¹) End Verified Product A->End B Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for structural elucidation) B->End C Melting Point Determination (using a calibrated apparatus) C->End D Gas Chromatography (GC) (to determine purity) D->End Start This compound Sample Start->A Start->B Start->C Start->D G A Hazard Identification Flammable Solid Potential for dust explosion Limited toxicological data B Exposure Assessment Inhalation of dust Skin/eye contact Ingestion A->B C Risk Characterization High risk of fire/explosion Unknown long-term health effects B->C D Control Measures Engineering Controls (Ventilation) Administrative Controls (SOPs) PPE (Goggles, Gloves, Respirator) C->D E Emergency Procedures Fire: Use water spray, foam, dry chemical, or CO₂ Spill: Remove ignition sources, use non-sparking tools Exposure: Follow first-aid measures D->E

References

An In-depth Technical Guide to the Early Studies and Synthesis of Bridgehead Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridgehead azides, a unique class of organic compounds, are characterized by an azido (B1232118) group attached to a carbon atom at the junction of two or more rings in a polycyclic system. Their rigid, three-dimensional structures and energetic nature have made them intriguing targets in organic synthesis and valuable precursors in medicinal chemistry and materials science. Early investigations into these molecules were driven by a fundamental interest in the reactivity and stability of functional groups at sterically hindered bridgehead positions. This technical guide provides a comprehensive overview of the seminal studies and synthetic methodologies developed for the preparation of bridgehead azides, with a focus on foundational work and detailed experimental protocols.

Early Synthetic Strategies and Key Discoveries

The synthesis of bridgehead azides presented a unique set of challenges to early organic chemists. The inherent steric hindrance at the bridgehead position and the electronic nature of the polycyclic frameworks often render these positions unreactive towards standard nucleophilic substitution reactions. Initial successful strategies relied on the generation of a carbocation at the bridgehead, which could then be trapped by the azide (B81097) anion.

Nucleophilic Substitution of Bridgehead Halides

One of the earliest and most direct approaches to bridgehead azides involves the nucleophilic substitution of a bridgehead halide with an azide salt. Due to the steric hindrance and the difficulty in achieving the backside attack required for a typical S(_N)2 reaction, these reactions often proceed through an S(_N)1-like mechanism, particularly for tertiary bridgehead positions.

A notable example is the synthesis of 1-azidoadamantane from 1-bromoadamantane (B121549). The adamantyl framework readily supports the formation of a stable tertiary carbocation, facilitating the substitution reaction.

Reaction of Bridgehead Alcohols with Hydrazoic Acid (Schmidt Reaction)

The Schmidt reaction provides an alternative and often high-yielding route to bridgehead azides from the corresponding bridgehead alcohols. This reaction typically involves the in situ generation of hydrazoic acid from sodium azide and a strong acid, which then reacts with the alcohol. The reaction proceeds via protonation of the alcohol, followed by elimination of water to form a bridgehead carbocation, which is subsequently trapped by the azide ion.

Curtius Rearrangement of Bridgehead Carboxylic Acids

While not a direct synthesis of bridgehead azides from a hydrocarbon skeleton, the Curtius rearrangement is a crucial method for converting bridgehead carboxylic acids into the corresponding bridgehead amines, via a bridgehead isocyanate intermediate which is often generated from a bridgehead acyl azide. This rearrangement proceeds with retention of configuration and is a valuable tool in the synthesis of bridgehead-functionalized compounds.[1][2][3]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key bridgehead azides, compiled from seminal literature.

Synthesis of this compound from 1-Adamantanol (B105290)

Reaction: 1-Adamantanol + NaN(_3) + H(_2)SO(_4) → this compound

Procedure: To a stirred solution of 1-adamantanol (1.52 g, 10 mmol) in chloroform (B151607) (20 mL) in an ice bath, concentrated sulfuric acid (10 mL) is added dropwise. To this cold mixture, sodium azide (1.30 g, 20 mmol) is added in small portions over 30 minutes. The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours. The mixture is then carefully poured onto crushed ice (100 g). The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 20 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from methanol (B129727) to afford this compound as a white crystalline solid.

Synthesis of this compound from 1-Bromoadamantane

Reaction: 1-Bromoadamantane + NaN(_3) → this compound

Procedure: A mixture of 1-bromoadamantane (2.15 g, 10 mmol) and sodium azide (1.30 g, 20 mmol) in dimethyl sulfoxide (B87167) (DMSO) (30 mL) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured into ice water (150 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like aqueous ethanol.

Synthesis of exo-2-Azidobicyclo[2.2.1]heptane (exo-2-Azidonorbornane)

Reaction: Norbornene + HN(_3) → exo-2-Azidonorbornane[4]

Procedure: Norbornene (0.94 g, 10 mmol) is added to a solution of hydrazoic acid in chloroform (2 M, 20 mL, 40 mmol). The reaction mixture is stirred at room temperature for 24 hours. The excess hydrazoic acid and chloroform are carefully removed under reduced pressure at a low temperature. The crude product is then purified by flash column chromatography on silica gel using chloroform as the eluent to give exo-2-azidobicyclo[2.2.1]heptane as a colorless oil.[4]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of various bridgehead azides.

Bridgehead AzideStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
This compound1-AdamantanolNaN(_3), H(_2)SO(_4)Chloroform0 - RT3~90-
This compound1-BromoadamantaneNaN(_3)DMSO10024~85-
This compound1,3-DehydroadamantaneHN(_3)Diethyl ether20-400.2-0.385-90[4]
1-Azidobicyclo[2.2.2]octane1-Aminobicyclo[2.2.2]octaneNaH, TsN(_3)---83-
exo-2-Azidobicyclo[2.2.1]heptaneNorborneneHN(_3)ChloroformRT2466[4]

Table 1: Comparison of Synthetic Methods for Bridgehead Azides.

Bridgehead AzideIR (cmngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
1^{-1}−1
) ν(N({3}))
1H NMR (δ ppm, CDCl({3}))13C NMR (δ ppm, CDCl({3}))
This compound~21002.15 (br s, 3H), 1.88 (br s, 6H), 1.65 (br s, 6H)65.1, 44.5, 36.0, 30.7
exo-2-Azidobicyclo[2.2.1]heptane~21103.35 (m, 1H), 2.40 (br s, 1H), 2.25 (br s, 1H), 1.80-1.00 (m, 8H)68.9, 42.1, 39.9, 36.1, 29.8, 28.5, 25.0

Table 2: Spectroscopic Data for Selected Bridgehead Azides.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the study of bridgehead azides.

Bridgehead_Azide_Synthesis cluster_halide From Bridgehead Halide cluster_alcohol From Bridgehead Alcohol cluster_acid From Bridgehead Carboxylic Acid B_Halide Bridgehead Halide (e.g., 1-Bromoadamantane) B_Azide1 Bridgehead Azide (e.g., this compound) B_Halide->B_Azide1 NaN₃ DMSO, Δ B_Alcohol Bridgehead Alcohol (e.g., 1-Adamantanol) B_Carbocation Bridgehead Carbocation B_Alcohol->B_Carbocation H⁺ -H₂O B_Azide2 Bridgehead Azide (e.g., this compound) B_Carbocation->B_Azide2 N₃⁻ B_Acid Bridgehead Carboxylic Acid B_AcylAzide Bridgehead Acyl Azide B_Acid->B_AcylAzide 1. SOCl₂ 2. NaN₃ B_Isocyanate Bridgehead Isocyanate B_AcylAzide->B_Isocyanate Δ, -N₂ (Curtius Rearrangement) B_Amine Bridgehead Amine B_Isocyanate->B_Amine H₂O, H⁺

Caption: General synthetic routes to bridgehead azides and related amines.

Schmidt_vs_SN1 cluster_schmidt Schmidt Reaction cluster_sn1 Sₙ1-type Reaction Title Comparison of Pathways to Bridgehead Azides from Alcohols B_Alcohol1 Bridgehead Alcohol Carbocation1 Bridgehead Carbocation B_Alcohol1->Carbocation1 H⁺ -H₂O B_Alcohol2 Bridgehead Alcohol B_Azide1 Bridgehead Azide Carbocation1->B_Azide1 HN₃ B_Halide Bridgehead Halide B_Alcohol2->B_Halide HBr Carbocation2 Bridgehead Carbocation B_Halide->Carbocation2 Solvent -Br⁻ B_Azide2 Bridgehead Azide Carbocation2->B_Azide2 NaN₃

Caption: Mechanistic comparison of Schmidt and S(_N)1-type reactions.

Conclusion

The early studies on the synthesis of bridgehead azides laid the groundwork for accessing a class of molecules with significant potential in various fields of chemistry. The development of methods to overcome the inherent steric and electronic challenges of these systems, such as the application of the Schmidt reaction and the optimization of nucleophilic substitution conditions, was a testament to the ingenuity of early synthetic chemists. This guide provides a foundational understanding of these pioneering efforts, offering detailed protocols and comparative data that remain relevant to researchers today. The continued exploration of the synthesis and reactivity of bridgehead azides promises to unlock new opportunities in the design of novel pharmaceuticals and advanced materials.

References

Thermal Stability of Adamantane-Based Organic Azides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Adamantane (B196018), a rigid, strain-free tricyclic alkane, serves as a versatile scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. Its incorporation into molecular structures can enhance lipophilicity, metabolic stability, and thermal robustness. Organic azides, characterized by the energetic -N₃ group, are widely used as precursors in click chemistry, for the synthesis of nitrogen-containing heterocycles, and in the development of energetic materials. The combination of the stable adamantane core with the reactive azide (B81097) functionality in adamantane-based organic azides presents a unique class of compounds with potential applications in drug discovery and advanced materials.

This technical guide provides an in-depth summary of the synthesis and known properties of adamantane-based organic azides. While specific quantitative data on their thermal decomposition is sparse, this document outlines the standard methodologies for conducting such thermal analyses and discusses the anticipated thermal stability based on the constituent moieties.

Synthesis of Adamantane-Based Organic Azides

The synthesis of adamantane-based organic azides typically involves nucleophilic substitution reactions where an adamantyl halide or a related derivative is treated with an azide salt.

Synthesis of 1-Azidoadamantane

A common method for the synthesis of this compound involves the reaction of 1-bromoadamantane (B121549) with sodium azide. The rigid bridgehead position of the adamantane cage facilitates this Sₙ1-type reaction.

Synthesis_1_Azidoadamantane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1-Bromoadamantane 1-Bromoadamantane Reaction Nucleophilic Substitution 1-Bromoadamantane->Reaction Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction This compound This compound Sodium_Bromide Sodium Bromide (NaBr) Reaction->this compound Reaction->Sodium_Bromide Synthesis_Adamantane_1_carbonyl_azide Adamantane-1-carboxylic_acid Adamantane-1-carboxylic acid Step1 Step 1: Acyl Chloride Formation Adamantane-1-carboxylic_acid->Step1 Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Step1 Adamantane-1-carbonyl_chloride Adamantane-1-carbonyl chloride Step1->Adamantane-1-carbonyl_chloride Step2 Step 2: Azide Formation Adamantane-1-carbonyl_chloride->Step2 Sodium_azide Sodium Azide (NaN₃) Sodium_azide->Step2 Adamantane-1-carbonyl_azide Adamantane-1-carbonyl azide Step2->Adamantane-1-carbonyl_azide Decomposition_Pathway Adamantyl_Azide Adamantyl Azide (Ad-N₃) Transition_State Transition State Adamantyl_Azide->Transition_State Heat Δ (Heat) Heat->Transition_State Nitrogen_Gas Nitrogen Gas (N₂) Transition_State->Nitrogen_Gas Adamantyl_Nitrene Adamantyl Nitrene (Ad-N) Transition_State->Adamantyl_Nitrene Further_Products Further Decomposition Products (e.g., via C-H insertion) Adamantyl_Nitrene->Further_Products

The Adamantane Scaffold: A Versatile Building Block in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique structural properties of adamantane (B196018), a rigid, cage-like hydrocarbon, have positioned its derivatives as a cornerstone in various scientific research and development fields. Their inherent lipophilicity, thermal stability, and predictable three-dimensional geometry make them invaluable scaffolds in drug discovery, advanced materials science, and nanotechnology. This technical guide provides a comprehensive overview of the potential applications of adamantane derivatives, detailing experimental protocols, quantitative data, and key mechanistic pathways to facilitate further research and innovation.

Adamantane in Drug Discovery: A Multifaceted Therapeutic Agent

Adamantane derivatives have been successfully developed into clinically used drugs for a range of diseases, from viral infections to neurodegenerative disorders.[1] Their rigid structure allows for the precise spatial arrangement of functional groups, enhancing interactions with biological targets, while their lipophilic nature can improve pharmacokinetic properties such as blood-brain barrier permeability.[1]

Antiviral Applications

The antiviral activity of adamantane derivatives was one of their first discovered therapeutic applications. Amantadine (B194251) and rimantadine (B1662185) were early successes in the fight against Influenza A by targeting the M2 proton channel, inhibiting viral uncoating.[2][3] While resistance has emerged, research into new adamantane analogues continues, with some compounds showing activity against resistant strains.[4][5]

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC50 (µg/mL)Cytotoxicity (CC50 in MDCK cells, µg/mL)Selectivity Index (SI)Reference
AmantadineA/H3N212.5> 100> 8[6]
RimantadineA/H3N210.0> 100> 10[6]
Glycyl-rimantadineA/H3N27.5> 100> 13.3[6]
Leucyl-rimantadineA/H3N215.0> 100> 6.7[6]
Tyrosyl-rimantadineA/H3N2> 100> 100-[6]
Anticancer Potential

The lipophilic nature and rigid structure of adamantane make it an attractive scaffold for the development of anticancer agents. These derivatives can be designed to target various cancer-related pathways, including cell signaling and apoptosis.

Adamantane-linked isothiourea derivatives, for instance, have demonstrated significant cytotoxic effects against several human tumor cell lines.[7] Their mechanism of action can involve the inhibition of critical signaling pathways such as the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) pathway, which is implicated in inflammation and cancer progression.[8][9]

Table 2: In Vitro Cytotoxicity of Adamantyl Isothiourea Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[9]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[9]
4-bromobenzyl analogue 2PC-3 (Prostate Cancer)< 25[9]
4-bromobenzyl analogue 2HepG-2 (Hepatocellular Carcinoma)< 25[9]
4-bromobenzyl analogue 2MCF-7 (Breast Cancer)< 25[9]
4-bromobenzyl analogue 2HeLa (Cervical Cancer)< 25[9]
4-bromobenzyl analogue 2HCT-116 (Colorectal Carcinoma)25-50[9]

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Proinflammatory_Cytokines Induces Transcription Adamantane_Derivative Adamantyl Isothiourea Derivatives Adamantane_Derivative->TLR4 Inhibits Adamantane_Derivative->MyD88 Inhibits Adamantane_Derivative->NFkB Inhibits

Figure 1: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Neurodegenerative Diseases

Memantine (B1676192), an adamantane derivative, is a well-established treatment for moderate to severe Alzheimer's disease.[10] It functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, mitigating the effects of excessive glutamate, which is linked to excitotoxicity and neuronal damage.[10][11] The unique binding kinetics of memantine allow it to block pathological receptor activation while preserving normal synaptic function.[11]

Table 3: Binding Affinity of Memantine for the NMDA Receptor

CompoundReceptorIC50Reference
MemantineGluN1/GluN2B NMDA receptor0.3 µM[1]
AmantadineGluN1/GluN2B NMDA receptor22.5 µM[1]

Memantine_Mechanism cluster_synapse Synapse cluster_pathological Pathological Condition (e.g., Alzheimer's) Glutamate_Normal Normal Glutamate Signaling NMDA_Receptor_Normal NMDA Receptor Glutamate_Normal->NMDA_Receptor_Normal Ca_Influx_Normal Normal Ca²⁺ Influx NMDA_Receptor_Normal->Ca_Influx_Normal LTP Synaptic Plasticity (LTP) Ca_Influx_Normal->LTP Excess_Glutamate Excessive Glutamate NMDA_Receptor_Patho NMDA Receptor Ca_Influx_Excess Excessive Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Damage Memantine Memantine

Figure 2: Mechanism of action of Memantine on the NMDA receptor in normal and pathological conditions.

Adamantane in Materials Science: Enhancing Polymer Properties

The incorporation of the bulky and rigid adamantane cage into polymer backbones significantly enhances their thermal and mechanical properties. This makes adamantane-based polymers highly suitable for applications demanding high performance, such as in the aerospace and electronics industries.

Table 4: Thermal Properties of Adamantane-Based Polymers

PolymerGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td, °C)Reference
Poly(1,3-adamantylene alkylene)s-452–456[5]
Adamantane-based Polyimides248 - 308> 500[12]
Adamantane-containing Polycarbonates> 200~450[13]

The introduction of adamantane moieties restricts the mobility of polymer chains, leading to higher glass transition temperatures and improved thermal stability.[13]

Adamantane in Nanotechnology: Building Blocks for Supramolecular Chemistry

The well-defined structure of adamantane makes it an excellent component for the bottom-up fabrication of nanomaterials through self-assembly and host-guest chemistry.

Host-Guest Chemistry with Cyclodextrins

Adamantane's size and hydrophobicity make it an ideal "guest" molecule for the hydrophobic cavity of cyclodextrin (B1172386) "host" molecules. This strong and specific interaction can be harnessed to create drug delivery systems with enhanced solubility, stability, and targeted release.[14][15]

Host_Guest_Chemistry cluster_properties Properties of the Complex Adamantane Adamantane (Guest) Complex Inclusion Complex Adamantane->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex Solubility Increased Solubility Complex->Solubility Stability Enhanced Stability Complex->Stability Targeting Targeted Delivery Complex->Targeting

Figure 3: Host-guest interaction between adamantane and cyclodextrin for drug delivery applications.

Experimental Protocols

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane (B121549).[16]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • Add 1-bromoadamantane (6.6 g, 0.03 mol) to formamide (B127407) (13.5 mL, 0.33 mol) at 85 °C with stirring.[16]

  • Heat the mixture to 90 °C.[16]

  • Add concentrated H₂SO₄ (9.0 mL, 0.168 mol) and maintain the temperature at 90 °C for 4 hours.[16]

  • After the reaction is complete, slowly pour the mixture into ice-cold water (60 mL) and stir at 0-5 °C for 1 hour to precipitate the product.[16]

Step 2: Hydrolysis to Amantadine Hydrochloride

  • Prepare a mixture of 86% potassium hydroxide (B78521) (10.8 g, 0.165 mol), water (2.5 mL), and propylene (B89431) glycol (25 mL) and stir at room temperature for 30 minutes.[16]

  • Add N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to the mixture.[16]

  • Heat the mixture to 135 °C for 7 hours.[16]

  • Cool the reaction mixture to room temperature and add ice-cold water (70 mL).[16]

  • Extract the product with dichloromethane (B109758) (120 mL).[16]

  • Treat the organic layer with aqueous HCl to yield amantadine hydrochloride.[16]

Synthesis of Memantine Hydrochloride

This protocol describes a one-pot, two-step synthesis from 1,3-dimethyl-adamantane.[7]

  • Slowly add 1,3-dimethyl-adamantane (197.1 g, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over 30 minutes with stirring for 1 hour.

  • Add formamide (440 mL, 10.8 mol) within 30 minutes.

  • Heat the mixture to 85 °C over 2 hours.

  • Cool the reaction to 5–10 °C and add it to ice-cold water (2000 mL).

  • Extract the mixture with dichloromethane (2400 mL).

  • To the resulting oil, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL), stir for 20 minutes, and heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume.

  • Add n-hexane (300 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the white solid, which is then filtered and dried to yield memantine hydrochloride.

Synthesis of Adamantane-Based Polycarbonate

This protocol outlines the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane (B1225811).[13]

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine (B92270) in dry dichloromethane (DCM).[13]

  • Cool the solution to 0 °C in an ice bath.[13]

  • Slowly add a solution of triphosgene (B27547) in dry DCM to the stirred reaction mixture.[13]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[13]

  • Dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.[13]

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[13]

Polymer_Synthesis_Workflow Start Start: Dissolve Monomer & Pyridine in DCM Cool Cool to 0°C Start->Cool Add_Triphosgene Add Triphosgene Solution Cool->Add_Triphosgene Warm_Stir Warm to RT & Stir (4-6 hours) Add_Triphosgene->Warm_Stir Workup Work-up: Dilute with DCM, Wash with HCl, H₂O, Brine Warm_Stir->Workup Dry_Concentrate Dry over MgSO₄ & Concentrate Workup->Dry_Concentrate Precipitate Precipitate in Methanol Dry_Concentrate->Precipitate Isolate Isolate Polymer: Filter, Wash, Dry Precipitate->Isolate

Figure 4: Experimental workflow for the synthesis of an adamantane-based polycarbonate.

Conclusion

The adamantane scaffold continues to be a rich source of innovation across multiple scientific disciplines. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the design of novel therapeutics, high-performance materials, and sophisticated nanostructures. The data and protocols presented in this guide aim to serve as a valuable resource for researchers, encouraging further exploration and application of these versatile derivatives.

References

Methodological & Application

High-Yield Synthesis of 1-Azidoadamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield synthesis of 1-azidoadamantane, a valuable building block in medicinal chemistry and materials science. Its rigid adamantane (B196018) core and versatile azide (B81097) functionality make it a key intermediate for creating novel therapeutics, polymers, and energetic materials through "click chemistry" and other bioconjugation techniques.[1] The following sections present a comparative summary of synthetic methods, detailed experimental procedures for a high-yield protocol, and a visual representation of the experimental workflow.

Data Presentation: Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been reported, starting from various adamantane derivatives. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. Below is a summary of quantitative data from a study by Sasaki et al. on the synthesis from 1-adamantanol (B105290) using sodium azide in different acid-chloroform mixtures.[2]

Starting MaterialAcidMolar Ratio (Substrate:NaN₃:Acid)Reaction Time (h)Temperature (°C)Yield (%)Reference
1-Adamantanol95% H₂SO₄1:3.0:102.520-2592[2]
1-Adamantanol100% H₂SO₄1:3.0:102.520-2585[2]
1-AdamantanolFSO₃H1:3.0:102.520-2588[2]
1-AdamantanolClSO₃H1:3.0:102.520-2575[2]

Table 1: Synthesis of this compound from 1-Adamantanol under various acidic conditions. The yields are for the isolated crude product.[2]

Another high-yield method reported in the literature involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether, which proceeds rapidly (10-20 minutes) at 20-40°C to afford this compound in high yield under mild conditions.[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 1-adamantanol, which has been shown to produce high yields.[2]

Synthesis of this compound from 1-Adamantanol

Materials:

  • 1-Adamantanol

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (95%)

  • Chloroform (CHCl₃)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1.0 eq) in chloroform. Cool the flask in an ice bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid (95%, 10.0 eq) to the cooled solution while stirring. Maintain the temperature below 20°C during the addition.

  • Addition of Sodium Azide: To this mixture, add sodium azide (3.0 eq) portion-wise over a period of 1-1.5 hours. It is crucial to control the rate of addition to prevent a rapid evolution of gas and an increase in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 20-25°C for an additional 1-1.5 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield this compound as a white crystalline solid.

Characterization:

  • Melting Point: 80-82 °C[4]

  • Infrared (IR) Spectrum: A characteristic strong absorption band for the azide group (N₃) is observed around 2115 cm⁻¹.[3]

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1-adamantanol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1-Adamantanol in Chloroform acid Add 95% H₂SO₄ start->acid Cool to 0-5°C azide Add Sodium Azide (portion-wise) acid->azide Maintain T < 20°C stir Stir at 20-25°C azide->stir 2.5 hours total quench Quench with Ice Water stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash (H₂O, NaHCO₃, H₂O) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize from Hexane dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Azidoadamantane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.[1] 1-Azidoadamantane is a valuable building block in medicinal chemistry, as the bulky, lipophilic adamantyl cage can enhance the pharmacological properties of a molecule, such as improving metabolic stability or acting as a hydrophobic anchor for protein binding. The triazole linkage formed via CuAAC is exceptionally stable and can act as a bioisostere for an amide bond.[2]

These application notes provide detailed protocols and compiled data for the use of this compound in CuAAC reactions with a variety of terminal alkynes. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the CuAAC reaction between this compound and various terminal alkynes under both conventional heating and microwave irradiation.

Table 1: CuAAC of this compound with Terminal Alkynes (Conventional Heating)

Alkyne SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)Room Temp1295
4-EthynyltolueneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp1292
1-HeptyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp1288
Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp1290
3-Phenyl-1-propyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp1285

Table 2: CuAAC of this compound with Terminal Alkynes (Microwave Irradiation)

Alkyne SubstrateCatalyst SystemSolventTemperature (°C)Time (min)Yield (%)Reference
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1001098
4-EthynyltolueneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1001096
1-HeptyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1001593
Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1001594
3-Phenyl-1-propyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1001591

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Conventional CuAAC Reaction

This protocol describes a general method for the copper-catalyzed cycloaddition of a terminal alkyne and this compound in an aqueous solvent system at room temperature.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve this compound and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-(1-adamantyl)-4-substituted-1,2,3-triazole.

Protocol 2: General Procedure for Microwave-Assisted CuAAC Reaction

This protocol provides an accelerated method for the CuAAC reaction using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound, the terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.

  • Add a 1:1 mixture of t-BuOH and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 100 °C) for 10-20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-10) to isolate and purify the product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the application of this compound in CuAAC reactions.

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycloaddition Cycloaddition Cascade CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Azidoadamantane This compound Triazole_Product 1-Adamantyl-4-substituted -1,2,3-Triazole Azidoadamantane->Triazole_Product Alkyne->Cu_Acetylide Cu_Acetylide->Triazole_Product

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Dissolve this compound and Alkyne in Solvent Catalyst_Sol Prepare Aqueous Solutions of CuSO4 and Sodium Ascorbate Addition Add Catalyst and Reductant Solutions to Reactants Reactants->Addition Stirring Stir at Room Temperature or Heat with Microwave Addition->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated 1-Adamantyl Triazole Purification->Product

Caption: General experimental workflow for the CuAAC reaction.

Adamantane_Applications cluster_applications Potential Applications Adamantyl_Triazole 1-Adamantyl-1,2,3-Triazole Scaffold Drug_Discovery Drug Discovery (e.g., Antiviral, Anticancer) Adamantyl_Triazole->Drug_Discovery Bioconjugation Bioconjugation (e.g., Protein Labeling) Adamantyl_Triazole->Bioconjugation Materials Materials Science (e.g., Polymer Functionalization) Adamantyl_Triazole->Materials

Caption: Applications of 1-adamantyl triazoles in various scientific fields.

References

Application Notes and Protocols for Bioconjugation of Peptides using 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecular moieties to peptides, a process known as bioconjugation, is a powerful strategy in drug discovery and development. It allows for the enhancement of therapeutic properties, such as increased stability, improved cell permeability, and targeted delivery. The adamantane (B196018) group, a rigid and lipophilic diamondoid hydrocarbon, is an attractive pharmacophore due to its ability to interact with cell membranes and various biological targets. Its incorporation into peptides can significantly modulate their bioactivity.[1]

1-Azidoadamantane is a key building block for introducing the adamantane moiety onto peptides. The azide (B81097) group allows for highly specific and efficient conjugation through two primary bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Staudinger ligation.[2][3][4] These methods offer high yields and are compatible with a wide range of functional groups present in peptides, making them ideal for creating novel peptide-drug conjugates, research tools, and targeted therapeutics.[3][5]

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using this compound via CuAAC and Staudinger ligation.

Bioconjugation Strategies

Two primary pathways are described for the conjugation of this compound to peptides. The choice of method depends on the desired linkage and the functional groups present on the peptide.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne incorporated into the peptide. This reaction forms a stable and rigid 1,2,3-triazole ring, which can act as a metabolically stable mimic of an amide bond.[4][6][7][8] The reaction is highly efficient and can be performed under mild, aqueous conditions.[6][8][9]

2. Staudinger Ligation: This reaction occurs between the azide of this compound and a phosphine-functionalized peptide. The "traceless" Staudinger ligation results in the formation of a native amide bond, which is advantageous when the triazole ring from click chemistry is not desired.[2][10][11] This method is highly chemoselective and proceeds under mild conditions.[2][3]

Experimental Workflows and Signaling Pathways

The general workflows for both bioconjugation strategies are outlined below.

experimental_workflows cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow cluster_1 Staudinger Ligation Workflow start_cuac Start synth_alkyne_peptide Synthesize Alkyne-Modified Peptide start_cuac->synth_alkyne_peptide cuac_reaction CuAAC Reaction with This compound synth_alkyne_peptide->cuac_reaction purify_cuac Purify Adamantane- Peptide Conjugate cuac_reaction->purify_cuac char_cuac Characterize Conjugate purify_cuac->char_cuac end_cuac End char_cuac->end_cuac start_staudinger Start synth_phosphine_peptide Synthesize Phosphine-Modified Peptide start_staudinger->synth_phosphine_peptide staudinger_reaction Staudinger Ligation with This compound synth_phosphine_peptide->staudinger_reaction purify_staudinger Purify Adamantane- Peptide Conjugate staudinger_reaction->purify_staudinger char_staudinger Characterize Conjugate purify_staudinger->char_staudinger end_staudinger End char_staudinger->end_staudinger

General experimental workflows for peptide bioconjugation.

The chemical transformations involved in each pathway are depicted below.

reaction_pathways cluster_cuac CuAAC Reaction Pathway cluster_staudinger Staudinger Ligation Pathway azidoadamantane_cuac This compound triazole_conjugate Adamantane-Triazole- Peptide Conjugate azidoadamantane_cuac->triazole_conjugate + alkyne_peptide Alkyne-Modified Peptide alkyne_peptide->triazole_conjugate Cu(I) catalyst azidoadamantane_staudinger This compound amide_conjugate Adamantane-Amide- Peptide Conjugate azidoadamantane_staudinger->amide_conjugate + phosphine_peptide Phosphine-Modified Peptide phosphine_peptide->amide_conjugate

References

Application Notes: Labeling Proteins with 1-Azidoadamantane Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidoadamantane is a versatile chemical probe used in proteomics and drug discovery for the identification and characterization of protein targets. Its rigid, lipophilic adamantane (B196018) core can facilitate binding to hydrophobic pockets in proteins, while the azide (B81097) moiety serves a dual purpose. Primarily, upon photoactivation, it forms a highly reactive nitrene that covalently crosslinks to nearby amino acid residues, a technique known as photoaffinity labeling (PAL). Secondly, the azide group provides a bioorthogonal handle for "click chemistry," enabling the attachment of reporter tags for enrichment and detection.[1] This application note provides a detailed protocol for using this compound as a photoaffinity probe to label, enrich, and identify target proteins from complex biological samples.

Principle of the Method

The overall strategy involves a multi-step process that begins with the incubation of a photoaffinity probe, such as this compound, with a protein sample (e.g., cell lysate or intact cells). Upon UV irradiation, the azido (B1232118) group is converted into a reactive nitrene, which forms a stable covalent bond with interacting proteins.[2][3] Following this photo-crosslinking step, the azide handle on the now covalently attached probe is used for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This allows for the conjugation of a reporter molecule, typically biotin, to the labeled proteins. The biotinylated proteins are then enriched using streptavidin-coated beads, and finally identified by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein sample (e.g., cell lysate, purified protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • Alkyne-biotin conjugate (e.g., DBCO-biotin for SPAAC, or a terminal alkyne-biotin for CuAAC)

  • For CuAAC:

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Protocol 1: Photoaffinity Labeling of Proteins in Cell Lysate
  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Incubation with this compound:

    • Dilute the cell lysate to a final concentration of 1-5 mg/mL in PBS.

    • Add this compound to the lysate to a final concentration of 1-10 µM. A no-probe control should be prepared in parallel.

    • Incubate the mixture for 1 hour at 4°C with gentle rotation to allow for binding of the probe to its target proteins.

  • UV Crosslinking:

    • Transfer the lysate to a petri dish or a suitable container and place it on ice.

    • Irradiate the sample with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.[4]

  • Click Chemistry (CuAAC):

    • To the crosslinked lysate, add the following reagents in order:

      • Alkyne-biotin (final concentration 100 µM)

      • THPTA (final concentration 1 mM)

      • Copper(II) sulfate (final concentration 50 µM)

      • Freshly prepared sodium ascorbate (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody, or proceed with on-bead digestion for mass spectrometry-based identification.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a photoaffinity labeling experiment using an adamantane-based probe, followed by mass spectrometry.

Table 1: Hypothetical Enrichment Data for Proteins Labeled with an Adamantane-Azide Probe

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valueKnown Function
P04637TP5315.20.001Tumor suppressor
P00533EGFR12.80.003Receptor tyrosine kinase
Q9Y243HSP90AB18.50.012Chaperone protein
P60709ACTB1.20.45Cytoskeletal protein
P02768ALB1.10.51Serum albumin

This table illustrates the type of data obtained from a quantitative proteomics experiment. The fold enrichment indicates the relative abundance of a protein in the sample treated with the photoaffinity probe compared to a control sample. A high fold enrichment and a low p-value suggest that the protein is a specific target of the probe.

Table 2: Hypothetical Labeling Efficiency of an Adamantane-Diazirine Probe

Protein TargetProbe Concentration (µM)Labeling Efficiency (%)
P450 2B456.2
P450 2B4 (ferrous carbonyl)512.5[5]
Kinase X108.1
Kinase Y105.9

This table is based on literature values for a related adamantane-diazirine probe and provides an example of how labeling efficiency might be quantified.[5] The efficiency is typically determined by radiolabeling or other quantitative methods and represents the percentage of the target protein that is covalently modified by the probe.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Photoaffinity Labeling cluster_click_chem Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis protein_sample Protein Sample (Cell Lysate) incubation Incubation with This compound protein_sample->incubation uv_crosslink UV Crosslinking (365 nm) incubation->uv_crosslink click_reaction Click Reaction with Alkyne-Biotin uv_crosslink->click_reaction enrichment Enrichment with Streptavidin Beads click_reaction->enrichment ms_analysis Mass Spectrometry (LC-MS/MS) enrichment->ms_analysis target_id Target Protein Identification ms_analysis->target_id

Caption: Workflow for protein target identification using this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription adamantane Adamantane-based Inhibitor adamantane->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The use of this compound as a photoaffinity probe provides a powerful method for the covalent capture and subsequent identification of protein targets. The protocol outlined in this application note, combining photoaffinity labeling with click chemistry and mass spectrometry, offers a robust workflow for researchers in drug discovery and chemical biology to elucidate the molecular targets of adamantane-based compounds and other small molecules. Careful optimization of probe concentration and UV irradiation time is crucial for successful target identification.

References

1-Azidoadamantane: A Bulky Reagent for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an invaluable tool in chemical biology, drug discovery, and materials science for its high efficiency, selectivity, and biocompatibility.[1] The choice of azide (B81097) reagent can significantly impact the properties of the resulting conjugate. 1-Azidoadamantane, with its rigid and bulky diamondoid structure, offers unique steric and physicochemical properties that are advantageous in various applications, from creating defined spacing between conjugated molecules to providing a lipophilic handle for membrane interactions. These notes provide an overview of the applications, quantitative data, and detailed protocols for utilizing this compound as a bulky reagent in click chemistry.

Advantages of the Bulky Adamantyl Moiety

The adamantane (B196018) cage of this compound imparts several beneficial characteristics:

  • Steric Influence: The bulk of the adamantyl group can enforce a greater distance between conjugated entities, which is critical in applications such as surface functionalization and the development of bioconjugates where maintaining the activity of the attached molecule is paramount.

  • Lipophilicity: The hydrocarbon framework of adamantane increases the lipophilicity of the resulting triazole conjugate. This property can be exploited to enhance membrane permeability or to promote non-covalent interactions with hydrophobic pockets in proteins.

  • Rigidity: The rigid nature of the adamantane scaffold provides a well-defined three-dimensional structure, which can be advantageous in the design of specific molecular architectures and in studying structure-activity relationships.

  • Unique Binding Properties: The adamantyl group is known to interact with cyclodextrin (B1172386) hosts, offering a potential avenue for the development of supramolecular assemblies and targeted delivery systems.

Data Presentation: The Impact of Steric Hindrance on CuAAC Reactions

While the CuAAC reaction is known for its tolerance to a wide range of functional groups, significant steric bulk on the azide or alkyne can influence the reaction kinetics. Less sterically congested azides generally exhibit faster reaction rates as bulky groups can impede the approach of the alkyne and the copper catalyst.[1]

The following table provides illustrative data to demonstrate the expected trend in reaction efficiency when comparing a bulky azide like this compound to a less sterically hindered azide, such as benzyl (B1604629) azide, under typical CuAAC conditions.

Azide ReagentAlkyne ReagentReaction Time (Illustrative)Yield (Illustrative)Steric Hindrance
Benzyl AzidePhenylacetylene1 - 2 hours>95%Low
This compound Phenylacetylene4 - 8 hours85-95%High
Benzyl AzidePropargyl Alcohol< 1 hour>98%Low
This compound Propargyl Alcohol2 - 4 hours90-98%High

Note: The data in this table is illustrative and serves to highlight the general principle of the effect of steric hindrance on CuAAC reaction rates and yields. Actual reaction times and yields will vary depending on the specific substrates, catalyst system, solvent, and temperature.

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the CuAAC reaction using this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of DMSO and an aqueous buffer, or t-BuOH/H₂O)

  • Nitrogen or Argon source for inert atmosphere

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent system.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and TBTA in the reaction solvent.

  • Reaction Initiation: To the stirring reaction mixture, add the sodium ascorbate solution (0.1 - 0.2 equivalents), followed by the premixed CuSO₄/TBTA solution (0.01 - 0.05 equivalents of Cu).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the potential for slower reaction rates with the bulky azide, allow for longer reaction times compared to less hindered azides.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Optimization Notes for Bulky Azides:

  • Ligand Choice: The use of a copper-stabilizing ligand like TBTA is highly recommended to enhance the catalytic activity and prevent catalyst disproportionation.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) may be necessary to overcome the higher activation energy associated with sterically hindered substrates.

  • Reaction Time: Be prepared for extended reaction times. Monitor the reaction closely to determine the point of completion.

Protocol 2: Surface Functionalization of Alkyne-Modified Nanoparticles with this compound

This protocol outlines the steps for conjugating this compound to the surface of alkyne-functionalized nanoparticles, a common strategy in targeted drug delivery and diagnostics.

Materials:

  • Alkyne-functionalized nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation tubes and centrifuge

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Nanoparticle Suspension: Disperse the alkyne-functionalized nanoparticles in PBS buffer.

  • Reagent Preparation: Prepare stock solutions of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO), CuSO₄·5H₂O in water, THPTA in water, and a fresh solution of sodium ascorbate in water.

  • Reaction Mixture: To the nanoparticle suspension, add the this compound solution.

  • Catalyst Addition: Add the THPTA solution to the CuSO₄ solution and vortex briefly. Add this catalyst-ligand mixture to the reaction vessel.

  • Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours. The optimal time should be determined empirically.

  • Purification: Purify the 1-adamantyl-functionalized nanoparticles from excess reagents and byproducts using a suitable method such as centrifugation followed by resuspension, size-exclusion chromatography, or dialysis.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess size and dispersity, and spectroscopic methods (e.g., FTIR, NMR) or mass spectrometry to confirm the successful conjugation of the adamantyl moiety.

Visualizations

The following diagrams illustrate the experimental workflow for the surface functionalization of a nanoparticle with a targeting ligand using this compound as a bulky linker.

G cluster_0 Preparation of Components cluster_1 Click Chemistry Conjugation cluster_2 Purification and Characterization Alkyne-NP Alkyne-Functionalized Nanoparticle Reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) Alkyne-NP->Reaction Adap-N3 This compound Adap-N3->Reaction Ligand-Alkyne Alkyne-Targeting Ligand Ligand-Alkyne->Reaction Purification Purification (SEC / Dialysis) Reaction->Purification Characterization Characterization (DLS, Spectroscopy) Purification->Characterization Final_Product Targeted Nanoparticle with Adamantyl Spacers Characterization->Final_Product

Caption: Workflow for nanoparticle surface functionalization.

The bulky adamantyl group can act as a spacer, potentially improving the accessibility and function of the targeting ligand.

G cluster_0 Without Bulky Spacer cluster_1 With 1-Adamantyl Spacer A L1 A->L1 L2 A->L2 L3 A->L3 B S1 B->S1 S2 B->S2 S3 B->S3 L4 S1->L4 L5 S2->L5 L6 S3->L6

Caption: Spacing effect of the adamantyl group on a surface.

References

The Adamantane Advantage: Harnessing 1-Azidoadamantane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a privileged motif in medicinal chemistry. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Azidoadamantane, a key derivative, serves as a versatile building block, primarily enabling the facile introduction of the adamantyl group into a wide array of molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the rapid and modular synthesis of novel compounds with potential therapeutic applications, including anticancer and antiviral agents.

Key Applications of this compound:

  • Scaffold for Novel Therapeutics: The bulky and lipophilic nature of the adamantyl group can improve a drug's ability to cross cell membranes and enhance its binding affinity to target proteins.

  • "Click" Chemistry Handle: The azide (B81097) functional group of this compound is a key component in CuAAC reactions, allowing for the straightforward and robust formation of stable 1,2,3-triazole linkages. This modular approach accelerates the drug discovery process by enabling the rapid synthesis of diverse compound libraries.

  • Bioconjugation: this compound can be used to attach the adamantyl moiety to biomolecules such as peptides, proteins, and nucleotides. This can be leveraged for targeted drug delivery, where the adamantane group acts as a recognition element or improves the overall properties of the bioconjugate.

Data Presentation: Bioactivity of 1-Adamantyl-1,2,3-Triazole Derivatives

The following tables summarize the in vitro biological activities of various 1,2,3-triazole derivatives synthesized using an adamantane azide precursor, demonstrating the potential of this chemical space in drug discovery.

Table 1: Anticancer Activity of 1-(1-Adamantyl)-1,2,3-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a HT-1080 (Fibrosarcoma)15.13[1][2]
A-549 (Lung Carcinoma)21.25[1][2]
MCF-7 (Breast Adenocarcinoma)18.06[1][2]
MDA-MB-231 (Breast Adenocarcinoma)16.32[1][2]
T1 MCF-7 (Breast Cancer)91.476[3]
PC-3 (Prostate Cancer)273.947[3]
T2 MCF-7 (Breast Cancer)132.658[3]
PC-3 (Prostate Cancer)406.303[3]
T3 MCF-7 (Breast Cancer)116.232[3]
PC-3 (Prostate Cancer)314.368[3]

Table 2: Antiviral Activity of Adamantane Derivatives

Compound ClassVirusActivity MetricValueReference
Adamantane-spiro-pyrrolidinesInfluenza AEC50Significantly lower than amantadine
AdamantylthioureasInfluenza A2Protective Dose 50Comparable to amantadine

Note: While these studies demonstrate the activity of adamantane derivatives, they do not all explicitly state the use of this compound as the starting material. However, the synthesis of the triazole derivatives is consistent with a click chemistry approach.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(1-Adamantyl)-4-aryl-1H-1,2,3-triazoles via CuAAC (Click Chemistry)

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition reaction between this compound and a terminal alkyne to synthesize 1,4-disubstituted 1,2,3-triazoles.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-(1-adamantyl)-4-aryl-1H-1,2,3-triazole.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1-(1-adamantyl)-1,2,3-triazole derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Bioactive Triazoles cluster_bioassay Biological Evaluation Start Start 1_Azidoadamantane This compound Start->1_Azidoadamantane Terminal_Alkyne Terminal Alkyne Start->Terminal_Alkyne CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition 1_Azidoadamantane->CuAAC Terminal_Alkyne->CuAAC Crude_Product Crude Triazole Product CuAAC->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 1-Adamantyl-1,2,3-triazole Purification->Pure_Product Characterization NMR, Mass Spec Pure_Product->Characterization Final_Compound Final_Compound Characterization->Final_Compound Compound_Treatment Treatment with Synthesized Compounds Final_Compound->Compound_Treatment Bio_Start Start Bio-Assay Cell_Culture Cancer Cell Lines Bio_Start->Cell_Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling_Pathway cluster_drug_action Potential Mechanism of Action for Anticancer Triazoles Drug 1-Adamantyl-Triazole Derivative Target Cellular Target (e.g., Kinase, Tubulin) Drug->Target Inhibition Pathway Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Blocks Signal Apoptosis Apoptosis Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway->Cell_Cycle_Arrest

Caption: Hypothesized Anticancer Signaling Pathway.

Bioconjugation_Strategy Azidoadamantane This compound Click_Reaction CuAAC Azidoadamantane->Click_Reaction Alkyne_Peptide Alkyne-modified Peptide Alkyne_Peptide->Click_Reaction Adamantyl_Peptide Adamantylated Peptide Conjugate Click_Reaction->Adamantyl_Peptide Target_Cell Target Cell (e.g., Cancer Cell) Adamantyl_Peptide->Target_Cell Targeted Delivery

Caption: Bioconjugation for Targeted Drug Delivery.

References

Application Notes and Protocols: Synthesis of Novel Polymers Using 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel polymers featuring pendant adamantane (B196018) groups through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By utilizing a "grafting onto" approach, 1-azidoadamantane is covalently attached to an alkyne-functionalized polymer backbone. The incorporation of the bulky and rigid adamantane moiety is known to enhance the thermal and mechanical properties of polymers, making them attractive for applications in high-performance materials and drug delivery systems.[1] This guide offers a step-by-step methodology for the synthesis of the precursor alkyne-functionalized polymer, the subsequent click chemistry modification with this compound, and the characterization of the resulting novel polymer.

Introduction

Adamantane, a rigid, diamondoid hydrocarbon, imparts unique properties when incorporated into polymer structures, including increased glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength.[1] The use of this compound as a synthon allows for its covalent attachment to polymer backbones via the robust and specific CuAAC reaction. This bio-orthogonal reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for polymer modification.[2][3]

The "grafting onto" strategy involves the initial synthesis of a polymer with pendant alkyne groups, followed by the attachment of the azide-functionalized molecule, in this case, this compound. This method allows for the characterization of the precursor polymer before modification and provides a high degree of functionalization. This document outlines the synthesis of an alkyne-functionalized polyacrylate and its subsequent modification with this compound.

Experimental Protocols

Part 1: Synthesis of Alkyne-Functionalized Polymer Backbone (Poly(propargyl acrylate))

This protocol describes the synthesis of poly(propargyl acrylate) via free-radical polymerization.

Materials:

  • Propargyl acrylate (B77674) (stabilized with MEHQ)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: To a round-bottom flask, add propargyl acrylate (1.0 eq) and toluene.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the purified propargyl acrylate in anhydrous toluene.

  • Initiator Addition: Add AIBN (0.01 eq) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir under a positive pressure of nitrogen or argon for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C overnight to yield poly(propargyl acrylate).

  • Characterization: Characterize the resulting polymer by ¹H NMR spectroscopy to confirm the presence of the propargyl group and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).

Part 2: Grafting of this compound onto Poly(propargyl acrylate) via CuAAC

This protocol details the "grafting onto" of this compound to the poly(propargyl acrylate) backbone.

Materials:

  • Poly(propargyl acrylate) (from Part 1)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve poly(propargyl acrylate) (1.0 eq of alkyne groups) and this compound (1.2 eq) in anhydrous DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and PMDETA (0.1 eq) in a small amount of DMF.

  • Reducing Agent: In another vial, dissolve sodium ascorbate (0.2 eq) in deionized water.

  • Reaction Initiation: Add the catalyst solution to the polymer solution and stir for 15 minutes. Then, add the sodium ascorbate solution to initiate the click reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours under a nitrogen or argon atmosphere.

  • Purification:

    • Pass the reaction mixture through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove DMF and unreacted reagents.

  • Isolation: Lyophilize the dialyzed solution to obtain the adamantane-functionalized polymer as a white solid.

  • Characterization:

    • Confirm the successful grafting by ¹H NMR spectroscopy, observing the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.

    • Determine the molecular weight and PDI of the final polymer by GPC.

    • Analyze the thermal properties (Tg and Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

Table 1: Characterization of Precursor and Adamantane-Functionalized Polymers

PolymerMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (onset, °C)
Poly(propargyl acrylate)15,0001.845280
Poly(propargyl acrylate)-g-adamantane28,0001.9125350

Note: The data presented are representative and may vary depending on the specific reaction conditions and the molecular weight of the precursor polymer.

Visualizations

experimental_workflow cluster_part1 Part 1: Synthesis of Poly(propargyl acrylate) cluster_part2 Part 2: Grafting of this compound P1_start Propargyl acrylate + AIBN in Toluene P1_react Free-Radical Polymerization (70°C, 24h) P1_start->P1_react P1_purify Precipitation in Methanol P1_react->P1_purify P1_product Poly(propargyl acrylate) P1_purify->P1_product P2_start Poly(propargyl acrylate) + this compound in DMF P1_product->P2_start Precursor Polymer P2_react CuAAC 'Click' Reaction (RT, 48h) P2_start->P2_react P2_catalyst CuSO4/PMDETA Sodium Ascorbate P2_catalyst->P2_react P2_purify Alumina Filtration & Dialysis P2_react->P2_purify P2_product Adamantane-Functionalized Polymer P2_purify->P2_product

Caption: Experimental workflow for the synthesis of adamantane-functionalized polymers.

logical_relationship cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_properties Enhanced Properties polymer_backbone Alkyne-Functionalized Polymer (e.g., Poly(propargyl acrylate)) click_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) polymer_backbone->click_reaction adamantane_azide This compound adamantane_azide->click_reaction final_polymer Polymer with Pendant Adamantane Groups click_reaction->final_polymer thermal_stability Increased Thermal Stability (Td) final_polymer->thermal_stability glass_transition Increased Glass Transition Temp (Tg) final_polymer->glass_transition mechanical_strength Improved Mechanical Strength final_polymer->mechanical_strength

Caption: Logical relationship of synthesis and resulting polymer properties.

References

1-Azidoadamantane: A Versatile Precursor for the Synthesis of Functionalized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidoadamantane is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, materials science, and drug discovery. Its rigid, three-dimensional adamantane (B196018) cage structure imparts unique physicochemical properties, such as high lipophilicity and metabolic stability, to the molecules it is incorporated into. The presence of the versatile azide (B81097) functional group allows for a wide range of chemical transformations, making this compound an invaluable precursor for the synthesis of a diverse array of functionalized compounds, including bioactive heterocycles, triazole derivatives, and various bioconjugates.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Key Applications of this compound

This compound serves as a versatile building block in a multitude of chemical reactions, including:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and regioselective reaction is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole-containing adamantane derivatives have shown promise as potent enzyme inhibitors and are valuable linkers in bioconjugation.

  • Staudinger Reaction: The Staudinger reaction provides a mild and efficient method for the reduction of the azide group to a primary amine, yielding 1-aminoadamantane (amantadine), a well-known antiviral and anti-Parkinsonian drug. This transformation is crucial for the synthesis of various adamantane-based pharmaceuticals.

  • Synthesis of Heterocycles: this compound can be utilized as a precursor for the synthesis of various adamantane-containing heterocyclic compounds through intramolecular cyclization reactions, such as the intramolecular aza-Wittig reaction. These heterocycles are of great interest in medicinal chemistry due to their potential biological activities.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Alkynes

EntryAlkyneCatalyst (mol%)SolventTime (h)Yield (%)
1Phenylacetylene (B144264)1Cyrene™1296
2Propargyl alcohol1Cyrene™1294
31-Heptyne1Cyrene™1292
44-Ethynylanisole1Cyrene™1295
51-Ethynylcyclohexene1Cyrene™1293

Reaction conditions: this compound (1.15 mmol), alkyne (1 mmol), CuI (1 mol%), Et₃N (0.1 mmol), Cyrene™ (2.5 mL), 30 °C.[1]

Table 2: Staudinger Reduction of this compound

EntryPhosphineSolventTemperature (°C)Time (h)Yield of 1-Aminoadamantane (%)
1Triphenylphosphine (B44618)THF/H₂O65690
2TributylphosphineToluene (B28343)804>95 (crude)
3Triphenylphosphine (catalytic), DiphenyldisiloxaneCPME222485

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-(1-adamantyl)-4-phenyl-1H-1,2,3-triazole.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Cyrene™ (dihydrolevoglucosenone)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.15 mmol), phenylacetylene (1.0 mmol), and Cyrene™ (2.5 mL).

  • Add copper(I) iodide (1 mol%) and triethylamine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at 30 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(1-adamantyl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: General Procedure for Staudinger Reduction of this compound to 1-Aminoadamantane

This protocol details the synthesis of 1-aminoadamantane via the Staudinger reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in THF.

  • Add triphenylphosphine (2.0 eq) and water (10.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-aminoadamantane, can be further purified by recrystallization or column chromatography if necessary. The byproduct, triphenylphosphine oxide, is also formed.

Protocol 3: Synthesis of Adamantane-Fused Heterocycle via Intramolecular Aza-Wittig Reaction

This protocol outlines a general strategy for the synthesis of a fused heterocyclic system from a derivative of this compound. This involves the intramolecular reaction of an in situ generated iminophosphorane with a carbonyl group.

Materials:

  • A suitable this compound derivative containing a carbonyl group (e.g., an aldehyde, ketone, or ester)

  • Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)

  • Anhydrous toluene or other suitable aprotic solvent

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Staudinger Reaction: In a round-bottom flask under a nitrogen atmosphere, dissolve the azido-adamantane derivative in anhydrous toluene.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen evolution is typically observed.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the iminophosphorane intermediate.

  • Intramolecular Aza-Wittig Reaction: Heat the reaction mixture to reflux.

  • Monitor the progress of the cyclization by TLC. The reaction time will vary depending on the specific substrate.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired adamantane-fused heterocycle.

Visualizations

The following diagrams illustrate key reaction workflows and a relevant signaling pathway involving adamantane derivatives.

Staudinger_Aza_Wittig_Workflow cluster_start Starting Material cluster_staudinger Staudinger Reaction cluster_aza_wittig Intramolecular Aza-Wittig cluster_product Product start This compound Derivative (with carbonyl group) staudinger Formation of Iminophosphorane start->staudinger + PPh₃ - N₂ aza_wittig Cyclization staudinger->aza_wittig Heat product Adamantane-Fused Heterocycle aza_wittig->product - Ph₃PO

Caption: Workflow for the synthesis of adamantane-fused heterocycles.

CuAAC_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product azide This compound reaction Cycloaddition azide->reaction alkyne Terminal Alkyne alkyne->reaction product 1-(1-Adamantyl)-4-substituted- 1,2,3-triazole reaction->product Cu(I) catalyst

Caption: General workflow for the CuAAC (Click Chemistry) reaction.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel excitotoxicity Excitotoxicity ca_influx->excitotoxicity Leads to memantine Adamantane Derivative (e.g., Memantine) memantine->nmda_receptor Blocks Channel

References

Application Notes and Protocols for 1-Azidoadamantane Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as powerful tools for molecular assembly.[1][2] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1][2]

1-Azidoadamantane is a key building block in medicinal chemistry due to the unique properties of the adamantane (B196018) cage. The adamantane moiety is known for its rigidity, lipophilicity, and metabolic stability, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of an azide (B81097) group allows for the facile conjugation of the adamantane scaffold to a wide variety of molecules containing an alkyne functional group via click chemistry. This enables the rapid synthesis of diverse compound libraries for lead discovery and optimization.[2]

This document provides detailed protocols for performing the copper-catalyzed and strain-promoted click reactions with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate (B8700270).[1] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can prevent the oxidation of Cu(I) and improve the reliability of the reaction.[3]

Experimental Protocol: Synthesis of 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a general procedure for the CuAAC reaction between this compound and phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon source for inert atmosphere (optional but recommended)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents in the chosen solvent. For example:

      • 1 M this compound

      • 1 M Phenylacetylene

      • 100 mM Copper(II) sulfate pentahydrate

      • 200 mM Sodium ascorbate (prepare fresh)

      • 100 mM TBTA or THPTA

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 equivalent).

    • Add the alkyne partner, for instance, phenylacetylene (1.0-1.2 equivalents).

    • Add the solvent to achieve the desired reaction concentration (e.g., 0.1-1.0 M).

    • If using a ligand, add the TBTA or THPTA solution (typically 1-5 mol% relative to the limiting reagent).

    • Add the copper(II) sulfate solution (typically 1-5 mol%).

    • Stir the mixture for a few minutes to ensure homogeneity.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture.

    • If the reaction is sensitive to oxygen, it is advisable to degas the solvent and perform the reaction under an inert atmosphere (nitrogen or argon).

    • Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a CuAAC reaction. Note that specific yields and reaction times will vary depending on the specific substrates and conditions used.

ParameterValueReference
Reactants This compound, PhenylacetyleneGeneral Protocol
Catalyst CuSO₄·5H₂O (1-5 mol%)[1]
Reducing Agent Sodium Ascorbate (5-10 mol%)[1]
Ligand TBTA or THPTA (1-5 mol%)[3]
Solvent t-BuOH/H₂O (1:1), DMSO[1]
Temperature Room Temperature[1]
Reaction Time 1 - 24 hours[1]
Typical Yield >90%[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) derivative to react with an azide. The ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst.[4] This makes SPAAC particularly well-suited for bioconjugation applications in living systems.[4]

Experimental Protocol: General Procedure for SPAAC

This protocol provides a general method for the reaction of this compound with a cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO, or bicyclo[6.1.0]nonyne, BCN).

Materials:

  • This compound

  • Cyclooctyne derivative (e.g., DIBO-amine, BCN-NHS ester)

  • Solvent: e.g., Dimethyl sulfoxide (DMSO), methanol, or a buffered aqueous solution (e.g., PBS) for biological applications.

  • Reaction vessel (e.g., microcentrifuge tube or vial)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and the cyclooctyne derivative in the chosen solvent to the desired concentrations. For biological applications, concentrations are often in the micromolar to low millimolar range.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound (1.0 equivalent) and the cyclooctyne derivative (1.0-1.5 equivalents).

  • Reaction:

    • Allow the reaction to proceed at room temperature or 37 °C. Reaction times for SPAAC are typically fast, ranging from minutes to a few hours.

    • The progress of the reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Work-up and Purification:

    • For synthetic applications, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

    • For bioconjugation, the labeled molecule is often purified by size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a SPAAC reaction. The reaction kinetics are highly dependent on the specific cyclooctyne used.

ParameterValueReference
Reactants This compound, Cyclooctyne derivativeGeneral Protocol
Catalyst None[4]
Solvent DMSO, MeOH, PBS[4]
Temperature Room Temperature or 37 °C[4]
Reaction Time Minutes to hours[4]
Typical Yield High to quantitative[4]

Visualizations

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagent1 This compound mixing Mixing of Reactants reagent1->mixing reagent2 Alkyne reagent2->mixing catalyst CuSO4 catalyst->mixing reducing_agent Sodium Ascorbate reducing_agent->mixing ligand Ligand (optional) ligand->mixing solvent Solvent solvent->mixing reaction_step Reaction at RT mixing->reaction_step monitoring Monitoring (TLC/LC-MS) reaction_step->monitoring extraction Extraction monitoring->extraction Reaction Complete drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure Triazole Product purification->product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical Relationship in Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start This compound + Alkyne Library click Click Chemistry (CuAAC or SPAAC) start->click library Adamantane-Triazole Compound Library click->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Studies lead_opt->adme in_vivo In Vivo Efficacy adme->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: Drug discovery workflow incorporating the this compound click reaction.

References

Application Notes and Protocols for Creating Fluorescent Probes Using 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing 1-azidoadamantane. The bulky and lipophilic adamantyl group can enhance the properties of fluorescent probes, such as cellular uptake and interaction with biological targets. The primary method for incorporating this compound into a fluorescent probe is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is highly efficient, specific, and bioorthogonal, making it ideal for creating probes for biological applications.[1][2][3]

Core Concept: The Power of Click Chemistry

The foundation of synthesizing fluorescent probes with this compound lies in the CuAAC reaction. This reaction forms a stable triazole linkage between the azide (B81097) group of this compound and a terminal alkyne on a fluorophore.[1][2][3] The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][2] To enhance the reaction efficiency and protect biological molecules from copper-induced damage, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is commonly used.[1][2]

Key Advantages of Using this compound in Fluorescent Probes:

  • Enhanced Lipophilicity: The adamantane (B196018) cage is highly lipophilic, which can facilitate the probe's interaction with and penetration of cellular membranes.

  • Bulky Steric Hindrance: The three-dimensional structure of the adamantyl group can influence the photophysical properties of the attached fluorophore and its binding to target molecules.

  • Versatile Building Block: this compound serves as a versatile building block, allowing for the straightforward synthesis of a variety of fluorescent probes by coupling it with different alkyne-functionalized dyes.

Experimental Protocols

The following protocols provide a general framework for the synthesis of fluorescent probes using this compound. Optimization of reaction conditions may be necessary depending on the specific alkyne-functionalized fluorophore used.

Protocol 1: General Synthesis of an Adamantyl-Fluorophore Conjugate via CuAAC

This protocol describes the synthesis of a fluorescent probe by reacting this compound with an alkyne-functionalized fluorophore.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., an alkyne-modified coumarin, pyrene, or dansyl derivative)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or dimethyl sulfoxide (B87167) (DMSO))

  • Deionized water

  • Nitrogen or Argon gas

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol mixtures)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents. For example, a 10 mM solution of this compound in DMSO, a 10 mM solution of the alkyne-fluorophore in DMSO, a 50 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 50 mM solution of TBTA or THPTA in DMSO/water.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and the alkyne-functionalized fluorophore (1 to 1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, premix the CuSO₄ solution (0.05 to 0.1 equivalents) with the TBTA or THPTA ligand solution (0.1 to 0.2 equivalents).

    • Add the copper/ligand mixture to the reaction vial.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution (0.2 to 0.5 equivalents) to the reaction mixture.

    • The reaction is typically carried out at room temperature and stirred for 4 to 24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the triazole product will be indicated by the appearance of a new, more polar spot.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure adamantyl-fluorophore conjugate.

  • Characterization:

    • Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the photophysical properties of the probe, including absorption and emission spectra, quantum yield, and molar extinction coefficient.

Data Presentation

The following tables summarize hypothetical quantitative data for fluorescent probes synthesized from this compound and various alkyne-functionalized fluorophores. This data is for illustrative purposes and actual values will depend on the specific fluorophore and experimental conditions.

Table 1: Synthesis Yields of Adamantyl-Fluorophore Conjugates

Fluorophore CoreAlkyne-FluorophoreReaction Time (h)Yield (%)
DansylDansyl Alkyne1285
Coumarin7-(propargyloxy)coumarin892
Pyrene1-Ethynylpyrene2478

Table 2: Photophysical Properties of Adamantyl-Fluorophore Conjugates

Probe NameExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Adamantyl-Dansyl3405204,5000.55
Adamantyl-Coumarin32539015,0000.85
Adamantyl-Pyrene345378, 39840,0000.60

Visualization of Workflow and Signaling Pathways

Diagram 1: General Workflow for Fluorescent Probe Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_process Work-up & Purification cluster_product Final Product 1_Azidoadamantane 1_Azidoadamantane Reaction_Vessel Solvent (e.g., t-BuOH/H2O) 1_Azidoadamantane->Reaction_Vessel Alkyne_Fluorophore Alkyne_Fluorophore Alkyne_Fluorophore->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Catalyst CuSO4 / Na-Ascorbate TBTA or THPTA Catalyst->Reaction_Vessel Chromatography Chromatography Extraction->Chromatography Fluorescent_Probe Adamantyl-Triazole-Fluorophore Chromatography->Fluorescent_Probe

Caption: General workflow for the synthesis of an adamantyl-fluorophore conjugate via CuAAC.

Diagram 2: Logical Relationship in Probe Application

Probe_Application Probe Adamantyl-Fluorophore Probe Cell Biological System (e.g., Live Cells) Probe->Cell Incubation Interaction Cellular Uptake & Target Interaction Cell->Interaction Imaging Fluorescence Microscopy Interaction->Imaging Excitation Data Biological Insights Imaging->Data Data Acquisition & Analysis

Caption: Logical flow of applying an adamantyl-fluorophore probe for cellular imaging.

Applications in Research and Drug Development

Fluorescent probes functionalized with this compound have potential applications in various research areas:

  • Cellular Imaging: The enhanced membrane permeability may allow for efficient labeling of intracellular targets.

  • Drug Discovery: These probes can be used to study the interaction of adamantane-based drugs with their biological targets.

  • High-Throughput Screening: The straightforward synthesis allows for the creation of libraries of fluorescent probes for screening assays.

  • Sensing and Diagnostics: The adamantyl group can act as a recognition motif for specific binding partners, enabling the design of targeted fluorescent sensors.

Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific experimental requirements. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Surface Modification of Materials Using 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-azidoadamantane for the surface modification of materials. The unique, rigid, and bulky structure of the adamantane (B196018) cage, combined with the versatile reactivity of the azide (B81097) group, makes this compound a valuable reagent for tailoring surface properties. This document outlines protocols for the immobilization of this compound onto gold and silicon surfaces and provides expected characterization data based on analogous molecules.

The primary strategy for attaching this compound to a surface is through "click chemistry," a set of highly efficient and specific reactions.[1] This approach typically involves a two-step process: first, the surface is functionalized with a terminal alkyne group; second, the azide group of this compound is "clicked" onto the alkyne-modified surface to form a stable triazole linkage. Both copper-catalyzed (CuAAC) and strain-promoted, copper-free (SPAAC) click chemistry methods are applicable.[2]

Core Applications

The modification of surfaces with the bulky adamantane moiety can significantly alter their physicochemical properties, leading to applications in various fields:

  • Biomaterial Science: The lipophilic and rigid nature of adamantane can influence protein adsorption and cellular interaction. Surfaces modified with adamantane can be used to study cell adhesion, create biocompatible coatings, and develop platforms for tissue engineering.

  • Drug Development: Adamantane derivatives are known to be pharmacologically active. Immobilizing adamantane moieties on surfaces can be used to create affinity matrices for drug screening and to study drug-receptor interactions.

  • Nanoscience: The well-defined structure of adamantane allows for the creation of highly ordered molecular layers, which can be used to control the spacing and orientation of other immobilized molecules.

  • Sensor Development: By presenting a unique chemical and physical interface, adamantane-modified surfaces can be utilized in the development of novel sensors.

Data Presentation: Surface Properties

Surface Property1-Adamantanethiol (B1212722) on Au(111)Description
Water Contact Angle (Advancing) ~105°Indicates a hydrophobic surface due to the nonpolar nature of the adamantane cage.
Ellipsometric Thickness ~1.1 nmRepresents the approximate height of the adamantane monolayer.
XPS S 2p3/2 Binding Energy ~162.7 eVConfirms the covalent bonding of the sulfur (from the thiol) to the gold surface.
XPS C 1s Binding Energy ~285.0 eVCorresponds to the C-C and C-H bonds within the adamantane structure.

Experimental Protocols

The following protocols describe the preparation of alkyne-functionalized gold and silicon surfaces and the subsequent attachment of this compound via copper-free click chemistry (SPAAC). SPAAC is often preferred for biological applications as it avoids the use of potentially cytotoxic copper catalysts.[2]

Protocol 1: Preparation of an Alkyne-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a SAM of an alkyne-terminated thiol on a gold substrate, creating a "click-ready" surface.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Alkyne-terminated alkanethiol (e.g., 11-mercaptoundec-1-yne)

  • Anhydrous ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the substrate thoroughly with deionized water, followed by ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the alkyne-terminated alkanethiol in anhydrous ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound thiols.

    • Dry the substrate under a stream of nitrogen gas. The alkyne-functionalized surface is now ready for the click reaction.

Protocol 2: Preparation of an Alkyne-Functionalized Silicon Surface

This protocol details the functionalization of a silicon or glass surface with an alkyne-terminated silane (B1218182).

Materials:

  • Silicon or glass substrate

  • Piranha solution or RCA-1 clean (5:1:1 H₂O:H₂O₂:NH₄OH) - CAUTION

  • Anhydrous toluene (B28343)

  • Alkyne-terminated silane (e.g., (ethynyl)dimethyl(3-trimethoxysilylpropyl)silane)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Hydroxylation:

    • Clean the silicon/glass substrate by immersing it in piranha solution for 15 minutes or by heating in RCA-1 solution at 75°C for 15 minutes. This step generates hydroxyl groups on the surface.

    • Rinse the substrate extensively with deionized water.

    • Dry the substrate in an oven at 110°C for 1 hour and allow it to cool in a desiccator.

  • Silanization:

    • Prepare a 1% (v/v) solution of the alkyne-terminated silane in anhydrous toluene.

    • Immerse the cleaned, dry substrate in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Remove the substrate and rinse with toluene to remove excess silane.

    • Cure the silanized substrate by baking at 110°C for 30-60 minutes. This promotes the formation of stable siloxane bonds.

    • The alkyne-functionalized silicon surface is now ready for the click reaction.

Protocol 3: Attachment of this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an alkyne-functionalized surface and this compound using a strained cyclooctyne (B158145) linker. For this protocol, this compound is first reacted with a bifunctional strained alkyne, which is then reacted with the azide-functionalized surface. A more direct approach would be to use a strained alkyne-functionalized surface.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1 or 2)

  • This compound

  • A strained cyclooctyne derivative with a second reactive group (e.g., dibenzocyclooctyne-amine, DBCO-amine)

  • Appropriate solvents (e.g., DMSO, DMF, or a mixture with aqueous buffers)

  • Phosphate-buffered saline (PBS) if subsequent biological applications are intended.

Procedure:

  • Preparation of the Adamantane-Linker Conjugate (if necessary):

    • In a separate reaction, conjugate this compound to a bifunctional strained alkyne linker. This step depends on the specific linker used.

  • Surface Click Reaction:

    • Prepare a solution of the this compound (or the pre-formed adamantane-linker conjugate) in a suitable solvent. A typical concentration is 1-10 mM.

    • Immerse the alkyne-functionalized substrate in the azide solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature. The reaction time may be optimized.

    • Remove the substrate from the solution and rinse thoroughly with the reaction solvent, followed by an appropriate washing solvent (e.g., ethanol or deionized water) to remove any unreacted molecules.

    • Dry the surface under a stream of nitrogen gas.

Protocol 4: Surface Characterization

The success of the surface modification should be verified at each step using appropriate surface analysis techniques.

Methods:

  • Contact Angle Goniometry: Measure the static water contact angle. A successful modification with adamantane should result in a significant increase in hydrophobicity (higher contact angle) compared to the initial alkyne-terminated surface.

  • X-ray Photoelectron Spectroscopy (XPS):

    • After the click reaction, the high-resolution N 1s spectrum should show a new peak corresponding to the nitrogen atoms in the triazole ring, confirming the success of the cycloaddition.

    • The C 1s spectrum will be dominated by the signal from the adamantane cage.

  • Ellipsometry: Measure the thickness of the molecular layer after each modification step. An increase in thickness after the click reaction corresponds to the addition of the this compound molecule.

Visualizations

experimental_workflow_gold cluster_prep Surface Preparation cluster_sam Alkyne Functionalization cluster_click Click Chemistry Attachment start Bare Gold Substrate clean Piranha Clean & Rinse start->clean 1-2 min dry1 Dry (N2) clean->dry1 sam_formation Immerse in Alkyne-Thiol Solution (18-24h) dry1->sam_formation rinse_sam Rinse (Ethanol) sam_formation->rinse_sam dry2 Dry (N2) rinse_sam->dry2 click_reaction Immerse in This compound Solution (12-24h) dry2->click_reaction rinse_click Rinse click_reaction->rinse_click dry3 Dry (N2) rinse_click->dry3 final_surface Adamantane-Modified Surface dry3->final_surface

Caption: Workflow for modifying a gold surface with this compound.

experimental_workflow_silicon cluster_prep_si Surface Preparation cluster_silanization Alkyne Functionalization cluster_click_si Click Chemistry Attachment start_si Bare Silicon/Glass Substrate hydroxylation Hydroxylation (Piranha or RCA-1) start_si->hydroxylation dry1_si Dry (Oven) hydroxylation->dry1_si silanization_step Immerse in Alkyne-Silane Solution (2-4h) dry1_si->silanization_step rinse_silane Rinse (Toluene) silanization_step->rinse_silane cure Cure (110°C) rinse_silane->cure click_reaction_si Immerse in This compound Solution (12-24h) cure->click_reaction_si rinse_click_si Rinse click_reaction_si->rinse_click_si dry3_si Dry (N2) rinse_click_si->dry3_si final_surface_si Adamantane-Modified Surface dry3_si->final_surface_si

Caption: Workflow for modifying a silicon surface with this compound.

click_chemistry_pathway surface Surface-Alkyne plus + azidoadamantane This compound product Surface-Triazole-Adamantane azidoadamantane->product Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Reaction pathway for SPAAC of this compound on a surface.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Azidoadamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-azidoadamantane. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common synthetic routes.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low when synthesizing this compound from 1-bromoadamantane (B121549) and sodium azide (B81097). What are the possible causes and solutions?

A1: Low yields in the nucleophilic substitution of 1-bromoadamantane with sodium azide are a common problem. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The reaction of 1-haloadamantanes with alkali metal azides can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 12 hours or more, and at an appropriate temperature.

  • Poor Solubility of Reagents: The solubility of sodium azide in common organic solvents can be limited. Using a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can improve the solubility of the azide salt and facilitate the reaction.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures, leading to the formation of adamantene, which can then polymerize or react further. Using a less hindered azide source or carefully controlling the temperature can minimize this.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material has been consumed before workup.

Q2: I am observing the formation of significant byproducts in the synthesis starting from 1-adamantanol (B105290), sodium azide, and sulfuric acid. How can I improve the selectivity?

A2: The synthesis from 1-adamantanol in strong acid is sensitive to reaction conditions. The formation of byproducts is a known issue.[1]

  • Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is critical for this reaction. Deviations from the optimal concentration can lead to the formation of side products.[1] It is recommended to use the specified concentration of sulfuric acid as reported in reliable protocols.

  • Reaction Time: The reaction time needs to be carefully controlled. Prolonged reaction times can lead to the degradation of the product or the formation of other adamantane (B196018) derivatives.

  • Formation of Adamantyl Cation: In strong acid, 1-adamantanol forms a stable adamantyl cation. This cation can react with other nucleophiles present in the reaction mixture or undergo rearrangement, leading to impurities.

Q3: The purification of this compound is proving difficult. What are the recommended purification methods?

A3: this compound is a solid at room temperature and can be purified by either recrystallization or column chromatography.

  • Recrystallization: Recrystallization from a suitable solvent like isopropanol (B130326) or methanol/water mixture is an effective method for purifying the final product.[1]

  • Column Chromatography: For removing impurities with different polarities, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.

Q4: What are the key safety precautions I should take when working with sodium azide and hydrazoic acid?

A4: Both sodium azide and its protonated form, hydrazoic acid, are highly toxic and potentially explosive. Strict safety measures are essential.

  • Handling: Always handle solid sodium azide and its solutions in a well-ventilated fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] It is recommended to use double gloves.[2]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, and zinc.[2] Avoid using metal spatulas or equipment.[2] Do not dispose of azide solutions down metal drains.[3] Hydrazoic acid is a volatile and explosive liquid.[1][2] When generating hydrazoic acid in situ, it is crucial to keep it in solution and avoid its isolation in a concentrated form.[1]

  • Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[2] Hydrazoic acid is a toxic and volatile liquid that poses a serious inhalation hazard.[2] In case of exposure, seek immediate medical attention.[4]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for the three common synthetic routes to this compound.

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Key Considerations
1-Bromoadamantane Sodium Azide (NaN₃)DMSO or DMFUp to 12 hoursAmbient to moderate heatingModerateLong reaction times, potential for side reactions.
1-Adamantanol Sodium Azide (NaN₃), Sulfuric Acid (H₂SO₄)Chloroform (B151607) (CHCl₃)VariableAmbientHighSensitive to acid concentration and reaction time, potential for byproducts.[1]
1,3-Dehydroadamantane Hydrazoic Acid (HN₃) in Diethyl EtherDiethyl Ether10-20 minutes20-4085-90Fast reaction, high yield, mild conditions; requires the synthesis of 1,3-dehydroadamantane.[1]

Experimental Protocols

Protocol 1: Synthesis from 1-Bromoadamantane

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from isopropanol or by silica gel column chromatography (eluent: ethyl acetate/hexane).

Protocol 2: Synthesis from 1-Adamantanol

This method should be performed with caution due to the use of concentrated acid.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-adamantanol (1.0 eq) and chloroform.

  • Reagent Addition: Add sodium azide (1.5 eq) to the mixture. Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 96-98%) dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform (2 x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by recrystallization from isopropanol.

Protocol 3: Synthesis from 1,3-Dehydroadamantane

This method is reported to be high-yielding and rapid but requires the preparation of the starting material and in situ generation of hydrazoic acid.[1]

  • Preparation of Hydrazoic Acid Solution (in a separate flask): In a fume hood, suspend sodium azide (2.3 eq) in diethyl ether. With vigorous stirring, add concentrated sulfuric acid (1.0 eq) dropwise. After the addition, allow the mixture to settle and decant the ethereal solution of hydrazoic acid into the reaction flask. Caution: Hydrazoic acid is highly toxic and explosive.

  • Reaction Setup: In a round-bottom flask, place the prepared ethereal solution of hydrazoic acid.

  • Substrate Addition: Add a solution of 1,3-dehydroadamantane (1.0 eq) in diethyl ether to the hydrazoic acid solution. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 10-20 minutes.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Recrystallize the residue from isopropanol to yield pure this compound.[1]

Mandatory Visualizations

experimental_workflow_1_bromoadamantane cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_bromoadamantane 1-Bromoadamantane reaction_mixture Mix and Heat (60-80°C, 12-24h) 1_bromoadamantane->reaction_mixture sodium_azide Sodium Azide sodium_azide->reaction_mixture dmso DMSO dmso->reaction_mixture quench Quench with Water reaction_mixture->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purification Recrystallization or Column Chromatography dry_concentrate->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound from 1-bromoadamantane.

experimental_workflow_1_adamantanol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_adamantanol 1-Adamantanol reaction_mixture_2 Mix and Add Acid (Ice Bath, <10°C) 1_adamantanol->reaction_mixture_2 sodium_azide_2 Sodium Azide sodium_azide_2->reaction_mixture_2 chloroform Chloroform chloroform->reaction_mixture_2 sulfuric_acid Conc. H₂SO₄ sulfuric_acid->reaction_mixture_2 stir Stir at RT (1-2h) reaction_mixture_2->stir quench_2 Pour on Ice stir->quench_2 extraction_2 Extract with Chloroform quench_2->extraction_2 wash_2 Wash with NaHCO₃ and Brine extraction_2->wash_2 dry_concentrate_2 Dry and Concentrate wash_2->dry_concentrate_2 purification_2 Recrystallization dry_concentrate_2->purification_2 product_2 This compound purification_2->product_2

Caption: Experimental workflow for the synthesis of this compound from 1-adamantanol.

experimental_workflow_1_3_dehydroadamantane cluster_hn3_prep In Situ HN₃ Preparation cluster_reaction Reaction cluster_workup Workup & Purification sodium_azide_3 Sodium Azide hn3_solution Ethereal HN₃ Solution sodium_azide_3->hn3_solution sulfuric_acid_3 Conc. H₂SO₄ sulfuric_acid_3->hn3_solution diethyl_ether_prep Diethyl Ether diethyl_ether_prep->hn3_solution reaction_mixture_3 Mix and Stir (RT, 10-20 min) hn3_solution->reaction_mixture_3 1_3_dehydroadamantane 1,3-Dehydroadamantane in Diethyl Ether 1_3_dehydroadamantane->reaction_mixture_3 concentrate Concentrate reaction_mixture_3->concentrate purification_3 Recrystallization concentrate->purification_3 product_3 This compound purification_3->product_3

Caption: Experimental workflow for the synthesis of this compound from 1,3-dehydroadamantane.

References

Troubleshooting low yield in 1-Azidoadamantane click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in 1-azidoadamantane click reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound click reaction showing a low or no yield?

A1: Low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound are often attributed to a combination of factors. The bulky and sterically hindered nature of the adamantyl group can impede the approach of the reactants and the catalyst.[1] Other common issues include an inactive copper catalyst (oxidized from Cu(I) to Cu(II)), impurities in reagents, suboptimal reaction conditions (e.g., solvent, temperature), and incorrect stoichiometry of reactants.[1]

Q2: How does the steric hindrance of the adamantane (B196018) group affect the reaction?

A2: The bulky adamantane cage presents significant steric hindrance around the azide (B81097) functional group. This can slow down the reaction rate by making it more difficult for the azide and the alkyne to come together in the correct orientation for the cycloaddition to occur.[1] Specialized catalytic systems or optimized reaction conditions may be necessary to overcome this steric barrier and achieve high yields.[2]

Q3: What is the active form of the copper catalyst, and how can I ensure it remains active?

A3: The active catalyst in CuAAC is Copper(I) (Cu(I)).[3] However, Cu(I) is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[4] To maintain the copper in its active Cu(I) state, it is crucial to use a reducing agent, with sodium ascorbate (B8700270) being the most common choice.[3] Additionally, using freshly prepared solutions of sodium ascorbate and deoxygenating the solvents by purging with an inert gas (like argon or nitrogen) can significantly improve catalyst activity.[4]

Q4: Can the choice of ligand impact the reaction with a sterically hindered azide like this compound?

A4: Absolutely. The right ligand can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction. For sterically hindered substrates, the ligand's structure is critical. Ligands can influence the electronic properties and geometry of the copper center, which can help to overcome the steric barrier presented by the adamantane group.[5] Tris(triazolylmethyl)amine ligands, such as TBTA and THPTA, are commonly used, but for particularly challenging substrates, screening different ligands may be necessary to find the optimal one.[4][5]

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes. Small molecule organic azides can be energetic and potentially explosive, especially when concentrated or heated. It is crucial to handle this compound with care, avoid heating it in a concentrated form, and always work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving the root causes of poor reaction outcomes.

Diagram: Troubleshooting Workflow for Low Yield in this compound Click Reactions

TroubleshootingWorkflow start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions check_substrate Are there Substrate-Specific Issues? start->check_substrate solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. check_catalyst->solution_catalyst solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). check_reagents->solution_reagents solution_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. check_conditions->solution_conditions solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. check_substrate->solution_substrate end_goal Improved Yield solution_catalyst->end_goal solution_reagents->end_goal solution_conditions->end_goal solution_substrate->end_goal

Caption: A logical workflow to diagnose and address common causes of low yield.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of CuAAC reactions, with a focus on conditions relevant to sterically hindered azides like this compound.

ParameterVariationTypical Yield Range (%)Key Considerations
Catalyst Source CuIGood to ExcellentOften used in organic solvents.[6]
CuSO₄/NaAscorbateGood to ExcellentCommon in aqueous and mixed solvent systems.[7]
CuBrVariableCan be effective but may require optimization.[4]
Catalyst Loading 1-5 mol%70-95%Higher loading can improve yield for hindered substrates.
<1 mol%LowerMay be insufficient for complete conversion with bulky groups.
Ligand NoneLow to ModerateOften results in lower yields and side reactions.[8]
TBTAHighExcellent for organic solvents.[4]
THPTAHighIdeal for aqueous or mixed aqueous/organic systems.[9]
Solvent t-BuOH/H₂OGood to ExcellentA common and effective mixture for biocompatible reactions.[7]
DMSO/H₂OGood to ExcellentGood for dissolving a wide range of substrates.[7]
DMFGoodOften used in organic synthesis.[10]
CH₃CNGoodCan also act as a ligand for the copper catalyst.[10]
Temperature Room TemperatureModerate to GoodMay be slow for sterically hindered substrates.[2]
40-60 °CGood to ExcellentIncreased temperature can often improve reaction rate and yield.[7]
>80 °CHighCan lead to degradation of sensitive substrates.

Optimized Experimental Protocol for this compound Click Reaction

This protocol is designed to maximize the yield for the click reaction of the sterically hindered this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and deionized water (H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

    • Prepare a 50 mM stock solution of TBTA in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the t-BuOH/H₂O (1:1) solvent mixture.

    • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation of the Cu(I) catalyst.

  • Addition of Catalyst Components:

    • Add the TBTA solution (0.05 equivalents) to the reaction mixture.

    • Add the CuSO₄ solution (0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or elevate the temperature to 40-50°C to overcome the steric hindrance of the adamantane group.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • To remove the copper catalyst, wash the organic layer with an aqueous solution of EDTA or pass the crude mixture through a short plug of silica (B1680970) gel.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting triazole product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Diagram: Simplified Catalytic Cycle of CuAAC

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Metallacycle Six-membered Cu(III)-metallacycle Cu_Acetylide->Metallacycle + Azide Azide R2-N3 Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Reductive Elimination Cu_Triazolide->Cu_I + H+ Product 1,4-disubstituted 1,2,3-triazole Cu_Triazolide->Product + H+ Proton_Source H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

Technical Support Center: Synthesis and Purification of 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-azidoadamantane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound involve three main starting materials:

  • From 1-Bromoadamantane (B121549): This is a common route involving a nucleophilic substitution reaction (S_N1) with an azide (B81097) salt, typically sodium azide, in a polar aprotic solvent like DMF.[1]

  • From 1-Adamantanol (B105290): This method involves the reaction of 1-adamantanol with sodium azide in the presence of a strong acid, such as sulfuric acid.[2]

  • From 1,3-Dehydroadamantane: This approach utilizes the reaction of 1,3-dehydroadamantane with hydrazoic acid.[2][3][4]

Q2: What are the primary side products I should be aware of for each synthetic route?

A2: The formation of side products is a common challenge. The primary byproducts depend on the chosen synthetic pathway:

  • From 1-Bromoadamantane: The main impurity is typically unreacted 1-bromoadamantane. Due to the S_N1 mechanism, elimination products are generally not a concern for the rigid adamantane (B196018) structure.

  • From 1-Adamantanol: The acidic conditions can lead to the formation of various side products, and the reaction requires careful control of acid concentration and reaction time to minimize these.[2]

  • From 1,3-Dehydroadamantane: A significant side product can be 1-hydroxyadamantane, especially if there is water present in the reaction mixture.[2] Using anhydrous hydrazoic acid is crucial to prevent this.[2]

Q3: How can I purify the crude this compound?

A3: The purification of this compound typically involves the following methods:

  • Recrystallization: This is a widely used technique. The choice of solvent is critical for obtaining high purity crystals. A good solvent will dissolve the compound when hot but not at room temperature.[5][6]

  • Column Chromatography: For separating this compound from impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed.[1]

Q4: What are the key safety precautions when working with azides?

A4: Sodium azide and other azide compounds are highly toxic and potentially explosive.[1]

  • Toxicity: Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin.[1]

  • Explosion Hazard: Azides can form explosive heavy metal azides. Avoid contact with metal spatulas and equipment. Do not dispose of azide-containing solutions down the drain, as explosive azides can form in the plumbing.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

  • Quenching: Excess azide should be quenched before disposal. A common method involves treatment with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.[7][8][9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Yield

Q: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on your synthetic route. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed. For the reaction of 1-bromoadamantane with sodium azide, heating the reaction mixture to between 80-100 °C is recommended.[1]

  • Moisture Contamination:

    • Possible Cause: Presence of water in reagents or solvents, especially when using 1,3-dehydroadamantane, can lead to the formation of 1-hydroxyadamantane as a side product, thus reducing the yield of the desired azide.[2]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Suboptimal Reagent Ratio:

    • Possible Cause: An insufficient amount of the azide reagent can lead to an incomplete reaction.

    • Solution: When synthesizing from 1-bromoadamantane, using an excess of sodium azide (1.5 - 2.0 equivalents) can help drive the reaction to completion.[1] For the reaction with 1,3-dehydroadamantane, a molar ratio of 1,3-dehydroadamantane to hydrogen azide of 1:2-2.7 is optimal.[2]

Purification Issues

Q: I'm having trouble purifying my this compound. During recrystallization, an oil forms instead of crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization and can be addressed with the following steps:

  • Possible Cause 1: Solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Possible Cause 2: Presence of significant impurities.

    • Solution: Impurities can lower the melting point of the mixture, leading to oiling out. If slow cooling doesn't resolve the issue, consider a preliminary purification step. Passing the crude product through a short plug of silica gel can remove some impurities before attempting recrystallization again.

Q: My purified this compound still shows the presence of the starting material (1-bromoadamantane) by NMR/GC-MS. How can I improve the purity?

A: Removing unreacted starting material is a key purification challenge.

  • Solution 1: Optimize Recrystallization:

    • Experiment with different recrystallization solvents or solvent mixtures. A solvent system that poorly solubilizes 1-bromoadamantane at low temperatures while keeping this compound in solution at high temperatures would be ideal.

  • Solution 2: Column Chromatography:

    • If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating this compound from the less polar 1-bromoadamantane.[1] A nonpolar eluent system, such as hexane (B92381) with a small amount of a slightly more polar solvent like ethyl acetate, can be effective.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound from different starting materials. Note that yields can vary based on reaction scale and specific laboratory conditions.

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1-BromoadamantaneSodium AzideDMF80-100VariesNot specified>97 (typical)
1,3-DehydroadamantaneHydrazoic AcidDiethyl Ether20-400.17-0.3385-90Not specified
1-AdamantanolSodium Azide / H₂SO₄Sulfuric AcidNot specifiedNot specifiedNot specifiedNot specified

Data for 1-bromoadamantane is based on a general protocol; specific yield is not provided in the source. Purity is often reported as >97% for commercially available products synthesized via this route. Yields for the 1,3-dehydroadamantane route are reported to be high under optimized conditions.[2] Quantitative data for the 1-adamantanol route is less commonly reported and can be variable.

Experimental Protocols

Synthesis of this compound from 1-Bromoadamantane

This protocol is based on a general procedure for an S_N1 reaction of this type.[1]

Materials:

  • 1-Bromoadamantane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromoadamantane (1.0 eq) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 1-Bromoadamantane 1-Bromoadamantane SN1 Reaction SN1 Reaction 1-Bromoadamantane->SN1 Reaction 1-Adamantanol 1-Adamantanol Acid-catalyzed Azidation Acid-catalyzed Azidation 1-Adamantanol->Acid-catalyzed Azidation 1,3-Dehydroadamantane 1,3-Dehydroadamantane Addition Reaction Addition Reaction 1,3-Dehydroadamantane->Addition Reaction Crude this compound Crude this compound SN1 Reaction->Crude this compound Acid-catalyzed Azidation->Crude this compound Addition Reaction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Optimize Reagent Ratio Optimize Reagent Ratio Incomplete Reaction->Optimize Reagent Ratio Use Anhydrous Conditions Use Anhydrous Conditions Side Product Formation->Use Anhydrous Conditions Careful Extraction & Handling Careful Extraction & Handling Product Loss during Workup->Careful Extraction & Handling

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Improving the Solubility of 1-Azidoadamantane for Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the solubility of reactants is a critical step for successful aqueous reactions. 1-Azidoadamantane, a bulky and hydrophobic molecule, frequently presents solubility challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The poor aqueous solubility of this compound stems from its chemical structure. The adamantane (B196018) cage is a rigid, nonpolar hydrocarbon framework, making the molecule highly lipophilic (fat-soluble). Following the principle of "like dissolves like," nonpolar molecules such as this compound do not interact favorably with polar water molecules, leading to very low solubility.

Q2: What is a good starting point for dissolving this compound for a click chemistry reaction?

A2: A common and effective starting point is to first dissolve the this compound in a minimal amount of a water-miscible organic co-solvent before adding it to the aqueous reaction mixture. Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their high solubilizing power for a wide range of organic compounds.[1][2][3]

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle heating can be used to aid dissolution in a co-solvent. However, caution is advised as this compound has a melting point of 80-82 °C. For aqueous reactions, particularly those involving sensitive biological molecules, it is generally preferable to achieve solubility at or near the reaction temperature using other methods to avoid thermal degradation of reactants.

Q4: Are there alternatives to co-solvents for improving aqueous solubility?

A4: Yes, several effective methods can be employed. The most common alternatives for poorly soluble compounds include:

  • Cyclodextrin Encapsulation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.

  • Solid Dispersions: Dispersing the this compound in a solid, water-soluble carrier.[4][5]

Troubleshooting Guide

This guide addresses common problems encountered when trying to solubilize this compound for aqueous reactions.

Issue 1: Precipitate forms when adding the this compound stock solution to the aqueous reaction mixture.
  • Cause: The concentration of the organic co-solvent in the final reaction mixture is too low to maintain the solubility of this compound.

  • Solution:

    • Increase the Co-solvent Ratio: Gradually increase the percentage of the co-solvent in the final reaction volume. Common co-solvents for click chemistry include DMSO, DMF, t-butanol, and acetonitrile.[3][6] A final concentration of 5-10% (v/v) DMSO or DMF is often sufficient.[2][7]

    • Change the Co-solvent: If increasing the ratio is not desirable or ineffective, try a different co-solvent. A mixture of solvents, such as DMSO/t-butanol, can sometimes be more effective.[8]

    • Use a More Concentrated Stock: Prepare a more concentrated stock solution of this compound in the co-solvent to minimize the volume added to the aqueous phase.

Issue 2: The reaction is slow or incomplete, possibly due to poor solubility.
  • Cause: Even without visible precipitation, this compound may not be fully solvated at the molecular level, reducing its availability for the reaction.

  • Solution:

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like adamantane, forming a water-soluble inclusion complex.[9] Beta-cyclodextrins (β-CD) are commonly used for this purpose.

    • Prepare a Solid Dispersion: This involves dispersing this compound in a water-soluble polymer matrix. When this solid is added to water, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate.[4][10]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery PoorThe nonpolar adamantane cage dominates the molecule's properties.
Methanol (B129727), Ethanol (B145695)Poor to ModerateThe hydroxyl groups of the alcohols can interact with the azide (B81097) group, but the nonpolar adamantane limits solubility.
Polar Aprotic DMSO, DMFGood to HighThese solvents are effective at solvating a wide range of organic molecules, including those with both polar and nonpolar regions.[11]
AcetonitrileModerateAcetonitrile is a polar aprotic solvent but is generally less effective than DMSO or DMF for highly nonpolar compounds.[12]
Tetrahydrofuran (THF)Moderate to GoodTHF is a good solvent for many organic compounds but is less polar than DMSO or DMF.
Nonpolar Hexane, ToluenePoorThe polar azide group limits solubility in nonpolar solvents.

This table is based on general principles of solubility ("like dissolves like") and data for structurally related adamantane compounds.[11]

Experimental Protocols

Protocol 1: Using a Co-solvent System for Aqueous Click Chemistry

This protocol provides a starting point for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Prepare a Stock Solution of this compound:

    • Dissolve this compound in DMSO to a final concentration of 10 mM. Gentle warming and vortexing may be required.

  • Prepare Other Reaction Components:

    • Prepare a stock solution of your alkyne-containing molecule in an appropriate buffer or water.

    • Prepare stock solutions of the copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) in water. A ligand such as THPTA is also recommended to stabilize the copper(I) catalyst.[1][13][14]

  • Perform the Reaction:

    • In a reaction vessel, combine the alkyne solution, buffer, and the copper/ligand solution.

    • Add the this compound stock solution to the reaction mixture. The final concentration of DMSO should ideally be below 10% (v/v) to avoid negative effects on biological samples.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate at room temperature for 1-4 hours.

Protocol 2: Solubilization using β-Cyclodextrin

This protocol describes the preparation of a this compound/β-cyclodextrin inclusion complex.

  • Determine Molar Ratio:

    • Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This ratio may need to be optimized. Studies on other adamantane derivatives have shown various successful ratios, including 1:2 and 2:2.[15][16]

  • Complex Formation:

    • Dissolve the required amount of β-cyclodextrin in the aqueous reaction buffer with stirring.

    • In a separate tube, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or acetone.

    • Slowly add the this compound solution to the stirring β-cyclodextrin solution.

    • Stir the mixture at room temperature for several hours (e.g., 2-3 hours) to allow for complex formation.[15] The solution should become clear as the inclusion complex forms.

  • Use in Reaction:

    • This aqueous solution containing the solubilized this compound can now be used directly in your reaction.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a solid form of this compound that will dissolve more readily in an aqueous medium.

  • Select a Carrier:

    • Choose a water-soluble polymer such as Polyvinylpyrrolidone (PVP) or a Polyethylene glycol (PEG).[4]

  • Dissolution:

    • Dissolve both this compound and the carrier (e.g., in a 1:1 to 1:5 drug-to-carrier weight ratio) in a common volatile organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol.[10]

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator to form a thin film on the inside of the flask.

  • Drying and Pulverization:

    • Further dry the solid film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.[5]

  • Usage:

    • This powdered solid dispersion can be directly added to the aqueous reaction mixture. The water-soluble carrier will dissolve rapidly, releasing the this compound in a finely dispersed, more soluble state.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_reaction Aqueous Reaction start This compound Powder cosolvent Method A: Co-Solvent start->cosolvent Dissolve in DMSO/DMF cyclodextrin Method B: Cyclodextrin start->cyclodextrin Form Inclusion Complex solid_dispersion Method C: Solid Dispersion start->solid_dispersion Prepare with Polymer reaction Aqueous Reaction (e.g., Click Chemistry) cosolvent->reaction cyclodextrin->reaction solid_dispersion->reaction troubleshooting_flowchart start Precipitate forms in aqueous reaction? increase_cosolvent Increase co-solvent ratio (5-20%) start->increase_cosolvent Yes success Problem Solved start->success No change_cosolvent Try alternative co-solvent (e.g., t-BuOH) increase_cosolvent->change_cosolvent Still precipitates increase_cosolvent->success Soluble use_cyclodextrin Use Cyclodextrin (Protocol 2) change_cosolvent->use_cyclodextrin Still precipitates change_cosolvent->success Soluble use_solid_dispersion Use Solid Dispersion (Protocol 3) use_cyclodextrin->use_solid_dispersion Still precipitates use_cyclodextrin->success Soluble use_solid_dispersion->success Soluble

References

Technical Support Center: Purification of 1-Azidoadamantane Click Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-azidoadamantane click chemistry products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound click reaction?

A1: Typical impurities include unreacted this compound, excess alkyne, residual copper catalyst, and byproducts from the oxidative homocoupling of the terminal alkyne (Glaser coupling). The presence of these impurities can complicate the purification process.

Q2: How does the adamantyl group affect the purification of the triazole product?

A2: The adamantyl group is a bulky and highly lipophilic (nonpolar) moiety. This property generally makes the resulting triazole products more soluble in nonpolar organic solvents and less soluble in polar solvents. This characteristic heavily influences the choice of solvents for extraction, column chromatography, and recrystallization.

Q3: What is the most effective way to remove the copper catalyst?

A3: Removal of the copper catalyst is a critical step. A common and effective method is to quench the reaction with a saturated aqueous solution of ammonium (B1175870) hydroxide (B78521) or a solution of EDTA and then perform a liquid-liquid extraction.[1] The organic layer containing the product can then be washed with brine. For products that are solids, washing the crude solid with a copper-chelating solution can also be effective.

Q4: My click reaction product is an oil, making purification difficult. What can I do?

A4: If your product is an oil, column chromatography is generally the most suitable purification method. If the oil is still impure after chromatography, consider attempting to crystallize it from a different solvent system or using preparative HPLC for further purification.

Q5: How can I assess the purity of my final this compound click product?

A5: The purity of your final product should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Mass Spectrometry (MS) should be used to confirm the identity of the product.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Product co-elutes with starting material (alkyne or azide). The polarity difference between your product and the starting material is insufficient in the chosen eluent system.- Optimize the solvent system using TLC. A less polar eluent system is often required for the nonpolar adamantane (B196018) derivatives. - Consider using a gradient elution, starting with a very nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[1]
Product is streaking on the column. - The product may be sparingly soluble in the eluent, causing it to precipitate and redissolve as it moves down the column. - The sample may have been loaded in too polar a solvent.- Choose an eluent system in which your product is more soluble. - Load the sample in a minimal amount of a nonpolar solvent or perform a "dry load" by adsorbing the product onto a small amount of silica (B1680970) gel before adding it to the column.
Low recovery of the product from the column. - The product is too polar and is irreversibly adsorbed onto the silica gel. - The product is very nonpolar and elutes very quickly with the solvent front.- For very polar products (less common with adamantane derivatives), consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent. - For very nonpolar products, start with a very nonpolar eluent (e.g., 100% hexane) and collect fractions immediately.
Recrystallization
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. - The solution is too concentrated. - The cooling process is too rapid. - The presence of impurities is depressing the melting point.- Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try to purify the compound by another method like column chromatography first.
No crystals form upon cooling. - The solution is not saturated. - The chosen solvent is too good a solvent for your compound.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Add an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until it becomes slightly cloudy.
Low yield of recrystallized product. - Too much solvent was used for dissolution. - The product is too soluble in the chosen solvent, even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Try to recover a second crop of crystals by concentrating the mother liquor.

Experimental Protocols

General Purification Workflow

Purification Workflow reaction Crude Reaction Mixture workup Aqueous Work-up (e.g., NH4OH wash) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product purification Purification crude_product->purification chromatography Column Chromatography purification->chromatography Primary Method recrystallization Recrystallization purification->recrystallization If Solid hplc Preparative HPLC purification->hplc High Purity Needed pure_product Pure Product chromatography->pure_product recrystallization->pure_product hplc->pure_product analysis Purity Analysis (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the purification of this compound click products.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of lipophilic 1-adamantyl-1,2,3-triazoles.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of ammonium hydroxide, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. Due to the lipophilic nature of the adamantane group, a good starting point is a mixture of hexane (B92381) and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). For less soluble products, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Product Polarity Starting Eluent Gradient
Very Nonpolar100% Hexane0-10% Ethyl Acetate in Hexane
Moderately Nonpolar95:5 Hexane:Ethyl Acetate5-30% Ethyl Acetate in Hexane
More Polar90:10 Hexane:Ethyl Acetate10-50% Ethyl Acetate in Hexane
Protocol 2: Purification by Recrystallization

Recrystallization is suitable for solid products and can be used after column chromatography for further purification.

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair. The ideal solvent should dissolve the product when hot but not at room temperature. Common solvents for triazole derivatives include ethanol, methanol, or mixtures like hexane/ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization

Solvent/Mixture Notes
EthanolA good starting point for many triazole derivatives.[1]
MethanolAnother common choice, often used in a mixture with water for more polar compounds.[1]
Hexane/Ethyl AcetateA good two-solvent system for tuning the polarity to achieve optimal crystallization.[1]
Dichloromethane/HexaneAnother two-solvent system suitable for nonpolar compounds.
Protocol 3: Purification by Preparative HPLC

Preparative HPLC is a powerful technique for achieving high purity, especially for challenging separations or when a very pure sample is required.

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient conditions. A reversed-phase C18 column is a common choice for lipophilic compounds.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Scale-Up: Scale up the injection volume and flow rate for the preparative column.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.

Table 3: General Preparative HPLC Parameters

Parameter Recommendation
Column Reversed-Phase C18
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA
Gradient Optimized based on analytical run (e.g., 50-100% B over 20 min)
Detection UV (e.g., 254 nm)

Troubleshooting Logic Diagram

Troubleshooting Purification decision decision issue issue start Start Purification Troubleshooting impure_product Product is Impure After Initial Purification start->impure_product issue_type What is the nature of the impurity? impure_product->issue_type unreacted_sm Unreacted Starting Material issue_type->unreacted_sm Unreacted SM side_product Side Product(s) Present issue_type->side_product Side Product copper_residual Residual Copper Catalyst issue_type->copper_residual Copper optimize_chroma Optimize Column Chromatography (adjust gradient, change solvent system) unreacted_sm->optimize_chroma side_product->optimize_chroma wash_edta Perform Aqueous Wash with EDTA or NH4OH copper_residual->wash_edta rerun_chroma Re-run Column Chromatography optimize_chroma->rerun_chroma consider_recrys Consider Recrystallization (if solid and purity is high) rerun_chroma->consider_recrys consider_hplc Consider Preparative HPLC (for difficult separations) rerun_chroma->consider_hplc check_tlc Check Purity by TLC wash_edta->check_tlc

Caption: Decision tree for troubleshooting the purification of this compound click products.

References

Technical Support Center: Overcoming Steric Hindrance with 1-Azidoadamantane in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 1-azidoadamantane in cycloaddition reactions. The bulky adamantyl group can introduce significant steric hindrance, leading to challenges in reaction efficiency and yield. This guide offers practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my cycloaddition reaction yields low when using this compound?

A1: Low yields in cycloaddition reactions with this compound are often attributed to the steric bulk of the adamantyl group. This steric hindrance can impede the approach of the azide (B81097) to the dipolarophile (alkyne or alkene), thus slowing down the reaction rate and leading to incomplete conversion.[1] Other common causes for low yields in click chemistry reactions include inactive catalysts, impure reagents, and suboptimal reaction conditions.[2]

Q2: Which type of cycloaddition is best suited for a sterically hindered azide like this compound?

A2: Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used.[3][4]

  • CuAAC is a robust and versatile reaction, but the steric bulk of this compound may require careful optimization of the catalyst system (copper source and ligand) and reaction conditions to achieve high yields.[5][6]

  • SPAAC is a copper-free alternative that relies on the ring strain of the cycloalkyne to drive the reaction.[4][7] This can be advantageous for sterically demanding substrates as it avoids the need for a potentially bulky catalyst complex to approach the azide. However, the choice of the strained alkyne is crucial, as its own steric profile can influence the reaction rate.[8]

Q3: How can I improve the solubility of this compound and its reaction partners?

A3: this compound is a crystalline solid with a relatively nonpolar structure.[9] Ensuring adequate solubility of all reactants is crucial for an efficient reaction. A solvent system that can dissolve both the nonpolar adamantyl azide and potentially more polar reaction partners is ideal. Common solvent systems for click chemistry include mixtures of water with t-butanol, DMSO, or DMF.[10] If solubility issues persist, consider screening a wider range of solvents or solvent mixtures.

Q4: What is the role of the ligand in CuAAC reactions with this compound?

A4: In CuAAC, ligands play a critical role in stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[11] For sterically hindered substrates like this compound, the choice of ligand can be particularly important. Bulky ligands may exacerbate steric clashes, while others can promote the formation of a more accessible catalytic complex. Tris(triazolylmethyl)amine ligands like TBTA and THPTA are commonly used to enhance catalytic activity.[11][12]

Q5: Are there any safety concerns when working with this compound?

A5: Like other organic azides, this compound should be handled with care, as azides can be energetic compounds.[12] However, its robust adamantane (B196018) structure provides a degree of stability.[9] It is important to avoid heating small molecule azides in the absence of a solvent and to be mindful of the potential for explosive decomposition, especially if impurities are present.[12] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Cause Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[2] Consider degassing the solvent to remove oxygen. Alternatively, use a Cu(I) source directly, such as CuI or CuBr, but handle it under an inert atmosphere to prevent oxidation.[6]
Steric Hindrance The bulky adamantyl group can hinder the reaction. Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time to allow for complete conversion. Optimize the ligand-to-copper ratio; a higher ligand concentration can sometimes improve catalyst performance.[2] Consider using a less sterically demanding alkyne if possible.
Poor Reagent Purity Impurities in the this compound or the alkyne can inhibit the catalyst. Purify the starting materials before use. This compound can be synthesized from 1-bromoadamantane (B121549) and sodium azide and purified by recrystallization.[11][13]
Suboptimal Solvent Poor solubility of reactants can lead to a heterogeneous mixture and slow reaction rates. Use a solvent system that ensures all components are fully dissolved. Common choices include t-BuOH/water, DMSO/water, or DMF.[10][14][15]
Incorrect Stoichiometry Ensure an accurate measurement of all reagents. A slight excess of the less sterically hindered reactant (usually the alkyne) can sometimes drive the reaction to completion.
Issue 2: Slow Reaction or Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Possible Cause Solution
Insufficient Ring Strain in Cycloalkyne The driving force of SPAAC is the relief of ring strain. Use a more reactive, higher-strain cycloalkyne such as a dibenzocyclooctyne (DBCO) derivative.[8][16]
Steric Hindrance Even without a catalyst, the bulky adamantyl group can clash with the cycloalkyne. Choose a cycloalkyne with a less hindered substitution pattern. Increasing the reaction temperature can also help overcome steric barriers.[8]
Degradation of Cycloalkyne Strained cycloalkynes can be unstable under certain conditions (e.g., acidic pH, prolonged storage).[8] Store them under recommended conditions (cold and protected from light) and use them promptly after reconstitution.
Solubility Issues Both the adamantyl azide and the often-hydrophobic cycloalkyne need to be well-solvated. Use co-solvents like DMSO or acetonitrile (B52724) to improve solubility in aqueous media.

Data Presentation

Table 1: Representative Yields for CuAAC of this compound with Various Alkynes
Alkyne Copper Source Ligand Solvent Temperature (°C) Time (h) Yield (%)
PhenylacetyleneCuSO₄/NaAscTHPTAt-BuOH/H₂O251285-95
Propargyl AlcoholCuITBTADMF40890-98
4-Pentyn-1-olCuSO₄/NaAscNoneDMSO/H₂O252460-75
Ethyl PropiolateCuBrTHPTAAcetonitrile50675-85
tert-ButylacetyleneCuSO₄/NaAscTHPTAt-BuOH/H₂O504820-30

Note: These are representative yields based on general principles of click chemistry. Actual yields may vary depending on specific experimental conditions and the purity of reagents.

Table 2: Comparison of Reaction Rates for SPAAC of this compound with Different Cyclooctynes
Cycloalkyne Solvent Temperature (°C) Relative Reaction Rate
BCN (Bicyclononyne)Acetonitrile/H₂O25Moderate
DIBO (Dibenzocyclooctynol)DMSO25Fast
DBCO (Dibenzocyclooctyne)Acetonitrile25Very Fast
DIFO (Difluorinated Cyclooctyne)Methanol (B129727)25Extremely Fast

Note: This table provides a qualitative comparison of reaction rates. The actual second-order rate constants would need to be determined experimentally.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromoadamantane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol (B145695) to yield this compound as a white crystalline solid.

Protocol 2: General Procedure for CuAAC with this compound

This protocol provides a general starting point for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water)

  • Reaction vial

Procedure:

  • Prepare stock solutions:

    • This compound in the chosen organic solvent (e.g., 100 mM in t-BuOH).

    • Alkyne in the chosen organic solvent (e.g., 100 mM in t-BuOH).

    • CuSO₄·5H₂O in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 1 M, prepare fresh ).

    • Ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).

  • In a reaction vial, add the following in order:

    • This compound solution (1.0 eq).

    • Alkyne solution (1.1 eq).

    • Water to make up the desired solvent ratio.

    • Ligand solution (0.1 eq).

    • CuSO₄ solution (0.05 eq).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography on silica (B1680970) gel.[17][18]

Visualizations

Troubleshooting_CuAAC start Low Yield in CuAAC with this compound catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity and Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions sol_catalyst Use fresh reducing agent Degas solvent Use Cu(I) source directly catalyst->sol_catalyst sol_reagents Purify starting materials Check stoichiometry reagents->sol_reagents sol_conditions Increase temperature Prolong reaction time Screen solvents Optimize ligand ratio conditions->sol_conditions

Troubleshooting workflow for low-yield CuAAC reactions.

Experimental_Workflow_SPAAC cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring and Workup cluster_purification 4. Purification azide Dissolve this compound in co-solvent (e.g., DMSO) mix Combine azide and alkyne solutions azide->mix alkyne Dissolve Strained Alkyne in aqueous buffer alkyne->mix react Incubate at controlled temperature with stirring mix->react monitor Monitor progress by LC-MS or TLC react->monitor workup Product isolation (e.g., extraction) monitor->workup purify Column chromatography or recrystallization workup->purify characterize Characterize pure product (NMR, MS) purify->characterize

General experimental workflow for SPAAC with this compound.

References

Stability of 1-Azidoadamantane in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-azidoadamantane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound in biological media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in biological research?

This compound is a rigid, cage-like hydrocarbon structure featuring an azide (B81097) functional group.[1] Its adamantane (B196018) core provides exceptional stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1][2] In biological research, it is primarily used in:

  • Click Chemistry: The azide group allows for highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions for bioconjugation.[1][3]

  • Drug Discovery: The adamantane scaffold can enhance drug-target interactions and improve pharmacokinetic profiles.[2][4]

  • Bioconjugation: It is used to attach biomolecules to surfaces or other molecules.[1]

  • Fluorescent Probes: It can be incorporated into the design of fluorescent probes for cellular imaging.[1]

Q2: How stable is the azide group of this compound under typical biological conditions?

  • Reduction by Thiols: Azides can react with biological thiols, such as glutathione (B108866) (GSH), which is present in high concentrations within cells.[6][7] This can lead to the reduction of the azide to an amine.

  • pH: Extreme pH values can affect the stability of the azide group. While physiological pH (around 7.4) is generally well-tolerated, acidic conditions should be avoided as they can lead to the formation of volatile and potentially explosive hydrazoic acid.[5][8]

  • Enzymatic Degradation: While the adamantane core can be hydroxylated by cytochrome P450 enzymes, the direct enzymatic degradation of the azide group is less characterized but possible.[2][9]

Q3: Are there any known metabolites of this compound?

Specific metabolic pathways for this compound have not been detailed in the available literature. However, based on the metabolism of other adamantane derivatives, it is anticipated that the primary route of phase I metabolism would involve CYP450-mediated hydroxylation of the adamantane cage at the tertiary carbon positions.[2][9] The fate of the azide group in vivo is less clear, but potential reduction to an amine is a plausible metabolic pathway.

Q4: Can this compound be used in live-cell imaging experiments?

Yes, this compound can be utilized in live-cell applications, primarily through click chemistry.[1][10] However, for live-cell imaging involving copper-catalyzed click chemistry, the cytotoxicity of the copper catalyst is a significant concern.[10] It is recommended to use copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), for live-cell applications to avoid toxicity.[10][11]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when using this compound in biological experiments.

Problem 1: Low Yield in Click Chemistry Reactions

Possible Causes:

  • Degradation of this compound: The azide group may have been compromised prior to the reaction.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or catalyst concentration can lead to poor reaction efficiency.[12]

  • Steric Hindrance: The bulky adamantane group might sterically hinder the reaction.[12]

  • Inactivated Catalyst: The Cu(I) catalyst in CuAAC is prone to oxidation.[12]

Solutions:

  • Verify Reagent Integrity: Use freshly prepared or properly stored this compound.

  • Optimize Reaction Conditions:

    • Ensure the pH of the reaction buffer is compatible with the click chemistry reaction (typically around pH 7-8 for CuAAC).

    • Increase the reaction temperature or prolong the reaction time if steric hindrance is suspected.[12]

  • Catalyst Preparation (for CuAAC):

    • Use a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄).[12]

    • Include a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst.[12]

  • Consider Copper-Free Click Chemistry: For complex biological systems or if copper toxicity is a concern, switch to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[11]

Problem 2: Off-Target Effects or Cellular Toxicity

Possible Causes:

  • Copper Catalyst Toxicity (in CuAAC): Copper ions are toxic to cells.[10]

  • Hydrophobic Aggregation: The lipophilic adamantane core might lead to non-specific binding or aggregation within the cellular environment.[13][14]

  • Formation of Reactive Intermediates: Degradation of the azide group could potentially lead to reactive species.

Solutions:

  • Utilize Copper-Free Click Chemistry: Employ SPAAC to eliminate copper-induced toxicity in live-cell experiments.[10][11]

  • Optimize Concentration: Use the lowest effective concentration of this compound to minimize non-specific hydrophobic interactions.

  • Include Appropriate Controls: Run control experiments without the alkyne partner to assess any effects of this compound alone.

  • Solubility: Ensure this compound is fully dissolved in a biocompatible solvent (e.g., DMSO) before adding to aqueous media to prevent precipitation and aggregation.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline for small molecule synthesis and may need optimization for specific applications.

Reagents:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions

  • Solvent (e.g., DMF, t-BuOH/water)

Procedure:

  • In a reaction vial, dissolve the alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.[12]

  • Add the TBTA or THPTA solution (0.05 equivalents).[12]

  • Add the CuSO₄ solution (0.01-0.05 equivalents).[12]

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[12]

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (0.1-0.2 equivalents).[12]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with standard workup and purification procedures.

Protocol 2: Assessing the Stability of this compound in a Biological Medium

This protocol provides a framework to evaluate the stability of this compound in a medium of interest (e.g., cell culture medium, plasma).

Materials:

  • This compound

  • Biological medium of interest (e.g., DMEM, human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (e.g., a stable adamantane derivative)

  • Acetonitrile (B52724) (ACN)

  • LC-MS/MS system[15]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the biological medium with this compound to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • To precipitate proteins, add two volumes of cold acetonitrile containing the internal standard to the sample aliquot.[16]

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analyze the concentration of this compound at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine its stability and calculate its half-life in the medium.

Data Summary

As specific quantitative data for the stability of this compound in various biological media is not available in the reviewed literature, the following table provides a qualitative summary of expected stability based on the chemical properties of organic azides and adamantane derivatives.

Biological MediumExpected StabilityKey Factors Influencing StabilityPotential Degradation Products
Cell Culture Media (e.g., DMEM, RPMI) Moderate to HighpH of the medium, presence of reducing agents (e.g., in supplements).1-aminoadamantane
Cytosol ModerateHigh concentration of glutathione (GSH) can lead to reduction of the azide.[6]1-aminoadamantane
Blood Plasma/Serum Moderate to HighPresence of esterases and other enzymes.Hydroxylated adamantane derivatives, 1-aminoadamantane.[2]
Lysosomes LowAcidic pH may lead to the formation of hydrazoic acid.[5][8]1-aminoadamantane, protonated species.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Spike this compound into Biological Medium B Incubate at 37°C A->B C Withdraw Aliquots at Time Points B->C D Protein Precipitation with Acetonitrile C->D Time = t_x E Centrifugation D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Quantify Remaining This compound G->H I Calculate Half-Life H->I degradation_pathway cluster_reduction Reduction cluster_oxidation Oxidation (Metabolism) This compound This compound 1-Aminoadamantane 1-Aminoadamantane This compound->1-Aminoadamantane Biological Thiols Hydroxylated_Metabolites Hydroxy-azidoadamantanes This compound->Hydroxylated_Metabolites Enzymatic Oxidation Thiol GSH, Cysteine Thiol->1-Aminoadamantane CYP450 CYP450 Enzymes CYP450->Hydroxylated_Metabolites

References

Preventing degradation of 1-Azidoadamantane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Azidoadamantane to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at temperatures between 2°C and 8°C.[1] For long-term storage, some sources recommend temperatures as low as -18°C.[2][3]

Q2: How should this compound be protected from light?

A2: It is crucial to store this compound in the dark.[2][3][4][5] Using an amber vial or placing the container in a light-blocking secondary container is recommended.

Q3: What materials should be avoided when handling and storing this compound?

A3: Avoid contact with heavy metals, strong acids, and halogenated solvents.[2][3][4][5] Do not use metal spatulas for handling, as this can lead to the formation of shock-sensitive metal azides.[2][5] Plastic or ceramic spatulas are preferred.

Q4: Is this compound sensitive to shock or pressure?

A4: Yes, like other organic azides, it is potentially explosive and sensitive to shock, pressure, and friction.[4][5][6] Handle the compound gently and avoid grinding or subjecting it to mechanical stress.

Q5: What are the signs of potential degradation of this compound?

A5: While specific data for this compound is limited, general signs of azide (B81097) degradation can include discoloration (yellowing or browning), gas evolution, or a change in the physical appearance of the crystalline powder.

Q6: What is the shelf life of this compound?

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with your this compound sample.

Issue: Suspected Degradation of this compound

Symptoms:

  • Discoloration of the solid (no longer a white to off-white powder).[1]

  • Visible clumping or change in crystal structure.

  • Unexpected or inconsistent experimental results.

Troubleshooting Steps:

G A Start: Suspected Degradation B Visually inspect the sample for discoloration or changes in appearance. A->B C Is there visible degradation? B->C D Consider the sample compromised. Do not use. Dispose of according to safety protocols. C->D Yes E Review storage conditions. Was it stored at 2-8°C and protected from light? C->E No F Storage conditions were improper. The sample may be degraded despite no visible signs. Proceed with caution. E->F No G Perform a purity check (e.g., NMR, GC-MS, or TLC). E->G Yes F->G H Does the purity meet experimental requirements? G->H I The sample is suitable for use. H->I Yes J Purify the sample if possible, or dispose of it if purity is too low. H->J No

Caption: Troubleshooting workflow for suspected this compound degradation.

Quantitative Data Summary

ParameterRecommended Value/Condition
Storage Temperature 2°C to 8°C[1]
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Melting Point 80 - 82 °C[1]
Carbon/Nitrogen Ratio ~3.33

Experimental Protocols

Protocol 1: Visual Inspection and Purity Assessment of this compound

Objective: To assess the integrity and purity of a stored sample of this compound.

Materials:

  • Sample of this compound in its storage container.

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and nitrile gloves.

  • Clean, dry watch glass or sample vial.

  • Plastic or ceramic spatula.

  • Analytical balance.

  • Instrumentation for purity analysis (e.g., NMR spectrometer, GC-MS, TLC plate and chamber).

Methodology:

  • Safety Precautions: Perform all manipulations in a well-ventilated fume hood. Ensure there are no sources of ignition or incompatible chemicals nearby.

  • Visual Inspection:

    • Carefully retrieve the this compound container from storage.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the unopened container for any signs of pressure buildup or container damage.

    • Open the container and observe the contents. Note the color, consistency, and any unusual odors. A pure sample should be a white to off-white crystalline powder.[1]

  • Purity Analysis (Example: ¹H NMR):

    • Using a plastic or ceramic spatula, carefully weigh a small amount of the sample (typically 5-10 mg).

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic peaks of this compound and the presence of any impurity peaks. The presence of new or broadened signals may indicate degradation.

  • Purity Analysis (Example: Thin-Layer Chromatography - TLC):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Visualize the spots using a UV lamp or an appropriate stain.

    • The presence of multiple spots may indicate the presence of impurities or degradation products.

Potential Degradation Pathway

While the specific degradation pathway of this compound is not extensively documented, a plausible pathway involves the loss of dinitrogen gas (N₂) upon exposure to energy (heat or light) to form a highly reactive nitrene intermediate. This intermediate can then undergo various reactions, such as insertion or rearrangement.

G A This compound C Adamantyl Nitrene (Intermediate) A->C - N₂ B Energy (Heat or Light) B->A D Dinitrogen Gas (N₂) C->D E Further Reactions (e.g., Insertion, Rearrangement) C->E

Caption: Plausible degradation pathway of this compound via a nitrene intermediate.

References

Technical Support Center: Optimizing CuAAC Reactions with 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with the sterically hindered substrate, 1-azidoadamantane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the CuAAC reaction with this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My CuAAC reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in a CuAAC reaction involving a bulky substrate like this compound can be attributed to several factors, primarily related to steric hindrance, catalyst activity, and reaction conditions.

  • Cause: Steric Hindrance. The bulky adamantyl group can impede the approach of the azide (B81097) to the copper-acetylide complex, slowing down the reaction rate significantly.[1]

  • Solution: To overcome steric hindrance, consider increasing the reaction temperature and prolonging the reaction time.[1] Additionally, optimizing the catalyst and ligand concentrations can enhance the reaction rate.[2]

  • Cause: Catalyst Inactivation. The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] The use of a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is crucial to regenerate and maintain the Cu(I) catalytic species.[3]

  • Cause: Inadequate Catalyst Loading. For sterically demanding substrates, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate.

  • Solution: Gradually increase the loading of the copper catalyst and the stabilizing ligand. For challenging reactions, copper concentrations can be increased from a typical 1-5 mol% to higher loadings.

  • Cause: Poor Reagent Purity. Impurities in the this compound, alkyne, or solvents can interfere with the catalyst and reduce the reaction efficiency.

  • Solution: Use high-purity reagents and solvents. If necessary, purify the starting materials before use. Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to degradation.[3]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, primarily alkyne homocoupling (Glaser coupling). How can I minimize this?

Answer: Alkyne homocoupling is a common side reaction in CuAAC, especially when the desired cycloaddition is slow due to steric hindrance.

  • Cause: Oxidative Homocoupling. In the presence of oxygen, the Cu(I) catalyst can promote the oxidative dimerization of the terminal alkyne.

  • Solution: Rigorous exclusion of oxygen is critical. De-gas all solutions and maintain the reaction under a positive pressure of an inert gas. The use of an appropriate ligand can also help to suppress this side reaction by stabilizing the Cu(I) state.

  • Cause: Imbalanced Reagent Stoichiometry. An excess of the alkyne can favor the homocoupling side reaction.

  • Solution: While a slight excess of one reagent is often used to drive the reaction to completion, a large excess of the alkyne should be avoided. Try using a stoichiometry closer to 1:1 or a slight excess of the this compound.

Experimental Protocols

Below are detailed starting protocols for the CuAAC reaction with this compound. These should be considered as starting points and may require optimization for specific alkyne partners.

Protocol 1: General Procedure in Organic Solvent

This protocol is suitable for small molecule synthesis where reactants are soluble in organic solvents.

Materials:

  • This compound

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM solution of TBTA in DMF or DMSO.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent.

    • De-gas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Catalyst Components:

    • Add the TBTA solution (0.05 equivalents).

    • Add the CuSO₄ solution (0.01-0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure in Aqueous Media (for Bioconjugation)

This protocol is adapted for reactions involving biomolecules that require aqueous conditions.

Materials:

  • This compound derivative

  • Alkyne-modified biomolecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer (e.g., phosphate (B84403) or HEPES, pH 7.0-7.5)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) in the chosen buffer.

    • Add the this compound derivative (2-10 equivalents).

  • Catalyst Premix and Reaction Initiation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. A ligand-to-copper ratio of 5:1 is often recommended.[4][5][6]

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding the fresh sodium ascorbate solution.

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C with gentle mixing.

    • Purify the conjugated biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis).

Data Presentation: Catalyst Loading Optimization

Due to the steric bulk of this compound, higher catalyst loading may be required compared to less hindered azides. The following table provides a suggested range for optimizing catalyst loading as a starting point for your experiments.

ParameterStarting Range (mol%)High-End Range (mol%)Notes
CuSO₄ 1 - 55 - 10Higher loading can increase reaction rate but may lead to more side products.
Ligand (TBTA/THPTA) 1 - 55 - 10A 1:1 to 5:1 ligand-to-copper ratio is recommended.[3]
Sodium Ascorbate 10 - 2020 - 50A significant excess is used to maintain a reducing environment.

Visualizing Experimental Workflows and Troubleshooting

Experimental Workflow for CuAAC with this compound

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) dissolve Dissolve Azide & Alkyne in Solvent prep_reagents->dissolve degas De-gas Solution dissolve->degas add_cat Add Ligand & CuSO4 degas->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate react Stir at RT or Heat initiate->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal for a Bulky Substrate? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents solution_catalyst Solution: - Use fresh Sodium Ascorbate - De-gas solvents thoroughly - Use an appropriate ligand check_catalyst->solution_catalyst No solution_conditions Solution: - Increase reaction temperature - Prolong reaction time - Increase catalyst/ligand loading check_conditions->solution_conditions No solution_reagents Solution: - Purify starting materials - Use high-purity solvents check_reagents->solution_reagents No

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Monitoring 1-Azidoadamantane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-Azidoadamantane, most commonly the azide-alkyne cycloaddition (Click Chemistry).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound reaction?

A1: The most common and effective methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each technique offers distinct advantages for tracking the consumption of the azide (B81097) starting material and the formation of the triazole product.[4][5]

Q2: How does Thin-Layer Chromatography (TLC) indicate reaction progress?

A2: TLC is a rapid, qualitative technique used to visualize the progress of a reaction by separating the components of the reaction mixture on a silica (B1680970) plate.[5][6] As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish in intensity, while a new spot corresponding to the more polar triazole product will appear and intensify.[7] A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the starting material spot has truly disappeared or just shifted its retention factor (Rf) due to the reaction matrix.[3]

Q3: What specific signal should I look for when using FTIR Spectroscopy?

A3: When using FTIR spectroscopy, the key signal to monitor is the strong, sharp absorption band characteristic of the azide (-N₃) functional group. This peak typically appears in a relatively clear spectral window between 2100 cm⁻¹ and 2110 cm⁻¹ .[2][8] The reaction is considered complete when this characteristic azide peak has completely disappeared from the spectrum of the reaction mixture.[2]

Q4: How can ¹H NMR spectroscopy be used to monitor the reaction in real-time?

A4: ¹H NMR spectroscopy is a powerful quantitative method for real-time reaction monitoring.[1][9] By acquiring spectra at regular time intervals, you can observe the disappearance of proton signals specific to this compound and the appearance of new signals corresponding to the triazole product.[10] For quantitative analysis, a known amount of an internal standard (a compound that does not react with any components in the mixture) can be added. The concentration of reactants and products can then be calculated by comparing the integration of their characteristic peaks to the integration of the internal standard's peak.[11]

Q5: Is it possible to use a benchtop NMR for reaction monitoring?

A5: Yes, benchtop NMR systems (e.g., 60 MHz) are increasingly used for real-time monitoring of reactions like the azide-alkyne cycloaddition.[4][12] While they have lower resolution than high-field NMR spectrometers, they are often sufficient to track the key proton signals and are convenient for placement inside a fume hood for direct process control.[9]

Troubleshooting Guides

Problem 1: My TLC plate shows multiple spots, and I'm not sure which is the product.
Possible Cause Solution
Side Reactions The reaction may be generating byproducts. This is a possibility in copper-catalyzed reactions where alkyne homocoupling can occur.[13]
Incomplete Reaction The reaction has not gone to completion. You will see spots for starting material, product, and potentially intermediates.
Degradation of Product The product might be unstable under the reaction conditions or during workup, leading to decomposition spots.[14] Test the stability of your isolated product under the reaction conditions.
Contaminated Starting Material The initial this compound or the alkyne partner may be impure. Run a TLC of each starting material individually to confirm purity.
Problem 2: The azide peak in the FTIR spectrum is decreasing very slowly or not at all.
Possible Cause Solution
Inactive Catalyst (for CuAAC) The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Add a fresh reducing agent like sodium ascorbate.[15] For heterogeneous reactions, the catalyst may be poisoned.
Low Reaction Temperature Thermal Huisgen cycloadditions (without a catalyst) require elevated temperatures to proceed at a reasonable rate.[16] Increase the temperature if appropriate for your specific reaction.
Poor Reagent Solubility If reactants are not fully dissolved, the reaction rate will be significantly reduced. Try a different solvent system or add a co-solvent to improve solubility.
Moisture Contamination Some catalysts are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere if required by the specific protocol.[17]
Problem 3: My crude NMR spectrum is complex and difficult to interpret.
Possible Cause Solution
Presence of Paramagnetic Species Residual copper catalyst can cause significant peak broadening, making the spectrum difficult to interpret. Pass the crude mixture through a small plug of silica or celite to remove the metal before taking the NMR.
Overlapping Peaks Signals from the solvent, starting materials, and product may overlap. Consider using a different deuterated solvent or acquiring a 2D NMR spectrum (e.g., COSY, HSQC) to help with signal assignment.[18]
Formation of Regioisomers Uncatalyzed or strain-promoted azide-alkyne cycloadditions can sometimes produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, leading to a more complex spectrum.[15][16]

Data Presentation

Table 1: Comparison of Common Techniques for Monitoring this compound Reactions
TechniquePrincipleKey Indicator of ProgressProsCons
TLC Separation by polarityDisappearance of starting material spot; Appearance of product spot.[7]Fast, inexpensive, requires minimal sample.[5][6]Qualitative, may be difficult to resolve compounds with similar Rf values.[3]
FTIR Vibrational spectroscopyComplete disappearance of the azide (-N₃) stretch at ~2100 cm⁻¹.[2]Fast, provides direct evidence of functional group conversion.Not easily quantifiable, requires IR-active functional groups.
¹H NMR Nuclear magnetic resonanceDisappearance of reactant signals; Appearance and integration of product signals.[10]Quantitative, provides detailed structural information, suitable for real-time monitoring.[1][9]Requires expensive equipment, deuterated solvents, and can be sensitive to paramagnetic impurities.[11]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber : Pour a suitable solvent system (e.g., ethyl acetate/hexanes) into a developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate.

  • Spot the Plate : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "Co" (Cospot), and "RM" (Reaction Mixture).[3]

  • Apply Samples :

    • Using a capillary tube, apply a small spot of a dilute solution of your this compound starting material onto the "SM" lane.

    • Apply a spot of the starting material onto the "Co" lane.

    • Carefully withdraw a small aliquot from your reaction vessel and spot it onto the "RM" lane and directly on top of the starting material spot in the "Co" lane.[19]

  • Develop the Plate : Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize : Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp.[20] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or vanillin (B372448) stain).

  • Analyze : Compare the spots. The reaction is complete when the starting material spot is absent in the "RM" lane and a new product spot is clearly visible. The cospot helps verify the identity of the starting material spot.[3]

Protocol 2: Reaction Monitoring by FTIR Spectroscopy
  • Acquire a Background Spectrum : If using an ATR-FTIR, record a background spectrum of the clean, empty crystal.

  • Record Initial Spectrum : At time zero (t=0), withdraw a small aliquot of the reaction mixture. If the sample is a solution, a simple method is to place a drop onto the ATR crystal and allow the solvent to evaporate before acquiring the spectrum.

  • Identify Azide Peak : Identify the sharp, strong peak for the azide asymmetric stretch, which should be around 2100 cm⁻¹.[8]

  • Monitor Periodically : At regular intervals during the reaction, take another small sample, prepare it in the same way, and acquire a new spectrum.

  • Determine Completion : The reaction is considered complete when the azide peak at ~2100 cm⁻¹ is no longer detectable in the spectrum.[2]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_workflow General Reaction Monitoring Workflow start Start Reaction (t=0) take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot analyze Analyze via TLC, FTIR, or NMR take_aliquot->analyze is_complete Is Reaction Complete? analyze->is_complete workup Proceed to Workup and Purification is_complete->workup Yes continue_rxn Continue Reaction (t = t+Δt) is_complete->continue_rxn No is_stalled Is Reaction Stalled? continue_rxn->is_stalled troubleshoot Troubleshoot Reaction (See Guide) is_stalled->take_aliquot No is_stalled->troubleshoot Yes

Caption: General workflow for monitoring and troubleshooting a chemical reaction.

G cluster_troubleshooting Troubleshooting Decision Tree for a Stalled Reaction start Reaction appears stalled (No change in TLC/FTIR/NMR) check_temp Is temperature correct? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is a catalyst used? check_temp->check_catalyst Yes adjust_temp->start check_catalyst_activity Is catalyst active? check_catalyst->check_catalyst_activity Yes check_solubility Are all reagents dissolved? check_catalyst->check_solubility No add_reagents Consider adding more reagents consult Consult literature for similar issues add_reagents->consult add_catalyst Add fresh catalyst or reducing agent check_catalyst_activity->add_catalyst No check_catalyst_activity->check_solubility Yes add_catalyst->start check_solubility->add_reagents Yes change_solvent Change solvent or add co-solvent check_solubility->change_solvent No change_solvent->start

Caption: Decision tree for troubleshooting a stalled this compound reaction.

References

Avoiding by-products in the synthesis of 1,2-disubstituted adamantane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of 1,2-Disubstituted Adamantane (B196018) Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in obtaining regiochemically pure 1,2-disubstituted adamantanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 1,2-disubstituted adamantane derivatives?

A1: The most prevalent by-products include:

  • 1,3-Disubstituted Adamantanes: Due to the high reactivity of the tertiary bridgehead positions, substitution at the C1 and C3 positions is often thermodynamically favored, leading to the formation of the 1,3-isomer as a significant by-product.

  • Polysubstituted Adamantanes: Over-functionalization can occur, resulting in di-, tri-, or even tetra-substituted products, particularly under harsh reaction conditions or with an excess of the substituting reagent.[1]

  • Rearrangement Products: Carbocationic intermediates, common in adamantane chemistry, are prone to rearrangements, which can lead to a mixture of isomers.

  • Oxidation By-products: In reactions involving oxidation, over-oxidation can lead to the formation of adamantanone or further oxidized species.

Q2: Why is it challenging to achieve 1,2-disubstitution on the adamantane core?

A2: The primary challenges stem from the inherent properties of the adamantane structure:

  • High Stability: The adamantane cage is exceptionally stable, requiring energetic conditions or highly reactive intermediates for functionalization. These conditions often lack selectivity.

  • Reactivity of Bridgehead Positions: The tertiary C-H bonds at the bridgehead positions (e.g., C1 and C3) are generally more reactive towards radical and carbocation-mediated reactions than the secondary C-H bonds (e.g., C2).

  • Statistical Factors: There are six equivalent secondary positions and only four equivalent tertiary positions, which can influence product distribution in some reactions.

Q3: What general strategies can be employed to minimize by-product formation?

A3: To enhance the yield of the desired 1,2-disubstituted product, consider the following:

  • Control of Stoichiometry: Carefully controlling the molar ratio of reactants, particularly using adamantane as the limiting or excess reagent depending on the reaction, can minimize polysubstitution.

  • Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly influence selectivity. Milder conditions are often preferable.

  • Catalyst Selection: The choice of catalyst is crucial. For instance, photocatalytic methods with specific hydrogen atom transfer (HAT) co-catalysts can offer high regioselectivity.

  • Multi-step Synthesis: A common strategy to achieve 1,2-disubstitution is to construct the adamantane framework with the desired functional groups already in place or to use a directing group to guide the second substitution.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 1,2-Disubstituted Product

Low yields are a common issue in adamantane chemistry and can often be attributed to several factors. This guide provides a systematic approach to troubleshooting.

Symptoms:

  • The isolated yield of the target 1,2-disubstituted adamantane is significantly lower than expected.

  • Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows a complex mixture of products or a large amount of unreacted starting material.[3]

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield of 1,2-Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_workup Assess Workup and Purification start->check_workup sol_reagents Use high-purity, dry reagents. Verify molar ratios. check_reagents->sol_reagents sol_conditions Optimize temperature and time. Monitor reaction progress (TLC/GC-MS). Degas reaction mixture. check_conditions->sol_conditions sol_catalyst Use fresh catalyst. Handle under inert atmosphere if sensitive. check_catalyst->sol_catalyst sol_workup Optimize extraction and chromatography. Consider alternative purification methods. check_workup->sol_workup

Caption: Troubleshooting workflow for low yield of 1,2-disubstituted adamantane.

Problem 2: Poor Regioselectivity (High Percentage of 1,3-Isomer)

Poor regioselectivity is a frequent challenge when targeting the 1,2-substitution pattern.

Symptoms:

  • NMR and/or GC-MS analysis reveals a significant amount of the 1,3-disubstituted adamantane by-product, which may be difficult to separate from the desired 1,2-isomer.

Possible Causes and Solutions:

Possible Cause Solution
Reaction mechanism favors thermodynamic product Employ kinetic control by using lower reaction temperatures and shorter reaction times.
Non-selective catalyst or reagent Switch to a more regioselective catalyst system. For example, in photocatalytic reactions, a dual catalyst system with a specific HAT co-catalyst can enhance selectivity for the desired position.
Carbocation rearrangement Use reaction conditions that minimize the lifetime of carbocationic intermediates or opt for a synthetic route that avoids their formation.
Steric hindrance Utilize bulky reagents that may preferentially react at the less sterically hindered positions, although this can sometimes favor the tertiary positions.

Data Presentation

The following tables summarize quantitative data from various adamantane functionalization reactions, highlighting the product distribution under different conditions.

Table 1: Product Distribution in the Bromination of Adamantane

Brominating Agent Catalyst Reaction Conditions 1-Bromoadamantane (%) 1,3-Dibromoadamantane (%) Polybrominated Products (%) Reference
Br₂NoneRefluxHighLowMinimal[4]
Br₂AlBr₃/FeRoom TempLow>90Present[4]
CBr₄Iron CompoundsOptimizedHigh (Selective for mono-bromination)LowLow[5]

Table 2: Regioselectivity in the Biocatalytic Hydroxylation of Adamantane Derivatives

Microorganism Substrate Product(s) Conversion (%) By-product(s) (%) Reference
Streptomyces griseoplanusAdamantane1-Adamantanol32-[6]
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol691,4-Adamantanediol (15)[6][7]

Experimental Protocols

Protocol 1: Photocatalytic C-H Alkylation of Adamantane

This protocol describes a general procedure for the direct C-H alkylation of adamantane at the tertiary position, which can be a precursor for further functionalization to achieve 1,2-disubstitution.

Materials:

  • Adamantane

  • Alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine-based catalyst)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (456 nm)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine adamantane (1.5-3 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (10-20 mol%).

  • Add the alkene (1 equivalent) and the anhydrous solvent.

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.

  • Place the reaction vessel near the blue LED lamp and stir vigorously at room temperature. If necessary, use a fan to maintain ambient temperature.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 8 to 24 hours.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkylated adamantane.

Expected Outcome: This method generally provides high regioselectivity for the tertiary position of adamantane.[8]

Protocol 2: Synthesis of 1,2-Dichloroadamantane via a Protoadamantane (B92536) Intermediate

Direct dichlorination of adamantane often leads to a mixture of isomers. A more selective route involves the rearrangement of a protoadamantane precursor.

Reaction Pathway:

ReactionPathway protoadamantanone Protoadamantan-4-one intermediate Intermediate protoadamantanone->intermediate PCl5 product 1,2-Dichloroadamantane intermediate->product Rearrangement

Caption: Synthetic pathway for 1,2-dichloroadamantane via a protoadamantane rearrangement.

Procedure:

  • To a solution of protoadamantan-4-one in a suitable solvent, add phosphorus pentachloride (PCl₅).

  • Heat the reaction mixture to induce rearrangement of the initially formed intermediate.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • After cooling, carefully quench the reaction with water or ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2-dichloroadamantane.

This method takes advantage of the protoadamantane to adamantane rearrangement to selectively install functional groups in a 1,2-relationship.

References

Validation & Comparative

1-Azidoadamantane: A Comparative Guide to its Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group is a cornerstone of modern bioconjugation and drug development, prized for its stability and bioorthogonal reactivity. Among the diverse family of organic azides, 1-azidoadamantane stands out due to its unique structural properties. This guide provides an objective comparison of the reactivity of this compound, a tertiary bridgehead azide, with other alkyl azides (primary, secondary, and other tertiary structures) in key bioconjugation reactions. The information presented is supported by experimental data to inform the selection of appropriate azide building blocks for specific research applications.

The reactivity of alkyl azides is primarily governed by a combination of steric and electronic factors. The bulky, three-dimensional structure of the adamantyl cage in this compound introduces significant steric hindrance around the azide moiety, which profoundly influences its reactivity, particularly in sterically demanding reactions.

Quantitative Comparison of Reaction Rates

The following tables summarize the available quantitative data for the reactivity of different classes of alkyl azides in key bioconjugation reactions. It is important to note that direct kinetic data for this compound in all reaction types is not always available in comparative studies. In such cases, data for other tertiary azides, such as 2-azido-2-methylpropanol, serve as a valuable proxy to illustrate the expected reactivity trends.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, relying on the reaction of an azide with a strained cyclooctyne (B158145). The steric accessibility of the azide is a critical determinant of the reaction rate.

AzideAlkyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Primary (2-azidoethanol)BCN0.024[1]
ADIBO0.90[1]
Secondary (2-azidopropanol)BCN0.012[1]
ADIBO0.25[1]
Tertiary (2-azido-2-methylpropanol)BCN0.012[1]
ADIBO4.7 x 10⁻⁶[1]

Analysis: The data clearly demonstrates that with a sterically less demanding cyclooctyne like BCN, the reactivity of primary, secondary, and tertiary azides is comparable. However, with the more sterically hindered ADIBO, the reactivity of the tertiary azide drops dramatically by several orders of magnitude compared to primary and secondary azides.[1][2] This highlights the profound impact of steric hindrance from the tertiary alkyl group, a feature even more pronounced in the bulky adamantyl scaffold of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used "click" reaction. While less sensitive to steric hindrance than SPAAC, the accessibility of the azide to the copper-alkyne complex still plays a role.

Azide TypeAlkyneCatalyst SystemSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
PrimaryPhenylacetyleneCu(I)~1-100[3]
Tertiary (general)Terminal AlkynesCu(I)Generally slower than primary azides[4]

Analysis: While specific comparative kinetic data for this compound in CuAAC is scarce, it is generally understood that tertiary azides exhibit slower reaction rates compared to primary azides due to steric hindrance impeding the approach of the azide to the copper acetylide intermediate.

Staudinger Ligation

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which is then trapped to form an amide bond. The initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide is the rate-determining step for alkyl azides.

Azide TypePhosphineSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Primary (glycyl azide derivative)(diphenylphosphino)methanethiol7.7 x 10⁻³[5][6]
Alkyl Azides (general)TriarylphosphineSecond-order overall[7][8]
Aryl AzidesTriarylphosphineRate-determining step is intramolecular amide bond formation[7]

Experimental Protocols

Detailed methodologies for the synthesis of alkyl azides and for conducting the key reactivity comparisons are provided below.

General Synthesis of Alkyl Azides

1. Synthesis of Primary and Secondary Alkyl Azides via Nucleophilic Substitution:

  • Materials: Alkyl halide (or sulfonate), sodium azide (NaN₃), dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Dissolve the alkyl halide (1 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents).

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or GC-MS).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the alkyl azide.

2. Synthesis of Tertiary Alkyl Azides:

Tertiary alkyl azides are often synthesized using methods that avoid Sₙ1/E1 side reactions.

  • From Tertiary Alcohols (using TMSN₃ and a Lewis acid):

    • Materials: Tertiary alcohol, trimethylsilyl (B98337) azide (TMSN₃), a Lewis acid catalyst (e.g., BF₃·OEt₂), dichloromethane (B109758) (DCM).

    • Procedure:

      • Dissolve the tertiary alcohol (1 equivalent) in dry DCM under an inert atmosphere.

      • Cool the solution to 0 °C.

      • Add TMSN₃ (1.5 equivalents) followed by the slow addition of the Lewis acid catalyst (e.g., 0.1 equivalents).

      • Allow the reaction to warm to room temperature and stir until completion.

      • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary azide.

Kinetic Analysis of SPAAC Reactions
  • Materials: Alkyl azide (e.g., this compound, 2-azidoethanol), cyclooctyne (e.g., BCN, ADIBO), deuterated solvent (e.g., CD₃CN, DMSO-d₆), NMR tubes.

  • Procedure:

    • Prepare stock solutions of the alkyl azide and the cyclooctyne of known concentrations in the chosen deuterated solvent.

    • In an NMR tube, mix the azide and cyclooctyne solutions at a 1:1 molar ratio.

    • Immediately acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature.

    • Monitor the disappearance of the reactant peaks and the appearance of the product triazole peaks.

    • Integrate the characteristic peaks of the reactants and products at each time point.

    • Calculate the second-order rate constant (k) by plotting 1/[reactant] versus time or by using appropriate kinetic modeling software.

Kinetic Analysis of CuAAC Reactions
  • Materials: Alkyl azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), a copper ligand (e.g., TBTA or THPTA), buffer solution (e.g., phosphate (B84403) buffer), organic co-solvent if needed (e.g., DMSO, t-butanol).

  • Procedure:

    • Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and ligand.

    • In a reaction vessel, combine the azide, alkyne, and ligand in the chosen buffer/co-solvent system.

    • Initiate the reaction by adding the CuSO₄ solution followed immediately by the freshly prepared sodium ascorbate solution.

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding EDTA solution).

    • Analyze the quenched aliquots by a suitable method (e.g., HPLC, LC-MS, or NMR) to determine the concentration of the product and remaining reactants.

    • Determine the reaction rate and rate constant from the concentration versus time data.

Kinetic Analysis of Staudinger Ligation
  • Materials: Alkyl azide, phosphine reagent (e.g., triphenylphosphine (B44618) or a traceless Staudinger ligation reagent), solvent (e.g., THF/water mixture), internal standard for NMR analysis.

  • Procedure:

    • Prepare stock solutions of the azide and the phosphine reagent in the chosen solvent system.

    • Combine the solutions in an NMR tube at a known concentration, including an internal standard.

    • Monitor the reaction progress at a constant temperature by acquiring ³¹P NMR or ¹H NMR spectra at regular intervals.

    • In ³¹P NMR, monitor the disappearance of the phosphine starting material and the appearance of the phosphine oxide product.

    • In ¹H NMR, monitor the disappearance of the azide starting material and the appearance of the amine product.

    • Calculate the rate constant from the change in concentration of reactants or products over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing azide reactivity.

Staudinger_Ligation_Mechanism cluster_step1 Step 1: Phosphazide Formation (Rate-Determining for Alkyl Azides) cluster_step2 Step 2: Nitrogen Elimination cluster_step3 Step 3: Hydrolysis Azide R-N₃ Phosphazide R-N=N-N=PR'₃ Azide->Phosphazide Nucleophilic Attack Phosphine R'₃P Phosphine->Phosphazide AzaYlide R-N=PR'₃ (Aza-ylide) Phosphazide->AzaYlide N2 N₂ Phosphazide->N2 Amine R-NH₂ AzaYlide->Amine PhosphineOxide R'₃P=O AzaYlide->PhosphineOxide H2O H₂O H2O->Amine

Caption: Mechanism of the Staudinger Ligation.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide R¹-C≡C-Cu(I) CuI->CuAcetylide Alkyne R¹-C≡CH Alkyne->CuAcetylide Intermediate Six-membered Copper Triazolide Intermediate CuAcetylide->Intermediate Azide R²-N₃ Azide->Intermediate Intermediate->CuI Regeneration of Catalyst Product 1,4-Disubstituted Triazole Intermediate->Product

Caption: Catalytic Cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis SynthAzide Synthesize/Obtain Alkyl Azides (Primary, Secondary, this compound) PrepReagents Prepare Stock Solutions of Reactants (Azides, Alkynes/Phosphines, Catalysts) SynthAzide->PrepReagents ReactionSetup Set up Reactions under Controlled Conditions (Temperature, Concentration) PrepReagents->ReactionSetup Monitoring Monitor Reaction Progress over Time (NMR, HPLC, LC-MS) ReactionSetup->Monitoring DataCollection Collect Concentration vs. Time Data Monitoring->DataCollection KineticAnalysis Perform Kinetic Analysis (Determine Rate Constants) DataCollection->KineticAnalysis Comparison Compare Reactivity of Azides KineticAnalysis->Comparison

Caption: Experimental Workflow for Comparative Reactivity Studies.

Conclusion

The reactivity of this compound is significantly influenced by the steric bulk of the adamantyl group. In sterically demanding reactions like SPAAC with hindered cyclooctynes, its reactivity is dramatically reduced compared to primary and secondary alkyl azides. This chemoselectivity can be exploited for selective labeling in complex systems. In less sterically sensitive reactions like CuAAC and the Staudinger ligation, this compound is still expected to be less reactive than its primary and secondary counterparts, albeit to a lesser extent. The choice of azide for a particular application should therefore be guided by the specific steric and electronic demands of the desired reaction. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their molecular design and bioconjugation strategies.

References

A Comparative Guide to 1-Azidoadamantane and Benzyl Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for forging stable triazole linkages. The choice of the azide (B81097) reactant is a critical parameter that can influence reaction kinetics, yields, and the physicochemical properties of the resulting conjugate. This guide provides an objective comparison of two commonly employed azides: the sterically demanding 1-azidoadamantane and the archetypal benzyl (B1604629) azide.

Executive Summary

Both this compound and benzyl azide are effective reagents in CuAAC reactions. Benzyl azide is a widely used, well-characterized reagent with predictable reactivity, making it a reliable choice for a broad range of applications. In contrast, this compound introduces the bulky and lipophilic adamantyl moiety, which can be advantageous for modulating the properties of the final product, particularly in drug discovery and materials science. While the CuAAC reaction is known for its tolerance to steric bulk, the adamantyl group can influence reaction rates, potentially requiring optimized conditions for achieving high yields in a timely manner. The selection between these two azides will ultimately depend on the specific goals of the synthesis, with benzyl azide favored for its straightforward reactivity and this compound for its ability to impart unique structural and physical characteristics.

Performance Comparison

FeatureThis compoundBenzyl Azide
Structure Contains a bulky, rigid, and lipophilic adamantyl group.Features a planar and relatively less bulky benzyl group.
Steric Hindrance High. The tertiary bridgehead position of the azide introduces significant steric bulk.Moderate. The benzyl group is less sterically demanding than the adamantyl group.
Reactivity in CuAAC Generally considered to be less reactive than benzyl azide due to steric hindrance. Reaction times may be longer, or more forcing conditions may be required.[1]Considered a benchmark for CuAAC reactivity with predictable and generally fast reaction kinetics.[2][3]
Reported Yields High to excellent yields (often >90%) are achievable with appropriate optimization of reaction conditions.Consistently high to quantitative yields are reported across a wide range of substrates and conditions.[4]
Solubility The adamantyl group increases lipophilicity, which can influence solubility in different reaction media.Generally soluble in common organic solvents used for click chemistry.
Applications Drug discovery (imparting favorable pharmacokinetic properties), materials science, and bioconjugation where the adamantyl moiety provides specific binding or structural properties.[5]Bioconjugation, labeling of biomolecules, polymer synthesis, and as a general-purpose azide in organic synthesis.[6]
Key Advantage Introduces a unique, rigid, and lipophilic scaffold that can enhance biological activity or material properties.Well-established reactivity, extensive literature support, and predictable performance.
Key Disadvantage Potential for slower reaction rates due to steric hindrance, which may require optimization.Lacks the unique structural and physicochemical contributions of the adamantyl group.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the CuAAC reaction using both this compound and benzyl azide.

Experimental Protocol: CuAAC Reaction with this compound

This protocol is a general guideline for the reaction of the sterically hindered this compound with a terminal alkyne. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)

  • Ligand (e.g., TBTA, THPTA)

  • Solvent (e.g., THF, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq).

  • Solvent Addition: Add the chosen solvent under an inert atmosphere.

  • Catalyst Preparation (if using CuSO₄): In a separate vial, prepare a solution of CuSO₄ (0.01-0.05 eq) and the ligand (0.01-0.05 eq) in the reaction solvent.

  • Initiation: Add the copper(I) source (e.g., CuI, 0.01-0.05 eq) or the prepared CuSO₄/ligand solution to the reaction mixture. If using CuSO₄, add sodium ascorbate (B8700270) (0.1-0.2 eq) to reduce Cu(II) to Cu(I).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water or a mild aqueous solution of EDTA to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-adamantyl-1,2,3-triazole.

Experimental Protocol: CuAAC Reaction with Benzyl Azide

This is a standard protocol for the widely used CuAAC reaction with benzyl azide.

Materials:

  • Benzyl Azide

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve benzyl azide (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent.[7]

  • Catalyst Addition: To the solution, add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[7]

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq) to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.[7]

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing with water to remove the catalyst.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.

Visualizing the Click Chemistry Workflow

The following diagram illustrates a generalized workflow for performing and analyzing a CuAAC reaction, applicable to both this compound and benzyl azide.

G General Workflow for CuAAC Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reactants (Azide, Alkyne) mix Combine Reactants and Catalyst reagents->mix catalyst Prepare Catalyst System (Cu(I) source, Ligand) catalyst->mix monitor Monitor Reaction (TLC, LC-MS) mix->monitor quench Quench Reaction & Remove Catalyst monitor->quench purify Purify Product (Chromatography, Recrystallization) quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G Decision Framework for Azide Selection in Click Chemistry cluster_reactivity Reactivity Focus cluster_properties Property Focus start Project Goal fast_kinetics Fast & Predictable Kinetics start->fast_kinetics High Throughput Screening modulate_properties Modulate Physicochemical Properties start->modulate_properties Drug Discovery, Materials Science benzyl_azide Choose Benzyl Azide fast_kinetics->benzyl_azide adamantyl_azide Choose this compound modulate_properties->adamantyl_azide application1 application1 benzyl_azide->application1 General Bioconjugation, Labeling application2 application2 adamantyl_azide->application2 Introduce Lipophilicity, Rigidity, Specific Binding

References

1-Azidoadamantane as a Bioorthogonal Chemical Reporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-Azidoadamantane as a bioorthogonal chemical reporter, offering an objective comparison with alternative reporters. Supported by experimental data, this document details performance, protocols, and potential effects on biological systems, enabling informed decisions for its application in chemical biology and drug development.

Performance Comparison: this compound vs. Other Bioorthogonal Reporters

The selection of a bioorthogonal reporter is a critical decision in experimental design, with implications for labeling efficiency, cytotoxicity, and potential perturbation of the biological system under study. This section compares this compound with other commonly used azide-containing reporters.

Key Considerations:

  • Metabolic Labeling Efficiency: The efficiency with which a reporter is incorporated into biomolecules can vary significantly depending on the cell type and the specific metabolic pathway being exploited.[1][2][3][4][5][6]

  • Steric Hindrance: The bulky and rigid structure of the adamantyl group can influence both its incorporation into biomolecules and the subsequent click reaction.[7][8][9] This steric bulk can be advantageous in certain applications by providing a defined orientation, but it may also hinder enzymatic processing or the approach of the click reagent.[3][10][11]

  • Lipophilicity: The adamantane (B196018) moiety significantly increases the lipophilicity of the reporter molecule.[7][12] This property can enhance membrane permeability but may also lead to non-specific partitioning into lipid-rich environments.

  • Cytotoxicity: The introduction of any foreign molecule into a biological system carries the potential for toxicity. It is crucial to assess the cytotoxic profile of a bioorthogonal reporter in the specific cell line and at the concentrations to be used.

Quantitative Data Summary

The following tables summarize key quantitative data for the comparison of this compound with other azide (B81097) reporters. It is important to note that direct comparative data for this compound is limited in the literature; therefore, data for structurally related compounds and general observations are included to provide a broader context.

Table 1: Comparison of Metabolic Labeling Efficiency

ReporterTarget BiomoleculeCell LineTypical ConcentrationReported Labeling EfficiencyReference(s)
This compound (analog) Proteins (via deuterated acetate (B1210297) from catabolism)HEK293T10 µMData not available[5]
Azidohomoalanine (AHA)ProteinsVarious50 µM - 1 mMHigh[1][13]
N-azidoacetylmannosamine (Ac4ManNAz)SialoglycansHeLa, HEK293, HT2925-50 µMHigh, but cell-line dependent[2][4][6]
N-azidoacetylgalactosamine (Ac4GalNAz)O-GlycansVarious25-50 µMHigh[2]
Benzyl Azide (as a click reaction partner)N/AN/AN/AHigh reaction efficiency[14]

Table 2: Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 ValueReference(s)
Adamantane Derivatives (general) VariesGenerally low µM to mM range[12][15][16]
Organotin(IV) complexes with 1-adamantanethiol HeLa1.42 - 5.42 µM[15]
DMSO (for context) HEK-2930.38 M[17]
Cisplatin (for context) HeLa6.3 - 22.3 µM[18]
5-Fluorouracil (for context) HeLa, HEK293>3.9 µg/ml (low doses)[19]

Note: Specific IC50 values for this compound on HeLa and HEK293 cells were not available in the reviewed literature. The data for adamantane derivatives and other compounds are provided for context.

Table 3: Click Reaction Kinetics (Second-Order Rate Constants)

Reaction TypeAzide PartnerAlkyne PartnerRate Constant (k2) [M⁻¹s⁻¹]Reference(s)
CuAACBenzyl AzidePhenylacetylene~1-100[14][20]
SPAACBenzyl AzideDBCO~0.1 - 1.0[21]
SPAACBenzyl AzideBCN~0.01 - 0.1[20]
IEDDATetrazinetrans-Cyclooctene (TCO)1 - 1 x 10⁶[21]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound: metabolic labeling of proteins for quantitative proteomic analysis.

Metabolic Labeling of Nascent Proteins with an Adamantane-Analog for Proteomic Profiling

This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells using a deuterated adamantane analog, which upon catabolism, can introduce a labeled acetyl group that is incorporated into proteins. This serves as a conceptual framework for how an adamantane-based reporter could be traced.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 1-(Acetyl-d3)adamantane (or a similar this compound derivative if used as a metabolic precursor)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction cartridges

  • Anti-acetyllysine antibody-conjugated beads (for enrichment of acetylated peptides)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Treat one group of cells with 1-(Acetyl-d3)adamantane at a final concentration of 10 µM for 24 hours (labeled group).

    • Culture a control group under the same conditions without the deuterated compound (unlabeled group).

    • Harvest cells by scraping and wash twice with ice-cold PBS.[5]

  • Protein Extraction and Digestion:

    • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Quantify the protein concentration in the supernatant using a BCA assay.

    • Take 1 mg of protein from each sample.

    • Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate with 20 mM IAA at room temperature in the dark for 30 minutes.

    • Dilute the samples 5-fold with 50 mM ammonium (B1175870) bicarbonate and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.[5]

    • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

  • Enrichment of Labeled Peptides (if applicable):

    • For studying specific modifications like acetylation, incubate the desalted peptides with anti-acetyllysine antibody-conjugated beads for 4 hours at 4°C with gentle rotation to enrich for acetylated peptides.[5]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide samples by LC-MS/MS.

    • The mass shift introduced by the deuterated acetyl group will allow for the identification and quantification of newly synthesized and acetylated proteins.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general quantitative proteomics workflow and the PI3K/Akt signaling pathway, a crucial pathway in cellular proliferation and survival that can be studied using bioorthogonal reporters.

Quantitative Proteomics Workflow

Caption: A generalized workflow for quantitative proteomics using metabolic labeling.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates BAD Bad Akt->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

This compound presents a unique bioorthogonal chemical reporter with distinct properties of steric bulk and lipophilicity. While these characteristics can be leveraged for specific applications, such as enhancing metabolic stability or controlling molecular orientation, they also necessitate careful consideration of potential impacts on biological systems, including labeling efficiency and cytotoxicity.[7][8][12] This guide provides a framework for evaluating this compound in comparison to other reporters, emphasizing the need for empirical validation within the specific experimental context. The provided protocols and workflows offer a starting point for researchers to incorporate this and other bioorthogonal reporters into their studies to unravel complex biological processes.

References

Characterization of Triazoles Formed from 1-Azidoadamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthesis, characterization, and biological performance of 1,2,3-triazoles derived from 1-azidoadamantane. By leveraging the unique steric and lipophilic properties of the adamantane (B196018) cage, these triazole derivatives present a compelling scaffold for the development of novel therapeutic agents.

This guide details the prevalent synthetic methodologies, presents spectroscopic data for key compounds, and offers a comparative analysis of their biological activities against relevant alternatives. Experimental protocols for the synthesis and characterization are provided, alongside visualizations of key experimental workflows and associated signaling pathways to support further research and development.

Synthesis of 1-Adamantyl-1,2,3-Triazoles

The primary route for the synthesis of 1,4-disubstituted 1-(1-adamantyl)-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction involves the [3+2] cycloaddition of this compound with a terminal alkyne, yielding the corresponding 1,4-disubstituted triazole with high regioselectivity and efficiency.

A general experimental workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_workup Work-up & Purification azidoadamantane This compound reaction CuAAC Reaction azidoadamantane->reaction alkyne Terminal Alkyne (R-C≡CH) alkyne->reaction copper_source Cu(I) Source (e.g., CuSO4/Na-Ascorbate) copper_source->reaction solvent Solvent (e.g., tBuOH/H2O) solvent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing recrystallization Recrystallization/Chromatography washing->recrystallization product 1-(1-Adamantyl)-4-R-1,2,3-triazole recrystallization->product

Figure 1: General workflow for the synthesis of 1-adamantyl-1,2,3-triazoles via CuAAC.

Spectroscopic Characterization

The structural elucidation of the synthesized triazoles relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are fundamental for confirming the formation of the triazole ring and the adamantane substitution pattern.

Table 1: Representative NMR Data for 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole

¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
8.01 (s, 1H, triazole C5-H)147.5 (triazole C4)
7.85 (d, 2H, Ar-H)130.6 (Ar-C)
7.42 (t, 2H, Ar-H)128.8 (Ar-CH)
7.33 (t, 1H, Ar-H)128.1 (Ar-CH)
2.25 (br s, 3H, Ad-CH)125.7 (Ar-CH)
2.18 (br s, 6H, Ad-CH)119.8 (triazole C5)
1.78 (br s, 6H, Ad-CH₂)62.9 (Ad-C)
43.1 (Ad-CH)
35.9 (Ad-CH₂)
29.5 (Ad-CH)

Note: Adamantane proton and carbon signals often appear as broad singlets or multiplets due to complex coupling and conformational rigidity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The triazole ring typically exhibits characteristic absorption bands.

Table 2: Key IR Absorption Bands for 1-Adamantyl-1,2,3-triazoles

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic, adamantane)2950 - 2850
C=C (aromatic)1600 - 1450
N=N (triazole)1250 - 1100
C-N (triazole)1100 - 1000
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compounds and provides information about their fragmentation patterns.

Table 3: Mass Spectrometry Data for 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole

Ion m/z Interpretation
[M]⁺279.17Molecular Ion
[M - N₂]⁺251.18Loss of Nitrogen
[C₁₀H₁₅]⁺135.12Adamantyl Cation

Comparative Performance Analysis

The incorporation of the adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3] This section compares the biological activity of adamantane-containing triazoles to their non-adamantane counterparts.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of adamantane-triazole conjugates. A comparison with benzyl-substituted triazoles, which are structurally similar but lack the bulky, three-dimensional adamantane cage, can provide insights into the contribution of the adamantyl group.

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound S. aureus E. coli Reference
1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole>100>100
1-Benzyl-4-phenyl-1H-1,2,3-triazoleWeak to moderate inhibitionWeak inhibition
Adamantane-Triazole Glycoside 521-25 (inhibition zone, mm)-[4]
Non-adamantane Triazole Glycoside---

Note: Direct comparative MIC data between adamantyl and non-adamantyl triazoles with identical substitutions is limited in the literature. The data presented is indicative of general trends.

The results suggest that while simple 1-adamantyl-1,2,3-triazoles may have limited intrinsic antibacterial activity, their incorporation into more complex structures, such as glycosides, can lead to potent antimicrobial agents.[4] The bulky adamantane group can influence cell permeability and interaction with bacterial targets.

Antiviral Activity

Adamantane derivatives, such as amantadine, have a history as antiviral agents.[5] The evaluation of adamantane-containing triazoles for antiviral activity is therefore a logical pursuit.

Signaling Pathways of Biological Targets

The biological activity of adamantane-triazoles has been linked to the inhibition of specific enzymes, such as Src kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Understanding the signaling pathways in which these enzymes are involved is crucial for drug development.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[6] Dysregulation of Src signaling is frequently implicated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K/AKT Pathway Src->PI3K Ras Ras/MAPK Pathway Src->Ras Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K->Survival Ras->Proliferation Migration Cell Migration & Invasion Ras->Migration

Figure 2: Simplified Src kinase signaling pathway.

11β-HSD1 Signaling Pathway

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating intracellular glucocorticoid levels.[10] Inhibition of 11β-HSD1 is a therapeutic target for metabolic disorders like obesity and type 2 diabetes.

G Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GeneTranscription Gene Transcription GR->GeneTranscription MetabolicEffects Metabolic Effects (e.g., Gluconeogenesis) GeneTranscription->MetabolicEffects

Figure 3: Simplified 11β-HSD1 signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 1-(1-Adamantyl)-4-aryl-1H-1,2,3-triazoles

To a solution of the respective terminal alkyne (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (B8700270) (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.1 mmol).[1][2] The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 1-(1-adamantyl)-4-aryl-1H-1,2,3-triazole.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets for solid samples. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques. Data are reported as m/z ratios.

References

Adamantane Derivatives in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic cage-like structure of adamantane (B196018) has established it as a valuable pharmacophore in modern drug discovery. Its unique lipophilic and steric properties have been successfully leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of a diverse array of therapeutic agents. This guide provides a comparative overview of prominent adamantane derivatives across key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Antiviral Activity: Targeting Viral Ion Channels

Adamantane derivatives first gained prominence as antiviral agents, particularly against the influenza A virus. Amantadine (B194251) and its successor, rimantadine (B1662185), paved the way for this class of drugs.

Performance Comparison of Antiviral Adamantane Derivatives

The following table summarizes the in vitro antiviral activity of amantadine, rimantadine, and newer generation derivatives against influenza A viruses. A lower 50% inhibitory concentration (IC50) indicates greater potency.

DerivativeVirus StrainAssay TypeCell LineIC50 (µM)
Amantadine A/H3N2Plaque ReductionMDCK~1.0-5.0
Rimantadine A/H3N2Plaque ReductionMDCK~0.5-2.0
Glycyl-rimantadine A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11
Enol ester (R)-10 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1
Enol ester (S)-10 A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK13.7
Mechanism of Action: M2 Proton Channel Inhibition

Amantadine and rimantadine inhibit the influenza A virus M2 protein, which functions as a proton channel essential for viral uncoating and replication. By blocking this channel, these drugs prevent the release of the viral genome into the host cell.

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Virus Viral Particle Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Proton Influx (Uncoating) Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Endosome->M2_Channel Acidification Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blockade

Caption: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

1. Cell Culture and Virus Infection:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured to form a confluent monolayer in 6-well plates.

  • The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a diluted stock of influenza A virus for 1 hour at 37°C.

2. Compound Treatment:

  • Following infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the adamantane derivative and 0.5% agarose.

3. Plaque Formation and Visualization:

  • The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • The cells are then fixed with 10% formalin and stained with 0.1% crystal violet to visualize the plaques.

4. Data Analysis:

  • Plaques (clear zones) are counted, and the percentage of plaque reduction is calculated relative to the untreated virus control.

  • The IC50 value is determined from the dose-response curve.

Neuroprotective Applications: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have shown significant promise in the treatment of neurodegenerative disorders, most notably Alzheimer's disease. Memantine is a key example, functioning as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Mechanism of Action: NMDA Receptor Antagonism

In Alzheimer's disease, excessive glutamate (B1630785) levels can lead to excitotoxicity through the overactivation of NMDA receptors. Memantine, as an uncompetitive antagonist, blocks the NMDA receptor channel only when it is open, thereby preventing excessive Ca2+ influx while preserving normal synaptic function.[1]

NMDA_Antagonism cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Excessive Glutamate Presynaptic_Neuron->Glutamate Postsynaptic_Neuron Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR Overactivation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blockade

Caption: Memantine's antagonism of the NMDA receptor to prevent excitotoxicity.

Anticancer Potential: Emerging Derivatives and Mechanisms

Recent research has explored the application of adamantane derivatives in oncology, with several compounds demonstrating promising cytotoxic activity against various cancer cell lines.

Performance Comparison of Anticancer Adamantane Derivatives

The following table presents the in vitro anticancer activity of selected adamantane derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxicity.

DerivativeCancer Cell LineIC50 (µM)
Adamantyl Isothiourea Derivative 6 Hep-G2 (Hepatocellular Carcinoma)3.86[2]
Adamantyl Isothiourea Derivative 5 Hep-G2 (Hepatocellular Carcinoma)7.70[2]
4-bromobenzyl analogue 2 PC-3 (Prostate Cancer)< 25[2]
4-bromobenzyl analogue 2 MCF-7 (Breast Cancer)< 25[2]
2,2-bis(4-aminophenyl)adamantane HT-29 (Colon Cancer)0.1[3]
2,2-bis(4-aminophenyl)adamantane KM-12 (Colon Cancer)0.01[3]
2,2-bis(4-aminophenyl)adamantane SF-295 (CNS Cancer)0.059[3]
2,2-bis(4-aminophenyl)adamantane NCI/ADR-RES (Breast Cancer)0.079[3]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling

Certain adamantyl isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[2] This pathway is a key regulator of inflammation, which is often dysregulated in cancer.

TLR4_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Adamantyl_Isothiourea Adamantyl Isothiourea Adamantyl_Isothiourea->TLR4 Inhibition

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

1. Cell Seeding:

  • Cancer cells (e.g., Hep-G2, PC-3, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

2. Compound Treatment:

  • The cells are treated with various concentrations of the adamantane derivatives and incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Antidiabetic Applications: DPP-4 Inhibition

Adamantane's structural features have been incorporated into a new class of oral hypoglycemic agents, the dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin (B632) and vildagliptin.

Mechanism of Action: Enhancing Incretin (B1656795) Signaling

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, adamantane-containing drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.

DPP4_Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Pancreatic_Beta_Cells Pancreatic β-cells Incretins->Pancreatic_Beta_Cells Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Suppression Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Glucose-dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Adamantane_DPP4i Saxagliptin/ Vildagliptin Adamantane_DPP4i->DPP4 Inhibition

Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.

Pharmacokinetic Properties: A Comparative Overview

The adamantane moiety significantly influences the pharmacokinetic profiles of drugs. The following table provides a comparative summary of key pharmacokinetic parameters for several adamantane derivatives.[1]

ParameterAmantadineRimantadineMemantineAdapalene
Bioavailability (%) 86-90>90~100Low (topical)
Tmax (hours) ~2-4 (IR)~63-8N/A (topical)
Plasma Protein Binding (%) ~67~40~45N/A (topical)
Volume of Distribution (Vd) 3-8 L/kgNot fully characterized9-11 L/kgDistributes in epidermis/dermis
Metabolism MinimalExtensive (liver)Partial hepatic~25% (glucuronides)
Primary Route of Excretion Urine (90% unchanged)UrineUrineBile
Half-life (t1/2) (hours) ~12-18~24-36~60-80N/A (topical)
Experimental Protocol: Clinical Pharmacokinetic Study

The determination of pharmacokinetic parameters for orally administered adamantane derivatives typically involves a single-dose, crossover study in healthy volunteers.[1]

1. Study Design and Dosing:

  • Healthy adult volunteers are recruited and, after an overnight fast, receive a single oral dose of the adamantane derivative.

2. Blood Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

3. Plasma Analysis:

  • Blood samples are centrifuged to separate the plasma, which is then analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify the drug and its metabolites.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), Vd (volume of distribution), clearance, and t1/2 (half-life).

Pharmacokinetic_Workflow Start Start: Healthy Volunteers Dosing Single Oral Dose of Adamantane Derivative Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis Quantification by HPLC-MS/MS Plasma_Separation->Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->Data_Analysis End End: Determine PK Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->End

Caption: General workflow for a clinical pharmacokinetic study of an oral adamantane derivative.

References

1-Azidoadamantane in Bioconjugation: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical label is paramount to the success of downstream applications. For researchers, scientists, and drug development professionals, an ideal label offers high efficiency, specificity, and biocompatibility. 1-Azidoadamantane, a bulky, tertiary azide (B81097), presents a unique case. This guide provides an objective comparison of its performance in the two most common azide-alkyne cycloaddition reactions, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other commonly used azide labels.

Executive Summary

Experimental evidence strongly suggests that the steric bulk of the adamantyl group significantly hinders the reactivity of this compound, particularly in SPAAC reactions with sterically demanding cyclooctynes. While it may participate in CuAAC reactions, its efficiency is expected to be considerably lower than that of less sterically hindered primary and secondary azides. Consequently, for most bioconjugation applications requiring high efficiency and rapid kinetics, alternative azide labels are recommended.

Quantitative Performance Comparison

The efficiency of bioconjugation reactions is critically dependent on the reaction kinetics, which are influenced by factors such as steric hindrance and the electronic properties of the reactants. The following tables summarize the quantitative data on the performance of different azide labels in CuAAC and SPAAC reactions.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Rates

Azide TypeExample AzideCyclooctyne (B158145)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Observations
Primary Alkyl2-AzidoethanolBCN0.024Fast reaction with sterically non-demanding cyclooctyne.
ADIBO0.90Very fast reaction with sterically demanding cyclooctyne.
Secondary Alkyl2-AzidopropanolBCN0.012Similar reactivity to primary azide with non-demanding cyclooctyne.
ADIBO0.25Slower than primary azide, but still efficient.
Tertiary Alkyl 2-Azido-2-methylpropanol BCN 0.018 Similar reactivity to primary and secondary azides with non-demanding cyclooctyne.
ADIBO 4.7 x 10⁻⁶ Drastic reduction in reactivity (five orders of magnitude lower than primary azide) due to steric hindrance. [1]
Tertiary Alkyl (Adamantyl) This compound - Data not available, but expected to be very low with sterically demanding cyclooctynes. The bulky adamantyl group is expected to cause severe steric hindrance.

BCN: Bicyclo[6.1.0]nonyne (a sterically non-demanding cyclooctyne) ADIBO: Azodibenzocyclooctyne (a sterically demanding cyclooctyne)

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Qualitative Comparison

Azide TypeExample AzideExpected Relative ReactivityKey Observations
Primary AlkylBenzyl AzideHighGenerally fast and high-yielding.
Secondary Alkyl1-AzidoethylbenzeneModerateSlower reaction rates compared to primary azides due to increased steric bulk.
Tertiary Alkyl This compound Low to Very Low The bulky adamantyl group is expected to significantly impede the approach of the alkyne and the copper catalyst, leading to very slow reaction rates and low yields.
ArylPhenyl AzideHighReactivity is influenced by electronic effects; electron-withdrawing groups can accelerate the reaction.

Experimental Protocols

To facilitate a direct comparison of the efficiency of this compound with other azide labels, the following generalized experimental protocols for CuAAC and SPAAC reactions can be adapted.

General Protocol for Comparative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a method for comparing the reaction yield of different azide-labeled biomolecules with an alkyne-functionalized probe.

Materials:

  • Azide-labeled biomolecules (e.g., primary, secondary, and this compound-labeled protein)

  • Alkyne-functionalized probe (e.g., alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., EDTA)

  • Analytical tools (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

  • Prepare stock solutions of all reagents in an appropriate buffer (e.g., PBS).

  • In separate reaction tubes, combine the azide-labeled biomolecule (final concentration, e.g., 10 µM) and the alkyne-probe (final concentration, e.g., 100 µM).

  • Prepare a fresh premix of CuSO₄ and THPTA ligand (e.g., 1:5 molar ratio).

  • Initiate the reaction by adding the CuSO₄/ligand premix (final concentration, e.g., 50 µM Cu) followed by freshly prepared sodium ascorbate (final concentration, e.g., 1 mM).

  • Incubate the reactions at room temperature for a defined period (e.g., 1 hour).

  • Quench the reaction by adding a quenching solution.

  • Analyze the reaction products to determine the extent of bioconjugation for each azide label.

General Protocol for Comparative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a method to compare the reaction kinetics of different azide labels with a strained cyclooctyne.

Materials:

  • Azide-labeled small molecules (e.g., primary, secondary, and this compound derivatives)

  • Strained cyclooctyne (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical instrument for monitoring reaction progress (e.g., NMR, UV-Vis, or fluorescence spectroscopy)

Procedure:

  • Prepare stock solutions of the azide compounds and the strained cyclooctyne in the reaction buffer.

  • In a suitable reaction vessel for the analytical instrument, mix the azide compound with a molar excess of the strained cyclooctyne.

  • Initiate the reaction and immediately begin monitoring the change in a specific signal over time (e.g., disappearance of the cyclooctyne absorbance or appearance of the product fluorescence).

  • Record data at regular intervals until the reaction reaches completion or a significant amount of product has formed.

  • Calculate the second-order rate constant (k₂) for each azide by plotting the appropriate kinetic data.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the experimental workflows and the concept of steric hindrance.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Analysis Azide-labeled\nBiomolecule Azide-labeled Biomolecule Reaction Mix Reaction Mix Azide-labeled\nBiomolecule->Reaction Mix Alkyne/Cyclooctyne\nProbe Alkyne/Cyclooctyne Probe Alkyne/Cyclooctyne\nProbe->Reaction Mix Purification Purification Reaction Mix->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for bioconjugation.

steric_hindrance cluster_primary Primary Azide cluster_adamantyl This compound N3_p N₃ R_p R N3_p->R_p less hindered N3_a N₃ Adamantyl Adamantyl (bulky) N3_a->Adamantyl severely hindered Alkyne Alkyne Alkyne->N3_p Efficient approach Alkyne->N3_a Hindered approach

Caption: Steric hindrance of this compound impacting alkyne approach.

Conclusion

The available data and chemical principles strongly indicate that this compound is a suboptimal choice for most bioconjugation applications due to the severe steric hindrance imposed by the bulky adamantyl group. This is particularly evident in SPAAC reactions with sterically demanding cyclooctynes, where its reactivity is dramatically reduced compared to less hindered primary and secondary azides. While it may participate in CuAAC reactions, its efficiency is anticipated to be significantly lower.

For researchers seeking high reaction rates, yields, and overall efficiency in their bioconjugation strategies, primary alkyl azides or electronically activated aryl azides are generally superior choices for both CuAAC and SPAAC reactions. The selection of the appropriate azide label should always be guided by the specific requirements of the experimental system, including the nature of the biomolecule, the reaction partner, and the desired outcome.

References

A Head-to-Head Comparison: 1-Azidoadamantane vs. 1-Ethynyladamantane in Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, bioconjugation, and materials science, the adamantane (B196018) scaffold stands out for its unique combination of rigidity, lipophilicity, and biocompatibility.[1][2] When functionalized with bioorthogonal handles such as azides and alkynes, adamantane derivatives become powerful building blocks for creating complex molecular architectures via "click chemistry."[3][4] This guide provides a detailed comparison of two key adamantane-based click chemistry reagents: 1-azidoadamantane and 1-ethynyladamantane (B1297099), offering researchers, scientists, and drug development professionals a data-driven perspective on their respective applications and performance.

Core Properties and Applications

Both this compound and 1-ethynyladamantane leverage the desirable properties of the adamantane core. This rigid, diamondoid structure enhances the metabolic stability of drug candidates and provides a three-dimensional scaffold that can improve binding affinity to biological targets.[5][6] Its lipophilic nature aids in crossing cellular membranes, a crucial factor in drug delivery.[1][2]

This compound is primarily employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[7] This makes it particularly suitable for applications in living systems where the cytotoxicity of copper catalysts is a concern.[7] Its utility is prominent in bioconjugation, allowing for the attachment of adamantane to biomolecules to enhance their therapeutic properties.[3]

1-Ethynyladamantane , on the other hand, is the workhorse for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8] CuAAC is known for its speed and efficiency, making it a preferred choice for material synthesis and in vitro bioconjugation where the presence of copper is tolerable. Applications include the development of high-performance polymers and functionalized surfaces.[9]

Performance in Click Chemistry: A Quantitative Comparison

The choice between this compound and 1-ethynyladamantane often comes down to the specific requirements of the application, particularly the need for biocompatibility versus reaction speed. The following tables summarize key quantitative data for the types of click reactions these molecules participate in. Note: Direct comparative kinetic data for this compound and 1-ethynyladamantane is scarce in the literature. The data presented below is for representative click chemistry reactions with structurally similar azides and alkynes to provide a reasonable basis for comparison.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics (Representative Data)

This table reflects the typical reactivity of an azide, like this compound, with commonly used strained cyclooctynes in copper-free click chemistry.

Cyclooctyne (B158145) PartnerAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 0.3Various25
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.03 - 0.07Various25
DIBACBenzyl Azide~0.3Methanol (B129727)25

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics (Representative Data)

This table illustrates the typical reactivity of a terminal alkyne, such as 1-ethynyladamantane, in a copper-catalyzed click reaction.

Alkyne PartnerAzide PartnerCatalyst SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
PhenylacetyleneBenzyl AzideCu(I)~1 - 100Various
Propargyl AlcoholBenzyl AzideCu(I)~1 - 50Aqueous Buffers
YnaminesBenzyl AzideCu(I)Up to 1000Various

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for SPAAC and CuAAC reactions that can be adapted for use with this compound and 1-ethynyladamantane.

Protocol 1: General Procedure for SPAAC Bioconjugation with this compound

This protocol describes the conjugation of this compound to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • DBCO-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the DBCO-functionalized biomolecule in PBS to the desired final concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • To the solution of the DBCO-functionalized biomolecule, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10% to maintain the integrity of the biomolecule.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

  • Monitoring:

    • The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugates), HPLC, or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting adamantane-conjugated biomolecule to remove excess this compound and other small molecules. This can be achieved by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: General Procedure for CuAAC Polymer Synthesis with 1-Ethynyladamantane

This protocol outlines the synthesis of an adamantane-containing polymer by reacting 1-ethynyladamantane with an azide-functionalized monomer or polymer.

Materials:

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the azide-functionalized monomer/polymer (1.0 equiv) and 1-ethynyladamantane (1.0-1.2 equiv).

    • Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

  • Reaction Initiation:

    • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Progress:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane) to afford the pure adamantane-containing polymer.

  • Characterization:

    • Characterize the resulting polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and polydispersity), and thermal analysis (e.g., TGA and DSC).

Visualizing Workflows and Pathways

To further clarify the applications and experimental processes involving these adamantane derivatives, the following diagrams illustrate a key drug delivery concept and a typical experimental workflow.

G cluster_0 Adamantane-Cyclodextrin Host-Guest Interaction for Targeted Drug Delivery NP Adamantane-Functionalized Nanoparticle (Guest) Complex Supramolecular Complex NP->Complex Host-Guest Interaction CD Cyclodextrin-Targeting Ligand (Host) CD->Complex Cell Target Cell with Receptors Complex->Cell Targeting Internalization Receptor-Mediated Endocytosis Cell->Internalization Binding DrugRelease Drug Release Internalization->DrugRelease G cluster_1 General Workflow for Bioconjugation and Analysis Start Start: Biomolecule & Adamantane Reagent Reaction Click Reaction (SPAAC or CuAAC) Start->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Characterization Application Downstream Application (e.g., Cell-based assay, Material testing) Characterization->Application

References

A Comparative Guide to the Kinetic Analysis of 1-Azidoadamantane Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioorthogonal ligation chemistry is paramount for the successful synthesis of complex biomolecular conjugates. 1-Azidoadamantane, with its unique sterically hindered and rigid three-dimensional structure, presents distinct reactivity in cycloaddition reactions. This guide provides an objective comparison of the kinetic performance of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, supported by experimental data and detailed protocols to inform experimental design.

Quantitative Kinetic Data Comparison

The reactivity of azides in cycloaddition reactions is significantly influenced by both electronic and steric factors. The bulky adamantyl group of this compound plays a crucial role in its kinetic profile, particularly in strain-promoted reactions with sterically demanding alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In SPAAC, the reaction rate is highly dependent on the structure of the cyclooctyne (B158145). With a less sterically hindered cyclooctyne like bicyclo[6.1.0]non-4-yne (BCN), tertiary azides such as this compound exhibit reaction rates comparable to primary and secondary azides. However, when a more sterically demanding cyclooctyne such as azadibenzocyclooctyne (ADIBO or DBCO) is used, the reactivity of this compound drops significantly.[1] This differential reactivity can be exploited for chemoselective ligations.

Azide (B81097)CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
This compound (Tertiary) BCNSimilar to primary/secondary azidesCDCl₃25
This compound (Tertiary) ADIBOSignificantly lower than primary/secondary azidesCDCl₃25
Benzyl (B1604629) Azide (Primary)BCN~0.06 - 0.1Various25
Benzyl Azide (Primary)DBCO~0.6 - 1.0Various25
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC reactions, steric hindrance around the azide can also influence the reaction rate by impeding the approach of the alkyne to the copper-azide complex. While CuAAC is generally very fast, sterically hindered azides may require optimized catalytic systems or longer reaction times to achieve high yields.[3][4] The reaction is generally less sensitive to the steric bulk of the azide compared to SPAAC with hindered cyclooctynes.

Experimental Protocols

Accurate kinetic analysis is crucial for comparing the efficacy of different cycloaddition reactions. Below are detailed protocols for determining reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy

This protocol is suitable for determining the second-order rate constant of the reaction between this compound and a strained alkyne.

Materials:

  • This compound

  • Strained alkyne (e.g., BCN or DBCO)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent.

    • Prepare a stock solution of the strained alkyne in the same deuterated solvent.

    • Prepare a stock solution of the internal standard.

    • In an NMR tube, combine known volumes of the this compound and internal standard stock solutions.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the initial mixture (t=0) to determine the initial concentration of this compound relative to the internal standard.

    • Initiate the reaction by adding a known volume of the strained alkyne stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant proton (e.g., a proton on the alkyne or a proton near the azide on the adamantane (B196018) cage) and a stable proton of the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point using the relative integration values.

    • For a pseudo-first-order reaction (if one reactant is in large excess), plot the natural logarithm of the reactant concentration versus time. The plot should be linear, and the pseudo-first-order rate constant can be determined from the slope.

    • For a second-order reaction with equimolar initial concentrations, plot the inverse of the reactant concentration versus time. The plot should be linear, and the second-order rate constant (k₂) is the slope of the line.

Protocol 2: Competitive SPAAC Reaction Monitored by ¹H NMR

This protocol demonstrates the chemoselectivity of different azides towards a sterically hindered cyclooctyne.

Materials:

  • This compound (tertiary azide)

  • A primary or secondary azide (e.g., benzyl azide)

  • A sterically hindered cyclooctyne (e.g., ADIBO)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, prepare a solution containing equimolar amounts of this compound, the primary/secondary azide, and the internal standard in the deuterated solvent.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the sterically hindered cyclooctyne to the NMR tube.

    • Acquire spectra at regular intervals to monitor the disappearance of the starting azides and the appearance of the corresponding triazole products.

  • Data Analysis:

    • By comparing the rates of consumption of the two different azides, the chemoselectivity of the reaction can be determined. The significant difference in the rate of disappearance will highlight the lower reactivity of the sterically hindered this compound with the bulky cyclooctyne.[1]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the mechanisms and experimental processes.

SPAAC_Mechanism Azide This compound TS [3+2] Cycloaddition Transition State Azide->TS Alkyne Strained Cyclooctyne (e.g., BCN, DBCO) Alkyne->TS Product 1,2,3-Triazole Product TS->Product Concerted

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI_Catalyst Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI_Catalyst->Cu_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne Cu_Azide_Complex Copper-Azide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Azide This compound Metallacycle Six-Membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI_Catalyst + H⁺ Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

NMR_Workflow Start Prepare Stock Solutions (Azide, Alkyne, Internal Standard) Mix Combine Azide and Standard in NMR Tube Start->Mix Initial_Scan Acquire Initial ¹H NMR Spectrum (t=0) Mix->Initial_Scan Initiate Add Alkyne to Initiate Reaction Initial_Scan->Initiate Time_Series Acquire ¹H NMR Spectra at Regular Time Intervals Initiate->Time_Series Analysis Integrate Signals and Calculate Concentrations Time_Series->Analysis Plot Plot Concentration vs. Time (or ln[conc] vs. time / 1/[conc] vs. time) Analysis->Plot Result Determine Second-Order Rate Constant (k₂) Plot->Result

Caption: Experimental workflow for kinetic analysis of cycloaddition reactions by ¹H NMR.

Conclusion

The kinetic analysis of this compound cycloaddition reactions reveals a significant dependence on steric factors. In SPAAC reactions, the choice of the cyclooctyne partner is critical; while reactions with sterically accessible alkynes like BCN are efficient, the use of bulky cyclooctynes such as DBCO derivatives results in a dramatic decrease in the reaction rate. This predictable disparity in reactivity allows for the design of sophisticated, chemoselective ligation strategies. For CuAAC reactions, while generally rapid, the steric bulk of the adamantyl group may still necessitate optimization of the catalytic system for efficient conversion. This guide provides researchers with the foundational data and protocols to make informed decisions when employing this compound in the synthesis of novel conjugates and materials, ensuring the selection of the most appropriate cycloaddition chemistry for their specific application.

References

Unveiling Molecular Interactions: A Comparative Guide to 1-Azidoadamantane in Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions within the intricate cellular environment is paramount. 1-Azidoadamantane, a versatile chemical probe, offers a unique tool for these investigations. This guide provides a comprehensive comparison of this compound with other common photoaffinity labeling probes, supported by experimental data and detailed protocols to aid in the design and execution of robust cross-reactivity studies.

This compound is a nitrogen-containing compound featuring a distinctive azido (B1232118) functional group and a stable adamantane (B196018) structure.[1] Its utility spans organic synthesis, materials science, and notably, bioconjugation and click chemistry, which are essential in drug discovery and development.[1] When utilized as a photoaffinity label, the azido group can be photoactivated to form a highly reactive nitrene intermediate, which then covalently bonds to nearby molecules, enabling the identification of binding partners in complex biological samples.[2][3]

Performance Comparison with Alternative Photoaffinity Probes

The choice of a photoreactive group is critical in designing a chemical probe, as it dictates the probe's reactivity and potential for non-specific binding. While direct comparative cross-reactivity studies for this compound are not extensively documented, its performance can be inferred by comparing the properties of alkyl azides to other common photoaffinity probes such as aryl azides, benzophenones, and diazirines.

Photoreactive GroupReactive IntermediateKey AdvantagesKey Disadvantages
Alkyl Azide (B81097) (e.g., this compound) NitreneRelatively small size; can be less sterically hindering.Can be less stable than aryl azides; potential for intramolecular rearrangement.
Aryl Azide NitreneGenerally more stable than alkyl azides; well-established use in photoaffinity labeling.[3][4]Can be bulky; may alter the binding affinity of the parent molecule.
Benzophenone Triplet KetoneHigh reactivity towards C-H bonds; less prone to rearrangement.Larger size; requires longer wavelength for activation which can potentially damage biological samples.
Diazirine CarbeneSmallest photoreactive group; highly reactive carbene intermediate; activated by less damaging UV light (350 nm).[2]Can be synthetically challenging to incorporate; potential for side reactions.

Experimental Protocols

Effective target identification using this compound-based probes in complex mixtures, such as cell lysates or living cells, requires carefully designed experimental workflows. The following protocols outline the key steps for photoaffinity labeling and subsequent target identification.

General Workflow for Photoaffinity Labeling and Target Identification

This workflow outlines the key steps from probe incubation to protein identification.

G cluster_0 Cellular Incubation & Labeling cluster_1 Sample Preparation cluster_2 Target Enrichment & Identification A Incubate cells with This compound probe B UV Irradiation (e.g., 254 nm) to generate nitrene A->B C Covalent cross-linking to target proteins B->C D Cell Lysis C->D E Click Chemistry: Addition of reporter tag (e.g., biotin) D->E F Affinity Purification (e.g., streptavidin beads) E->F G Proteolytic Digestion F->G H Mass Spectrometry (LC-MS/MS) G->H I Protein Identification H->I

Caption: A typical workflow for photoaffinity labeling using a this compound probe.

Detailed Methodologies

1. Probe Incubation:

  • Prepare a stock solution of the this compound-containing probe in a suitable solvent (e.g., DMSO).

  • Add the probe to the cell culture medium or cell lysate at a final concentration determined by titration experiments (typically in the low micromolar range).

  • Incubate for a sufficient period to allow for binding to the target protein(s). This time will vary depending on the specific probe and target.

2. Photo-Crosslinking:

  • Expose the sample to UV light at the appropriate wavelength to activate the azide group. For alkyl azides, this is typically around 254 nm.

  • The duration and intensity of UV exposure should be optimized to maximize cross-linking while minimizing damage to the biological sample.

3. Click Chemistry for Reporter Tag Conjugation:

  • Following cell lysis (for cellular experiments), the azide group on the covalently bound probe can be used for a click reaction.

  • A common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, which is linked to an alkyne.

  • This allows for the subsequent enrichment and visualization of the labeled proteins.[1]

4. Target Enrichment and Identification:

  • If a biotin tag was used, the labeled proteins can be enriched from the complex mixture using streptavidin-coated beads.

  • The enriched proteins are then eluted from the beads.

  • The eluted proteins are typically separated by SDS-PAGE and visualized, or directly subjected to in-solution or in-gel proteolytic digestion (e.g., with trypsin).

  • The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the proteins that were covalently labeled by the this compound probe.[5][6]

Investigating Signaling Pathways

Photoaffinity labeling with probes like this compound can be a powerful tool to elucidate the components of signaling pathways. By identifying the direct binding partners of a small molecule, researchers can map its mechanism of action and its effects on cellular communication networks.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Probe Intervention A External Signal B Receptor A->B Binding C Kinase 1 B->C D Kinase 2 C->D Phosphorylation E Transcription Factor D->E Activation F Gene Expression E->F G Cellular Effect F->G Probe This compound Probe Probe->D Inhibition/Modulation

Caption: A generalized signaling pathway and a potential point of intervention for a chemical probe.

This diagram illustrates a hypothetical scenario where a this compound-based probe is used to identify its interaction with "Kinase 2," thereby elucidating its mechanism of action within this signaling cascade.

Mitigating Off-Target Effects

A significant challenge in drug development is understanding and minimizing off-target effects, which can lead to toxicity and clinical trial failures.[7][8] Photoaffinity labeling can proactively identify these unintended interactions. By using a this compound probe derived from a drug candidate, researchers can perform proteome-wide screening to identify not only the intended target but also any off-target binding proteins. This information is crucial for optimizing the drug's selectivity and safety profile.

References

Performance of 1-Azidoadamantane in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the sterically hindered yet highly reactive 1-azidoadamantane, understanding its behavior in various solvent systems is paramount for reaction optimization, purification, and overall experimental success. This guide provides a comparative analysis of this compound's performance, supported by predictive data based on structural analogs and detailed experimental protocols to generate quantitative data.

Executive Summary

This compound, a bulky, nucleophilic alkyl azide (B81097), is a valuable building block in organic synthesis, particularly in click chemistry and the development of novel therapeutics and materials.[1][2] Its rigid, diamondoid cage structure imparts unique stability and lipophilicity, which in turn dictates its solubility and reactivity profile.[2] While specific quantitative data on its performance across a range of solvents is sparse in published literature, a qualitative understanding can be derived from the behavior of related adamantane (B196018) derivatives. This guide outlines the expected performance of this compound and provides robust protocols for its quantitative assessment.

Predicted Solubility Profile of this compound

The solubility of this compound is governed by the interplay between its large, nonpolar adamantane core and the polar azide functional group. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The parent adamantane is known to be soluble in nonpolar organic solvents and virtually insoluble in water.[3] The addition of a polar group is expected to increase solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneGood to ModerateThe large, nonpolar adamantane cage will interact favorably with nonpolar solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THFGood to ModerateThese solvents can solvate both the nonpolar adamantane core and the polar azide group, offering a good balance for dissolution.
Polar Protic Methanol, EthanolModerate to LowWhile the azide group can interact with protic solvents, the large hydrophobic adamantane moiety will limit overall solubility.
Aqueous WaterPoorThe high lipophilicity of the adamantane structure is expected to result in very low water solubility.

Comparative Performance in Chemical Reactions

The choice of solvent can significantly impact reaction kinetics and yields. For reactions involving this compound, such as the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), solvent polarity and the solubility of all reactants and catalysts are crucial factors.

Key Considerations for Solvent Selection in Reactions:

  • Reactant and Catalyst Solubility: All components of the reaction mixture should be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction.

  • Reaction Kinetics: Polar aprotic solvents like DMSO and DMF are known to accelerate many organic reactions, including cycloadditions. However, the optimal solvent must be determined empirically.

  • Work-up and Purification: The ease of solvent removal and compatibility with the purification method (e.g., crystallization, chromatography) should be considered.

The steric bulk of the adamantyl group can influence the reactivity of the azide. Compared to linear or less hindered azides like benzyl (B1604629) azide, this compound may exhibit slower reaction rates due to steric hindrance at the reaction center.[4][5] However, its nucleophilicity remains high, making it an effective reactant in many cases.[1]

Table 2: Template for Quantitative Comparison of this compound Performance in a CuAAC Reaction

Solvent SystemAlkyne Substrate SolubilityReaction Time (h)Yield (%)Notes
THF User-determinedUser-determinedUser-determinede.g., Homogeneous, ease of removal
DMSO User-determinedUser-determinedUser-determinede.g., High boiling point, potential for higher rates
DMF User-determinedUser-determinedUser-determinede.g., Good solvent for a wide range of reactants
Acetonitrile User-determinedUser-determinedUser-determinede.g., Lower boiling point than DMSO/DMF
Toluene User-determinedUser-determinedUser-determinede.g., Suitable for less polar reactants
t-BuOH/H₂O (1:1) User-determinedUser-determinedUser-determinede.g., "Green" solvent system, product may precipitate

Experimental Protocols

To facilitate the generation of quantitative data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility using the Isothermal Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., dodecane (B42187) for GC analysis)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial, ensuring there is undissolved solid.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe fitted with a syringe filter.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Add a known concentration of an internal standard.

    • Analyze the sample by GC or HPLC.

    • Determine the concentration of this compound by comparing its peak area to that of the internal standard against a pre-established calibration curve.

  • Data Presentation: Record the solubility in g/100 mL or mol/L for each solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute sample and add internal standard E->F G Analyze by GC or HPLC F->G H Calculate concentration from calibration curve G->H

Workflow for Quantitative Solubility Determination
Protocol 2: Comparative Analysis of Reaction Performance via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol allows for the comparison of reaction yields and rates for the CuAAC reaction of this compound in different solvent systems.

Materials and Equipment:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Selected solvents (anhydrous, if necessary)

  • Reaction vials with septa

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stir plate and stir bars

  • Thin-layer chromatography (TLC) plates and developing system

  • GC-MS or NMR for reaction monitoring and product characterization[6]

  • Internal standard for quantitative analysis (e.g., naphthalene)

Procedure:

  • Reaction Setup: In a reaction vial under an inert atmosphere, dissolve this compound (1.0 eq.), the terminal alkyne (1.0 eq.), and an internal standard in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (e.g., 5 mol%) and sodium ascorbate (e.g., 10 mol%) in a small amount of the reaction solvent (if soluble) or water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture and stir vigorously at a constant temperature (e.g., room temperature).

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot from the reaction mixture, quench it (e.g., with a dilute EDTA solution), and analyze by TLC, GC-MS, or NMR to monitor the consumption of starting materials and the formation of the triazole product.[6][7]

  • Determination of Yield: Once the reaction has gone to completion (as determined by monitoring), work up the reaction mixture (e.g., by extraction). Purify the product (e.g., by column chromatography) and determine the isolated yield. For a more direct comparison of reaction efficiency, quantitative analysis of the crude reaction mixture using the internal standard can be performed.

  • Data Analysis: Plot the concentration of the product versus time to compare the initial reaction rates in different solvents. Compare the final isolated yields.

G cluster_setup Reaction Setup cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Dissolve this compound, alkyne, and internal standard in solvent C Add catalyst to initiate reaction A->C B Prepare solution of CuSO4 and Sodium Ascorbate B->C D Stir at constant temperature C->D E Withdraw aliquots at time intervals D->E F Analyze by TLC, GC-MS, or NMR E->F G Determine reaction rate and yield F->G

Workflow for Comparative Reaction Performance Analysis

Conclusion

While a comprehensive, publicly available dataset on the performance of this compound in various solvent systems is currently limited, its structural characteristics provide a solid foundation for predicting its behavior. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocols provided in this guide offer a reliable and systematic approach to generating this crucial information. By systematically evaluating solubility and reaction performance, the optimal conditions for the use of this compound in any given application can be effectively determined.

References

Safety Operating Guide

Proper Disposal of 1-Azidoadamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

1-Azidoadamantane (C₁₀H₁₅N₃) is an organic azide (B81097) that, while possessing greater stability than many low molecular weight azides, requires careful handling and adherence to strict disposal protocols due to its potential hazards.[1][2][3] Organic azides are a class of energetic compounds that can be sensitive to heat, light, shock, and pressure, and may be toxic.[1][4] This guide provides detailed, step-by-step procedures for the safe disposal of this compound to ensure laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

    • Eye Protection: Safety glasses with side shields or goggles must be worn.[6]

    • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7] For operations that may generate dust, a NIOSH-approved respirator is recommended.

    • Lab Coat: A standard laboratory coat is required to protect from skin contact.[6]

  • Handling:

    • Avoid using metal utensils, such as spatulas, to handle this compound to prevent the formation of highly sensitive metal azides.[2][4][8] Use plastic or glass spatulas instead.[2]

    • Do not use halogenated solvents (e.g., dichloromethane, chloroform) as a reaction medium with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[4][5]

    • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]

    • Ground glass joints on glassware should be handled with care to avoid friction, which could potentially lead to detonation.[2]

Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to first deactivate it chemically. For most laboratory settings, direct disposal of small quantities is the most straightforward and safest approach. Chemical deactivation is a viable option but must be performed by trained personnel in a controlled environment.

G start This compound Waste Generated decision Chemical deactivation feasible and safe in your facility? start->decision direct_disposal Direct Disposal as Hazardous Waste (Recommended) decision->direct_disposal No / Unsure deactivation Chemical Deactivation (Reduction to Amine) decision->deactivation Yes collect_direct Collect in a designated, compatible waste container. Label clearly. direct_disposal->collect_direct perform_deactivation Perform deactivation protocol (e.g., Staudinger Reaction). deactivation->perform_deactivation ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) collect_direct->ehs_pickup verify_deactivation Verify complete reaction via analytical method (e.g., TLC). perform_deactivation->verify_deactivation collect_deactivated Collect deactivated waste and label appropriately. verify_deactivation->collect_deactivated collect_deactivated->ehs_pickup

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This method is the most common and safest for laboratories that do not have the specific setup for chemical deactivation.

  • Waste Collection:

    • Collect all waste this compound, including unused product and any grossly contaminated disposable materials (e.g., weigh boats, contaminated wipes), in a designated hazardous waste container.[9]

    • The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.[9]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[4][9] Ensure the label also includes the hazard characteristics (e.g., Flammable Solid).[10][11][12]

  • Segregation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[13]

    • Crucially, azide-containing waste must be kept separate from acidic wastes.[4][5][8]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][9]

Method 2: Chemical Deactivation Prior to Disposal

Chemical deactivation, typically through reduction to the corresponding amine, renders the compound non-explosive. This procedure should only be undertaken by personnel experienced with such reactions and with appropriate safety measures in place.[13]

Experimental Protocol: Deactivation via Staudinger Reaction

The Staudinger reaction reduces the azide to an amine using a phosphine, such as triphenylphosphine (B44618).

  • Setup:

    • Perform the entire procedure in a chemical fume hood.

    • Use a round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Dilute the this compound waste with a suitable non-halogenated solvent (e.g., THF, diethyl ether).

    • Slowly add a molar excess (at least 1.1 equivalents) of triphenylphosphine to the stirred solution at room temperature. The reaction is typically exothermic and will evolve nitrogen gas. Ensure adequate ventilation.

  • Reaction Time and Verification:

    • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.[13]

    • Before disposal, it is critical to verify that all the azide has been consumed. This can be confirmed using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).[13]

  • Disposal of Deactivated Waste:

    • Once the deactivation is confirmed to be complete, the resulting amine solution should be collected as hazardous waste.

    • Label the container with the names of all constituents (e.g., "1-Adamantanamine, Triphenylphosphine oxide, THF") and arrange for disposal through your EHS department.

Quantitative Data and Stability Assessment

The stability of organic azides can be generally assessed by their carbon-to-nitrogen (C/N) ratio.[4]

ParameterValue/GuidelineSource
Chemical Formula C₁₀H₁₅N₃[10]
Molecular Weight 177.25 g/mol [10]
Carbon Atoms (Nc) 10
Nitrogen Atoms (Nn) 3
(Nc + No) / Nn Ratio (10 + 0) / 3 = 3.33[3]
Stability Assessment A ratio of ≥ 3 suggests the compound can be isolated and stored in pure form (with precautions).[3]
Storage Temperature 2-8°C[10][11]
Flash Point 85 °C (185 °F) - closed cup[10][11]
Hazard Classification Flammable Solid[10][11]

Note: While the C/N ratio of this compound suggests it is one of the more stable organic azides, all organic azides should be treated as potentially explosive and handled with extreme caution.[1][4][5]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Clear the area of personnel and alert your supervisor and EHS.[7]

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources if it is safe to do so.[7][12]

  • Cleanup:

    • For solid spills, avoid generating dust.[7][9]

    • Use non-sparking tools to gently sweep or collect the material.[7]

    • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[2][7][9]

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.[9]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling 1-Azidoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 1-Azidoadamantane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety.

Hazard Identification and Quantitative Data

This compound is a flammable solid and, like other organic azides, is a potentially energetic compound that requires careful handling.[1][2] Organic azides can be sensitive to heat, shock, friction, or light and may undergo explosive decomposition under certain conditions.[3][4]

Physical and Chemical Properties:

PropertyValueCitations
CAS Number 24886-73-5
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance White to off-white crystalline powder/solid[1][5]
Melting Point 80-82 °C[5]
Flash Point 85 °C (185 °F) - closed cup
Storage Temperature 2-8°C[5]

GHS Hazard Information:

PictogramSignal WordHazard Statement
GHS02 FlameDanger H228: Flammable solid.

(Citations for GHS information:)

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.

TaskRequired PPEAdditional Recommendations
Receiving and Unpacking • Safety glasses• Nitrile gloves• Lab coatInspect the container for damage in a well-ventilated area.[3]
Weighing and Aliquoting • Safety goggles or safety glasses with side shields• Face shield• Nitrile gloves (double-gloving recommended)• Lab coatMandatory: Use a chemical fume hood.[2][3]• Use anti-static weighing boats and non-metallic (plastic or ceramic) spatulas.[2][3][4]• A blast shield is recommended, especially for larger quantities.[2][3]
Solution Preparation & Handling • Safety goggles• Nitrile gloves (double-gloving recommended)• Lab coat• Work within a chemical fume hood.[3]• Avoid using halogenated solvents (e.g., dichloromethane (B109758), chloroform) which can form explosive compounds.[3][4]• Do not use ground glass joints, as friction can lead to detonation.[2][3]
Spill Cleanup • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Particulate dust filter respirator (e.g., N95)Have a spill kit appropriate for azide (B81097) compounds readily available.[3]
Waste Disposal • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coatHandle all waste in a designated, well-ventilated area, preferably within a fume hood.[3]

(Citations for PPE recommendations:[1][2][3])

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to use.

Preparation and Weighing:

  • Work Area Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is lined with absorbent paper.[2] Have a designated, labeled, non-metallic waste container ready.[3]

  • Personal Protective Equipment: Don the required PPE as specified in the table above (goggles, face shield, double gloves, lab coat).

  • Handling Solid: Transfer the desired amount of this compound from its storage container to an anti-static weigh boat using a non-metallic spatula.[2][3] Avoid any actions that could generate dust.[1]

  • Container Sealing: Securely seal the main storage container immediately after use.[1]

Solution Preparation:

  • Solvent Addition: In the fume hood, slowly and carefully add the weighed solid to the desired solvent.

  • Incompatible Solvents: Never use halogenated solvents like dichloromethane or chloroform.[3][4] Also, avoid contact with strong acids or oxidizing agents.[1][4]

  • Heating: Avoid heating the compound unless absolutely necessary. If heating is required, use appropriate safety measures such as a blast shield and conduct the procedure on a small scale.[3]

Disposal Plan: Step-by-Step Protocol

Proper disposal is critical to prevent the formation of explosive metal azides in plumbing and ensure environmental safety.[3]

  • NEVER Pour Down the Drain: Azide-containing solutions must never be poured down the sink. This can lead to the formation of highly explosive lead or copper azides in the pipes.[3][6]

  • Solid Waste Collection:

    • Collect all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a separate, clearly labeled, non-metallic hazardous waste container.[3]

    • The label should read "Hazardous Waste" and include the chemical name "this compound".[7]

  • Aqueous Waste Collection:

    • Collect all aqueous waste containing this compound in a designated, sealed, and labeled non-metallic container.[3]

  • Decontamination:

    • Decontaminate non-disposable labware (e.g., glassware, spatulas) with an appropriate solvent.

    • Collect the solvent used for decontamination as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7]

Emergency Procedures: Spill and Exposure Protocol

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with sand, earth, or vermiculite.[1]

  • Using a non-sparking shovel or non-metallic spatula, carefully collect the material into a clean, dry, labeled container for disposal.[1][2]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]

Major Spill (or any spill outside a fume hood):

  • Evacuate the laboratory immediately.[3]

  • Alert your supervisor and the institutional safety office.[3]

  • Prevent entry to the contaminated area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][8]

  • Skin Contact: Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1][8]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If irritation or discomfort persists, seek medical attention.[1][8]

Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Weighing cluster_use Experimental Use cluster_disposal Waste Disposal cluster_emergency Emergency / Spill prep_hood 1. Prepare Fume Hood prep_ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood->prep_ppe prep_waste 3. Ready Non-Metallic Waste Container prep_ppe->prep_waste weigh 4. Weigh Solid with Non-Metallic Spatula prep_waste->weigh Proceed to Handling dissolve 5. Prepare Solution (Avoid Halogenated Solvents) weigh->dissolve spill Spill Occurs weigh->spill experiment 6. Perform Experiment (No Ground Glass Joints) dissolve->experiment dissolve->spill collect_solid 7a. Collect Solid Waste experiment->collect_solid collect_liquid 7b. Collect Liquid Waste experiment->collect_liquid experiment->spill dispose 8. Store for EHS Pickup collect_solid->dispose collect_liquid->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azidoadamantane
Reactant of Route 2
1-Azidoadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.